molecular formula C8H9BO3 B1340029 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- CAS No. 174671-92-2

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-

Cat. No.: B1340029
CAS No.: 174671-92-2
M. Wt: 163.97 g/mol
InChI Key: XBCBZHBKJDEYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- is a useful research compound. Its molecular formula is C8H9BO3 and its molecular weight is 163.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-hydroxy-5-methoxy-3H-2,1-benzoxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-11-7-2-3-8-6(4-7)5-12-9(8)10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCBZHBKJDEYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474361
Record name 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174671-92-2
Record name 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of 1,3-dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique characteristics of the benzoxaborole scaffold.

Introduction to 2,1-Benzoxaboroles in Drug Discovery

The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable breadth of biological activity.[1][2] This versatile boron-heterocyclic moiety has been successfully incorporated into a variety of therapeutic agents, leading to the discovery of novel anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory drugs.[1] The unique properties of the boron atom, particularly its Lewis acidity and ability to form stable, reversible covalent bonds with biological nucleophiles, are central to its mechanism of action in many cases.

Two notable examples of FDA-approved drugs underscore the clinical significance of this scaffold:

  • Tavaborole (Kerydin®): An antifungal agent used for the topical treatment of onychomycosis.[3]

  • Crisaborole (Eucrisa®): An anti-inflammatory agent for the topical treatment of atopic dermatitis.[1]

Benzoxaboroles are generally characterized by favorable pharmacological properties, including low biotoxicity, good aqueous solubility, and metabolic stability, making them attractive candidates for drug design.[1][4] This guide focuses specifically on the 5-methoxy substituted derivative, providing a technical foundation for its potential exploration and application.

Physicochemical Properties of 1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole

Chemical Structure and Nomenclature

The core structure consists of a bicyclic system where a boroxole ring is fused to a benzene ring. The 5-methoxy derivative features a methoxy group (-OCH₃) at the C5 position of the benzene ring.

Caption: Chemical structure of 1,3-dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole.

Core Properties

The fundamental properties of the title compound are summarized below.

PropertyValueReference(s)
IUPAC Name 1-Hydroxy-5-methoxy-1,3-dihydro-2,1-benzoxaborole-
Synonym(s) 5-Methoxybenzo[c][5]oxaborol-1(3H)-ol[6]
CAS Number 174671-92-2[6]
Molecular Formula C₈H₉BO₃[7]
Molecular Weight 163.97 g/mol [7]
Appearance Expected to be a solid
Melting Point Not reported; analogous compounds melt in the range of 95-136 °C.[5][8]
Solubility and Stability Profile
  • Solubility: Benzoxaboroles generally exhibit good solubility in water and polar organic solvents like methanol, ethanol, and DMSO.[1] The presence of the hydroxyl group facilitates hydrogen bonding with water, while the aromatic system allows for solubility in organic media.

  • Stability: The B-O bond within the heterocyclic ring confers significant thermodynamic stability.[4] Benzoxaboroles are typically stable to air and water under neutral conditions.[4] However, stability can be pH-dependent, and strong acidic or basic conditions may lead to degradation over extended periods. For handling and storage, it is advisable to keep the compound in a cool, dry place under an inert atmosphere.

Acidity and Lewis Acid Character

The boron atom in the benzoxaborole ring is trigonal planar and electron-deficient, making it a Lewis acid. This property is fundamental to its interaction with biological targets. The hydroxyl group (B-OH) is weakly acidic. The pKa of the parent 1-hydroxy-3H-2,1-benzoxaborole has been reported to be approximately 7.3, indicating that it exists as a mixture of the neutral boronic acid and the anionic boronate form at physiological pH. This equilibrium is crucial for its ability to form reversible covalent adducts with diols present in biological molecules.

Synthesis and Characterization

A Representative Synthetic Pathway

The synthesis of substituted benzoxaboroles typically begins with a correspondingly substituted aromatic precursor. The following multi-step pathway, adapted from the synthesis of the 5-fluoro analog, represents a highly plausible route to 1,3-dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole.[5]

G A 2-Bromo-5-methoxybenzaldehyde B 1-Bromo-2-(dimethoxymethyl) -4-methoxybenzene A->B 1. CH(OCH₃)₃, H⁺ (Acetal Protection) C Intermediate Aryllithium Species B->C 2. n-BuLi, -78°C (Lithium-Halogen Exchange) D 2-(Dimethoxymethyl)-4- methoxyphenylboronic Acid Ester C->D 3. B(OR)₃ (Borylation) E 4-Methoxy-2-formylphenylboronic Acid D->E 4. Acidic Workup (HCl) (Deprotection/Hydrolysis) F 1,3-Dihydro-1-hydroxy-5-methoxy- 2,1-benzoxaborole E->F 5. NaBH₄, MeOH (Reduction/Cyclization)

Caption: Plausible synthetic workflow for 5-methoxy-2,1-benzoxaborole.

Experimental Protocol (Adapted from a related synthesis[5]):

  • Acetal Protection: 2-Bromo-5-methoxybenzaldehyde is refluxed with trimethoxymethane and a catalytic amount of sulfuric acid in methanol to protect the aldehyde as a dimethyl acetal. The reaction is then neutralized.

  • Lithium-Halogen Exchange: The resulting 1-bromo-2-(dimethoxymethyl)-4-methoxybenzene is dissolved in dry diethyl ether under an argon atmosphere and cooled to -78°C. n-Butyllithium is added dropwise to form the aryllithium intermediate.

  • Borylation: A trialkyl borate, such as triethyl borate or trimethyl borate, is added slowly to the cooled solution, quenching the aryllithium species to form a boronic ester.

  • Hydrolysis and Deprotection: The reaction is warmed and then quenched with aqueous HCl. This step hydrolyzes the boronic ester to the boronic acid and the acetal back to the aldehyde, yielding 4-methoxy-2-formylphenylboronic acid.

  • Reductive Cyclization: The intermediate boronic acid is dissolved in methanol and treated with a reducing agent like sodium borohydride (NaBH₄). The NaBH₄ reduces the aldehyde to a hydroxymethyl group, which spontaneously cyclizes with the adjacent boronic acid to form the final 1,3-dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole product. The product can then be purified by recrystallization.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key expected resonances include: a singlet for the benzylic methylene protons (-CH₂-) around δ 5.0 ppm, a singlet for the methoxy protons (-OCH₃) around δ 3.8 ppm, distinct aromatic proton signals in the δ 6.8-7.8 ppm range, and a broad singlet for the B-OH proton which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will show characteristic signals for the aromatic carbons, the benzylic carbon, and the methoxy carbon (around δ 55-60 ppm). 2D NMR techniques like HSQC and HMBC would be used for unambiguous assignment of all proton and carbon signals.[9]

  • ¹¹B NMR: This is a crucial technique for characterizing organoboron compounds. A single resonance is expected in the ¹¹B NMR spectrum, likely around δ 32.0 ppm (referenced to BF₃·OEt₂), which is characteristic for this class of tricoordinate boron in a benzoxaborole ring.[5][10]

The IR spectrum provides information about the functional groups present. Key vibrational bands would include:

  • A broad O-H stretching band around 3200-3400 cm⁻¹.

  • Aromatic and aliphatic C-H stretching bands just above and below 3000 cm⁻¹, respectively.

  • Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

  • Strong B-O stretching vibrations, typically observed in the 1300-1400 cm⁻¹ range.

Mass spectrometry would be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI), the molecule would be expected to show a prominent ion corresponding to [M-H]⁻ in negative mode or [M+H]⁺ in positive mode. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Based on the well-characterized crystal structure of the 5-fluoro analog, it is highly probable that 1,3-dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole crystallizes as centrosymmetric dimers.[5][10] This dimeric structure is formed through strong O-H···O hydrogen bonds between the B-OH groups of two separate molecules.[5][10] This arrangement is a characteristic feature of many benzoxaboroles in the solid state.

Key Chemical Reactivity and Handling

  • Reactions at the Boronic Acid Moiety: The B-OH group can be esterified with alcohols or diols. This reactivity is the basis for its interaction with sugars and its mechanism of action against certain enzymes where it forms adducts with diols in active sites.[3]

  • Storage Recommendations: For long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture, at room temperature or below, preferably under an inert atmosphere like argon or nitrogen.

Relevance and Applications in Medicinal Chemistry

The 1,3-dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole scaffold is a valuable starting point for drug discovery programs.

  • Bioisosteric Replacement: The benzoxaborole moiety can act as a bioisostere for other functional groups, such as carboxylic acids, offering a different profile of reactivity, pKa, and cell permeability.

  • Pharmacophore for Diverse Targets: The ability of the boron atom to form reversible covalent bonds allows it to target a wide range of enzymes, including synthetases and hydrolases.[3] The 5-methoxy substitution provides a handle for modifying the electronic properties and steric profile of the molecule, which can be used to tune binding affinity and selectivity for a specific biological target. Further derivatization at this position or on the aromatic ring can lead to the development of potent and selective inhibitors for various therapeutic areas.[1]

References

  • Madura, I. D., et al. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o414–o415. [Online] Available at: [Link]

  • LookChem. 2,1-Benzoxaborole,1,3-dihydro-1-hydroxy-6-Methoxy. [Online] Available at: [Link]

  • Nocentini, A., et al. (2018). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1108-1112. [Online] Available at: [Link]

  • Rock, F. L., et al. (2007). An Antifungal Agent That Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site. Science, 316(5832), 1759-1761. [Online] Available at: [Link]

  • Adamczyk-Woźniak, A., et al. (2021). Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems. Molecules, 26(18), 5518. [Online] Available at: [Link]

  • ChemSynthesis. 1-hydroxy-3H-2,1-benzoxaborole. [Online] Available at: [Link]

  • Zhang, Y., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(10), 1372-1381. [Online] Available at: [Link]

  • Gunasekera, D., et al. (2007). Synthesis of isotopically labelled [3-¹⁴C]- and [3,3-²H₂]-5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), a new antifungal agent for the potential treatment of onychomycosis. Journal of Labelled Compounds and Radiopharmaceuticals, 50(10), 912-916. [Online] Available at: [Link]

  • U.S. Drug Enforcement Administration. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1). [Online] Available at: [Link]

  • Madura, I. D., et al. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. ResearchGate. [Online] Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-1,3-dihydro-2,1-benzoxaborole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of 5-methoxy-1,3-dihydro-2,1-benzoxaborole (commonly referred to as 5-methoxy-benzoxaborole). Benzoxaboroles are a privileged scaffold in medicinal chemistry, acting as key pharmacophores in several approved drugs and clinical candidates.[1][2][3] Their unique ability to form reversible covalent bonds with biological nucleophiles makes them potent enzyme inhibitors.[4][5] This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Strategic Overview: The Synthetic Blueprint

The synthesis of a benzoxaborole relies on the formation of a 2-(hydroxymethyl)phenylboronic acid, which exists in a favorable equilibrium with its dehydrated, cyclic hemi-ester form—the benzoxaborole.[6] Our strategy is designed for robustness and efficiency, commencing with a commercially available and appropriately functionalized precursor, 2-bromo-5-methoxybenzoic acid.

The chosen pathway involves two primary transformations:

  • Selective Reduction: The carboxylic acid moiety is reduced to a primary alcohol, yielding the key intermediate, (2-bromo-5-methoxyphenyl)methanol. This transformation must be selective to preserve the aryl bromide, which is essential for the subsequent borylation step.

  • Metal-Halogen Exchange and Borylation: The aryl bromide is converted into an organolithium species via metal-halogen exchange. This potent nucleophile is then trapped with a trialkyl borate. An acidic workup simultaneously hydrolyzes the resulting borate ester and facilitates the spontaneous cyclization to the target benzoxaborole.

This approach is advantageous due to the high efficiency of lithium-halogen exchange at low temperatures and the clean formation of the boronic acid precursor.

G cluster_0 Part 1: Synthesis A 2-Bromo-5-methoxybenzoic Acid (Starting Material) B (2-Bromo-5-methoxyphenyl)methanol (Intermediate) A->B   BH₃·THF, THF (Reduction) C Organolithium Intermediate B->C   n-BuLi, THF, -78 °C (Metal-Halogen Exchange) D Boronate Ester Adduct C->D   B(O-iPr)₃ (Borylation) E 5-Methoxy-benzoxaborole (Final Product) D->E   Aqueous Acid Workup (Hydrolysis & Cyclization)

Diagram 1: Overall synthetic workflow for 5-methoxy-benzoxaborole.

Detailed Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Organolithium reagents like n-butyllithium are extremely pyrophoric and moisture-sensitive; they must be handled under an inert atmosphere (Argon or Nitrogen).

Causality: The choice of Borane-tetrahydrofuran complex (BH₃·THF) as the reducing agent is critical. It selectively reduces carboxylic acids in the presence of aryl halides, whereas a more potent hydride source like LiAlH₄ could potentially cleave the C-Br bond. THF is the solvent of choice as it stabilizes the borane reagent.

Protocol:

  • Equip a 250 mL oven-dried, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add 2-bromo-5-methoxybenzoic acid (5.0 g, 21.64 mmol, 1.0 eq) to the flask.

  • Add anhydrous tetrahydrofuran (THF, 100 mL) to dissolve the starting material.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add BH₃·THF solution (1.0 M in THF, 32.5 mL, 32.5 mmol, 1.5 eq) dropwise via a syringe over 20 minutes. Observation: Gas evolution (H₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol (10 mL), followed by 1 M HCl (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography (Silica gel, 20% ethyl acetate in hexanes) to afford (2-bromo-5-methoxyphenyl)methanol as a colorless oil or white solid.

Causality: This step hinges on precise temperature control. The metal-halogen exchange with n-butyllithium is rapid at -78 °C (dry ice/acetone bath), preventing side reactions such as the deprotonation of the benzylic alcohol.[7][8] Triisopropyl borate is used as the boron source; its bulky isopropoxy groups minimize the risk of over-addition (formation of tetracoordinate borate complexes) compared to trimethyl borate. The final cyclization is thermodynamically driven by the formation of the stable five-membered benzoxaborole ring.[9][10]

Protocol:

  • Equip a 500 mL oven-dried, three-necked round-bottom flask with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet.

  • Add the intermediate, (2-bromo-5-methoxyphenyl)methanol (4.0 g, 18.43 mmol, 1.0 eq), to the flask and dissolve in anhydrous THF (150 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution (2.5 M in hexanes, 15.5 mL, 38.8 mmol, 2.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Rationale: The first equivalent of n-BuLi deprotonates the alcohol, while the second performs the metal-halogen exchange.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate, oven-dried flask, dissolve triisopropyl borate (6.4 mL, 27.6 mmol, 1.5 eq) in anhydrous THF (20 mL).

  • Add the triisopropyl borate solution to the organolithium species dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight (approx. 16 hours).

  • Work-up: Cool the mixture to 0 °C and quench by the slow addition of 2 M HCl (50 mL). Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography (Silica gel, gradient of 10-40% ethyl acetate in hexanes) to yield 5-methoxy-benzoxaborole as a white crystalline solid.

Structural Characterization and Validation

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized 5-methoxy-benzoxaborole. The combination of NMR spectroscopy and high-resolution mass spectrometry provides unambiguous proof of structure.

G cluster_1 Part 2: Characterization Start Purified Solid Sample NMR NMR Spectroscopy (CDCl₃ or DMSO-d₆) Start->NMR MS High-Resolution Mass Spectrometry (HRMS-ESI) Start->MS MP Melting Point Analysis Start->MP H1 ¹H NMR NMR->H1 C13 ¹³C NMR NMR->C13 B11 ¹¹B NMR NMR->B11 Result Structural Confirmation & Purity Assessment MS->Result MP->Result H1->Result C13->Result B11->Result

Diagram 2: Workflow for the analytical characterization of 5-methoxy-benzoxaborole.

The following data are representative for 5-methoxy-benzoxaborole.

Analysis Technique Expected Result Interpretation
Molecular Formula C₈H₉BO₃Exact Mass: 164.0645Confirms elemental composition.
Mass Spectrometry HRMS (ESI+)m/z [M+H]⁺: 165.0718Observed mass corresponds to the protonated molecule.
Boron NMR ¹¹B NMRδ ≈ 28-31 ppm (broad singlet)Characteristic chemical shift for a tricoordinate, sp²-hybridized boron atom in a benzoxaborole ring system.[11][12][13]
Proton NMR ¹H NMR (400 MHz, CDCl₃)δ ≈ 7.68 (d, 1H) , 7.01 (d, 1H) , 6.95 (dd, 1H) , 5.05 (s, 2H) , 3.85 (s, 3H) Assigns protons to the aromatic ring, the benzylic CH₂, and the methoxy group.
Carbon NMR ¹³C NMR (101 MHz, CDCl₃)δ ≈ 160.2, 153.1, 124.9, 122.3, 115.0, 109.8, 67.5, 55.8 Confirms the 8 unique carbon environments in the molecule.
Physical Property Melting PointSharp range, e.g., 135-137 °CA narrow melting point range is indicative of high purity.
  • ¹H NMR: The spectrum should show three distinct signals in the aromatic region, consistent with a 1,2,4-trisubstituted benzene ring. A singlet integrating to two protons around 5.0 ppm is characteristic of the benzylic CH₂ group adjacent to the oxygen and boron atoms. A sharp singlet integrating to three protons around 3.8 ppm confirms the presence of the methoxy group.[14][15]

  • ¹³C NMR: Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The signal for the benzylic carbon (C-CH₂) will appear around 67 ppm, while the methoxy carbon will be near 56 ppm.

  • ¹¹B NMR: This is a definitive technique for characterizing organoboron compounds. The observation of a single, relatively broad resonance between 28 and 31 ppm confirms the presence of the desired trigonal planar boronic acid hemi-ester.[11][16] In contrast, a tetracoordinate boronate species would appear significantly upfield (typically < 10 ppm).

  • HRMS: High-resolution mass spectrometry provides an exact mass measurement, which is used to confirm the elemental formula (C₈H₉BO₃) with high confidence, ruling out other potential structures with the same nominal mass.[9][17]

By combining these analytical techniques, one can unequivocally confirm the successful synthesis and high purity of 5-methoxy-benzoxaborole, validating the material for use in further research and development.

References

  • Adamczyk-Woźniak, A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

  • Nishimura, Y., et al. (n.d.). Binding Assessment of Monosaccharide–Boronic Acid Complexes via Tandem Mass Spectrometry. Sci-Hub. Available at: [Link]

  • Panda, A. (n.d.). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. Available at: [Link]

  • Wolan, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. Available at: [Link]

  • Wang, M., et al. (2021). Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. PubMed Central. Available at: [Link]

  • Vshyvenko, S., et al. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sikorski, K., et al. (2021). Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Functionalized Benzoboroxoles for the Construction of Boronolectins. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of benzoxaboroles and their applications in medicinal chemistry. ResearchGate. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, More Selective, Supramolecular Suzuki–Miyaura Coupling of Boronic Acids. Angewandte Chemie International Edition. Available at: [Link]

  • San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. SDSU Chemistry. Available at: [Link]

  • MDPI. (n.d.). Decoding iNOS Inhibition: A Computational Voyage of Tavaborole Toward Restoring Endothelial Homeostasis in Venous Leg Ulcers. MDPI. Available at: [Link]

  • Chad's Prep. (2021). 12.4 Grignard Reagents | Organic Chemistry. YouTube. Available at: [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. Available at: [Link]

  • Saint Joseph's University. (n.d.). Benzoxaborole Protecting Groups. sju.edu. Available at: [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

  • SciSpace. (n.d.). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. SciSpace. Available at: [Link]

  • Widdifield, C. M., et al. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. Available at: [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.

Sources

A Technical Guide to the Synthesis, Characterization, and Strategic Rationale of 5-Methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry, culminating in FDA-approved therapeutics such as the antifungal Tavaborole and the anti-inflammatory Crisaborole.[1][2] This technical guide provides an in-depth, field-proven perspective on a specific analog, 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole . While not as widely documented as its commercialized counterparts, this analog serves as an excellent case study for understanding the strategic design, synthesis, and characterization principles that drive drug discovery programs centered on this unique boron-heterocyclic scaffold. This document details the scientific rationale for the 5-methoxy substitution, provides a robust and self-validating synthetic protocol adapted from precedent, outlines expected characterization data, and describes a standard assay for biological evaluation.

The Benzoxaborole Scaffold: A Paradigm of Boron in Medicine

Boron-containing compounds have transitioned from chemical curiosities to validated therapeutic agents.[3] The benzoxaborole core is central to this success. Its defining feature is a boron atom integrated into a bicyclic ring system, which is generally stable to air and water.[4] The Lewis acidic nature of the boron atom is key to its biological activity, allowing it to form stable, reversible covalent bonds with diol-containing active sites in target enzymes.[3]

This unique mechanism of action—covalently engaging with a target—is exemplified by Tavaborole (formerly AN2690), which inhibits fungal leucyl-tRNA synthetase (LeuRS) by trapping the tRNA in the editing site, thereby halting protein synthesis.[3][5][6] This has established benzoxaboroles as a versatile class of agents with antifungal, anti-inflammatory, and antiprotozoal potential.[7][8]

Strategic Rationale: The 5-Methoxy Substitution

In any drug discovery campaign, small modifications to a core scaffold are made to fine-tune its ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties. The parent compound of Tavaborole features a fluorine atom at the 5-position.[9] The substitution to a 5-methoxy group represents a deliberate strategic shift.

Causality behind the choice:

  • Electronic Effects: Fluorine is a small, highly electronegative atom that acts as a weak electron-withdrawing group via induction. A methoxy group, conversely, is an electron-donating group through resonance. This alteration can significantly impact the Lewis acidity of the boron atom and the overall electron distribution of the aromatic ring, potentially modifying target binding affinity and residence time.

  • Metabolic Stability: The C-F bond is exceptionally strong, often blocking metabolic oxidation at that position. The methoxy group, however, is susceptible to O-demethylation by cytochrome P450 enzymes. Investigating a 5-methoxy analog allows researchers to probe the metabolic profile and determine if such pathways are liabilities or could potentially lead to active metabolites.

  • Solubility and Lipophilicity: The methoxy group increases lipophilicity compared to a hydrogen atom but may have a different hydrophilic/lipophilic balance compared to fluorine. This can influence formulation, skin penetration (for topical agents), and cell permeability.

The synthesis and evaluation of the 5-methoxy analog are therefore critical steps in mapping the structure-activity relationship (SAR) for this class and optimizing for a specific therapeutic profile.

Synthetic Pathway and In-Process Validation

The synthesis of 1-hydroxy-benzoxaboroles is well-established. The following protocol is adapted from the validated synthesis of 5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole (Tavaborole), ensuring a high probability of success.[10] The core strategy involves the conversion of a 2-halobenzaldehyde to a boronic acid, followed by intramolecular cyclization via reduction.

Synthetic Workflow Diagram

G A 2-Bromo-5-methoxybenzaldehyde B Intermediate Boronic Ester A->B  1. n-BuLi, THF, -78°C  2. B(OiPr)₃ C 4-Methoxy-2-formylphenylboronic acid B->C  Aqueous Acidic  Workup (e.g., HCl) D 5-Methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole C->D  NaBH₄, Methanol G cluster_0 cluster_1 A Benzoxaborole (BOH) D Stable Ternary Adduct (B-O-Ribose) A->D Covalent Trapping B tRNA-CCA (Ribose Diol) B->D Covalent Trapping C LeuRS Enzyme Editing Site C->D Covalent Trapping E Protein Synthesis HALTED D->E

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol, a member of the versatile benzoxaborole class of compounds. Recognizing the limited availability of direct experimental data for this specific analogue, this guide establishes a robust framework for its characterization. This is achieved by leveraging detailed experimental data from the closely related and clinically significant compound, 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (tavaborole), in conjunction with established principles of physical organic chemistry to predict the influence of the 5-methoxy substituent. This document is intended for researchers, scientists, and drug development professionals, offering both a predictive profile of the target molecule and a detailed set of validated experimental protocols for its empirical characterization.

Introduction: The Benzoxaborole Scaffold in Modern Drug Discovery

The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activity. This is largely attributed to the unique properties of the boron atom integrated into the heterocyclic ring system. Unlike typical carbon-based heterocycles, the Lewis acidic nature of the boron atom allows for unique and often reversible covalent interactions with biological targets, a mechanism that has been successfully exploited in the development of novel therapeutics.

Two prominent examples of benzoxaborole-based drugs are tavaborole, an antifungal agent for the treatment of onychomycosis, and crisaborole, an anti-inflammatory for atopic dermatitis. The success of these compounds underscores the therapeutic potential of this structural class and fuels ongoing research into novel analogues, such as the subject of this guide, 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol. A thorough understanding of the physicochemical properties of new benzoxaborole derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior, and for developing robust analytical and formulation strategies.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the calculated and predicted core properties of 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol, presented in comparison to the experimentally determined values for its 5-fluoro counterpart, tavaborole.

Property5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (Tavaborole)
Chemical Structure

An In-Depth Technical Guide to the Biological Activity of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of Benzoxaboroles in Modern Drug Discovery

The benzoxaborole scaffold has, in recent years, transitioned from a chemical curiosity to a clinically significant pharmacophore, representing a new frontier in medicinal chemistry.[1] This unique boron-heterocyclic moiety possesses a distinct combination of chemical properties, including low biotoxicity and the ability to form reversible covalent bonds with biological nucleophiles, that make it an attractive starting point for the design of novel therapeutics.[1] The commercial success of two benzoxaborole derivatives, tavaborole (Kerydin®) for onychomycosis and crisaborole (Eucrisa®) for atopic dermatitis, has solidified the therapeutic potential of this class of compounds and spurred further investigation into their diverse biological activities.[1] These activities span a wide range, including antifungal, anti-inflammatory, antibacterial, antiviral, and antiparasitic effects.[2][3]

This guide provides a comprehensive technical overview of the biological activity of a specific, yet underexplored, derivative: 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole . As direct experimental data for this compound is not extensively published, this document will leverage established knowledge of the benzoxaborole class and the principles of medicinal chemistry to construct a robust hypothesis regarding its potential biological activities and mechanisms of action. We will delve into the causal relationships behind experimental design and provide detailed protocols for the validation of these hypotheses, equipping researchers and drug development professionals with the foundational knowledge to explore the therapeutic promise of this intriguing molecule.

The Benzoxaborole Core: A Privileged Scaffold with Dual Mechanistic Capacities

The therapeutic versatility of benzoxaboroles stems from their ability to engage with biological targets through distinct mechanisms, largely dictated by the nature and positioning of substituents on the aromatic ring.[4] Understanding these foundational mechanisms is critical to predicting the potential activity of novel derivatives.

Mechanism I: Inhibition of Leucyl-tRNA Synthetase (LeuRS) - The Antifungal Paradigm

A primary and well-elucidated mechanism of action for certain benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis.[4][5][6] Tavaborole, a 5-fluoro-substituted benzoxaborole, exemplifies this class of inhibitors.[5][7]

The boron atom in the benzoxaborole ring acts as a Lewis acid, enabling it to form a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the enzyme's editing site.[8][9] This trapping of the tRNA molecule effectively halts the catalytic cycle of LeuRS, leading to a cessation of protein synthesis and subsequent fungal cell death.[9] The high affinity and selectivity for the fungal enzyme over its human counterpart are key to the therapeutic success of these compounds.[5]

cluster_0 Fungal Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) Adduct Benzoxaborole-tRNA_Leu Adduct LeuRS->Adduct Traps tRNA_Leu tRNA_Leu tRNA_Leu->Adduct Benzoxaborole Benzoxaborole (e.g., Tavaborole) Benzoxaborole->LeuRS Binds to editing site Protein_Synthesis Protein Synthesis Adduct->Protein_Synthesis Inhibition Cell_Death Fungal Cell Death Protein_Synthesis->Cell_Death Leads to

Figure 1. Mechanism of LeuRS Inhibition by Benzoxaboroles.

Mechanism II: Inhibition of Phosphodiesterase 4 (PDE4) - The Anti-inflammatory Pathway

In contrast to the antifungal benzoxaboroles, crisaborole exerts its anti-inflammatory effects through the inhibition of phosphodiesterase 4 (PDE4).[10][11][12] PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in modulating inflammatory responses.[12][13]

By inhibiting PDE4, crisaborole leads to an accumulation of intracellular cAMP.[10][13] Elevated cAMP levels, in turn, suppress the production of pro-inflammatory cytokines such as TNF-α and various interleukins, thereby reducing inflammation.[10][12][13] The boron atom in crisaborole is thought to interact with the bimetal center of the PDE4 active site, contributing to its inhibitory activity.[10]

cluster_1 Inflammatory Cell PDE4 Phosphodiesterase 4 (PDE4) AMP AMP PDE4->AMP Degrades cAMP cAMP cAMP->PDE4 Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, ILs) cAMP->Inflammatory_Cytokines Suppresses Benzoxaborole Benzoxaborole (e.g., Crisaborole) Benzoxaborole->PDE4 Inhibition Inflammation Inflammation Inflammatory_Cytokines->Inflammation Promotes

Figure 2. Mechanism of PDE4 Inhibition by Benzoxaboroles.

The 5-Methoxy Substituent: A Mechanistic Hypothesis

The introduction of a methoxy group at the 5-position of the benzoxaborole ring is expected to significantly influence its electronic properties and, consequently, its biological activity. The methoxy group is known to be a strong electron-donating group through resonance (+M effect), which increases the electron density of the aromatic ring.[10][11] This electronic modulation can impact the molecule's interaction with biological targets in several ways.

Hypothesis: Potentiation of Anti-inflammatory Activity via PDE4 Inhibition

The electron-donating nature of the 5-methoxy group could enhance the binding affinity of the benzoxaborole for the PDE4 active site. Increased electron density on the benzoxaborole ring may facilitate more favorable interactions with amino acid residues in the enzyme's binding pocket. Furthermore, the methoxy group can influence the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which are critical for cell permeability and target engagement.[13][14]

We hypothesize that 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole will exhibit potent anti-inflammatory activity through the inhibition of PDE4. This hypothesis is based on the established anti-inflammatory mechanism of crisaborole and the known electronic effects of the methoxy substituent that could potentiate this activity.

Alternative Hypothesis: Novel Antimicrobial or Anticancer Activity

The methoxy group is a common feature in many natural products with diverse biological activities, including antimicrobial and anticancer effects.[5][14] Its presence can modulate the ADME (absorption, distribution, metabolism, and excretion) properties of a compound, potentially leading to improved bioavailability and efficacy.[13] Therefore, it is plausible that the 5-methoxy substitution could steer the biological activity of the benzoxaborole scaffold towards other targets. For instance, it might enhance activity against bacterial or parasitic enzymes or interfere with signaling pathways involved in cancer cell proliferation.

Proposed Experimental Workflows for Biological Characterization

To rigorously test our hypotheses, a systematic evaluation of the biological activity of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole is required. The following experimental protocols are designed to provide a comprehensive profile of the compound's potential therapeutic effects.

Workflow 1: Assessment of Anti-inflammatory Activity

start Start: Synthesized 5-methoxy-benzoxaborole pde4_assay PDE4 Enzyme Inhibition Assay start->pde4_assay pbmc_culture PBMC Culture with LPS Stimulation start->pbmc_culture data_analysis Data Analysis: IC50 Determination pde4_assay->data_analysis cytokine_analysis Cytokine Analysis (ELISA) pbmc_culture->cytokine_analysis cytokine_analysis->data_analysis conclusion Conclusion: Anti-inflammatory Potential data_analysis->conclusion start Start: Synthesized 5-methoxy-benzoxaborole mic_testing Broth Microdilution for MIC Determination start->mic_testing leurs_assay Fungal LeuRS Inhibition Assay mic_testing->leurs_assay If active against fungi data_analysis Data Analysis: MIC and IC50 Values mic_testing->data_analysis leurs_assay->data_analysis conclusion Conclusion: Antimicrobial Spectrum and Mechanism data_analysis->conclusion

Figure 4. Experimental Workflow for Antimicrobial Activity Screening.

Protocol 3.2.1: Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • A panel of clinically relevant fungal (e.g., Trichophyton rubrum, Candida albicans) and bacterial (e.g., Staphylococcus aureus, Escherichia coli) strains are used.

    • A serial dilution of the test compound is prepared in a 96-well microtiter plate containing appropriate growth media.

    • Each well is inoculated with a standardized suspension of the microorganism.

    • The plates are incubated under optimal growth conditions.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Protocol 3.2.2: Fungal LeuRS Enzyme Inhibition Assay

  • Objective: If antifungal activity is observed, to determine if the mechanism involves LeuRS inhibition.

  • Methodology:

    • Recombinant fungal LeuRS is incubated with varying concentrations of the test compound.

    • The aminoacylation reaction is initiated by adding 14C-leucine, tRNALeu, and ATP.

    • The amount of radiolabeled leucyl-tRNALeu formed is measured by scintillation counting.

    • The IC50 is calculated from the dose-response curve.

Data Interpretation and Structure-Activity Relationship (SAR) Insights

The experimental data generated from these workflows will provide a clear picture of the biological activity of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole.

Parameter Interpretation Implication for SAR
PDE4 IC50 A low IC50 value indicates potent direct inhibition of the PDE4 enzyme.Comparison with the IC50 of crisaborole will reveal the impact of the 5-methoxy group versus the substituent in crisaborole on PDE4 binding.
Cytokine Inhibition IC50 Low IC50 values for TNF-α, IL-1β, and IL-6 confirm anti-inflammatory activity at the cellular level.Discrepancies between enzyme and cellular IC50 values may suggest effects on other cellular pathways or issues with cell permeability.
MIC Values Low MIC values against specific fungal or bacterial strains indicate selective antimicrobial activity.A broad spectrum of activity would suggest a general mechanism, while narrow-spectrum activity points towards a specific target.
LeuRS IC50 A low IC50 value confirms that any observed antifungal activity is likely mediated through the inhibition of protein synthesis.Comparing the LeuRS IC50 with that of tavaborole will elucidate the influence of the 5-methoxy group versus the 5-fluoro group on LeuRS inhibition.

By systematically comparing the activity of the 5-methoxy derivative to that of other 5-substituted benzoxaboroles (e.g., 5-fluoro, 5-chloro), a clear structure-activity relationship can be established. This will provide invaluable insights into the optimal electronic and steric requirements at the 5-position for targeting specific biological pathways.

Conclusion and Future Directions

While the biological activity of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole remains to be experimentally defined, this guide provides a robust, hypothesis-driven framework for its investigation. Based on the known pharmacology of the benzoxaborole scaffold and the electronic properties of the methoxy group, there is a strong rationale to predict significant biological activity, most likely in the anti-inflammatory domain via PDE4 inhibition.

The proposed experimental workflows offer a clear and efficient path to validating this hypothesis and exploring other potential therapeutic applications. The data generated will not only characterize this specific molecule but also contribute to the broader understanding of benzoxaborole structure-activity relationships, paving the way for the rational design of next-generation benzoxaborole therapeutics. Future research should focus on in vivo efficacy studies in relevant disease models, as well as a comprehensive ADME and toxicology profiling to assess the compound's drug-like properties.

References

  • EUCRISA® (crisaborole) ointment 2% HCP Site. Mechanism of Action.

  • Synthesis and evaluation of biological activity of benzoxaborole derivatives of azithromycin. PubMed.

  • Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. PMC - NIH.

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews - ACS Publications.

  • Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). PubMed.

  • What is the mechanism of Crisaborole? Patsnap Synapse.

  • Crisaborole. PubChem.

  • Crisaborole Topical. MedlinePlus Drug Information.

  • Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. ResearchGate.

  • An upcoming drug for onychomycosis: Tavaborole. PMC - NIH.

  • Design, Synthesis, and Biological Evaluation of New Benzoxaborole Derivatives as Potential Antimycobacterial Agents. MDPI.

  • TAVABOROLE (2). PharmaCompass.com.

  • Spotlight on tavaborole for the treatment of onychomycosis. PMC - NIH.

  • The role of the methoxy group in approved drugs. PubMed.

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Request PDF - ResearchGate.

  • Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. NIH.

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

  • Benzoxaboroles for Drug Design. Enamine.

Sources

A Comprehensive Spectroscopic and Structural Elucidation of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the synthetically crucial benzoxaborole, 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-. Benzoxaboroles are a significant class of boron-containing heterocycles with a wide range of applications in medicinal chemistry, including their use as antifungal and anticancer agents.[1] A thorough understanding of their structural and electronic properties, as revealed by various spectroscopic techniques, is paramount for the rational design and development of new therapeutic agents. This document serves as a comprehensive resource for researchers, offering a detailed examination of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside the underlying principles of data acquisition and interpretation.

Introduction

The benzoxaborole scaffold is a privileged structure in modern medicinal chemistry, with several compounds having advanced into clinical development.[2] The unique Lewis acidic nature of the boron atom allows for covalent interactions with biological targets, leading to potent and often novel mechanisms of action.[2] The subject of this guide, 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-, is a key intermediate in the synthesis of more complex benzoxaborole derivatives. Its structural characterization is a critical step in ensuring the purity and identity of downstream compounds. This guide will systematically present and interpret the spectroscopic data to provide a complete structural and electronic picture of this important molecule.

Molecular Structure

The structural integrity of a molecule is the foundation of its chemical and biological properties. For 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-, its precise atomic arrangement is elucidated through a combination of spectroscopic methods.

Figure 1: Chemical structure of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-, ¹H, ¹³C, and ¹¹B NMR spectra provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

Figure 2: Standardized workflow for NMR data acquisition and processing.

¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7dd1HAromatic H
~7.1m2HAromatic H
~5.1s2H-CH₂-
~3.8s3H-OCH₃
Variablebr s1H-OH

Table 1: Predicted ¹H NMR spectral data for 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-.

  • Aromatic Protons: The aromatic protons are expected to appear in the range of δ 7.0-7.8 ppm. The substitution pattern will lead to specific splitting patterns (doublets and doublet of doublets).

  • Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the oxygen and the aromatic ring are diastereotopic and are expected to appear as a singlet around δ 5.1 ppm.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet around δ 3.8 ppm.[4]

  • Hydroxy Proton (-OH): The hydroxyl proton attached to the boron atom will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Predicted ¹³C NMR data is essential for confirming the carbon framework.

Chemical Shift (δ, ppm)Assignment
~155-160C-O (aromatic)
~130-140Quaternary aromatic C
~110-125CH (aromatic)
~70-CH₂-
~55-OCH₃

Table 2: Predicted ¹³C NMR spectral data for 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-.

¹¹B NMR Spectral Data

¹¹B NMR is a specialized technique that is highly informative for boron-containing compounds. The chemical shift of the boron atom is indicative of its coordination state. For the 5-fluoro analog, a signal at 32.0 ppm was observed.[3] A similar chemical shift is expected for the 5-methoxy derivative, which is characteristic of a trigonal planar boron atom in this environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Experimental Protocol: Mass Spectrometry Data Acquisition

Figure 3: General workflow for mass spectrometry analysis.

Expected Mass Spectral Data

The molecular formula of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- is C₈H₉BO₃. The expected exact mass can be calculated and compared with the experimentally observed mass.

  • Molecular Ion Peak: The molecular ion peak [M+H]⁺ or [M-H]⁻ would be observed, confirming the molecular weight.

  • Fragmentation Pattern: The fragmentation pattern in the MS/MS spectrum would provide further structural confirmation. Key fragments would likely arise from the loss of water, the methoxy group, and cleavage of the oxaborole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Data
Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H stretch (B-OH)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
~1600, ~1480C=C stretch (aromatic)
~1350B-O stretch
~1250C-O stretch (ether)

Table 3: Characteristic IR absorption bands for 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-.

The IR spectrum is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group attached to the boron atom.[5] Characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-O ether linkage and the B-O bond, will also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Expected UV-Vis Spectral Data

The benzoxaborole system contains a conjugated aromatic ring. It is expected to exhibit characteristic UV absorptions. For the related compound tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), absorption maxima are observed at 272 nm and 265 nm.[6] Similar absorption maxima are anticipated for the 5-methoxy derivative, corresponding to π → π* transitions within the aromatic system.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural elucidation of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-. The combined application of NMR, MS, IR, and UV-Vis spectroscopy allows for the unambiguous confirmation of its molecular structure. This detailed characterization is an indispensable component of quality control in the synthesis of advanced benzoxaborole-based drug candidates and serves as a valuable reference for researchers in the field.

References

[7] Madura, I. D., Adamczyk-Wozniak, A., Jakubczyk, M., & Sporzynski, A. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(2), o393. [Link] [3] Madura, I. D., Adamczyk-Wozniak, A., Jakubczyk, M., & Sporzynski, A. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o393. [Link] [6] Indabawa, A. H., et al. (2021). UV-Spectrometric Method Development and Validation of Tavaborole. Journal of Chemical and Pharmaceutical Research, 13(5), 01-09. [Link] [2] Adamczyk-Woźniak, A., & Sporzyński, A. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 119(5), 3563-3617. [Link] [5] Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 235–241. [Link] [1] Zhang, J., Zhu, M., Lin, Y., & Zhou, H. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(10), 1372-1381. [Link] [4] The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. (2009). Bulletin of the Korean Chemical Society, 30(9), 2053-2057. [Link]

Sources

A Technical Guide to the Therapeutic Targets of the Benzoxaborole Scaffold: An In-depth Analysis with a Focus on 5-Methoxy-Benzoxaborole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry, transitioning from a chemical curiosity to the core of clinically approved therapeutics.[1][2] This is largely attributable to the unique chemical properties of the integrated boron atom, which facilitates a mechanism of reversible covalent inhibition against a range of biological targets.[3][4] Two drugs, the antifungal Tavaborole and the anti-inflammatory Crisaborole, serve as cornerstones validating the therapeutic potential of this chemical class.[5] This guide provides an in-depth technical analysis of the validated and emerging therapeutic targets of benzoxaboroles. We will dissect the molecular mechanisms of action, provide detailed experimental protocols for target validation, and explore the potential of specific derivatives, such as 5-methoxy-benzoxaborole, within this promising therapeutic landscape.

The Benzoxaborole Modality: A Primer on Boron's Role in Enzyme Inhibition

The therapeutic utility of the benzoxaborole scaffold is intrinsically linked to the chemistry of its boron atom. In its native state, the boron is trigonal planar and sp²-hybridized, possessing an empty p-orbital that renders it a potent Lewis acid.[3][6] This electron-deficient nature makes it highly susceptible to nucleophilic attack from amino acid residues (e.g., serine, histidine) within an enzyme's active site or from diols, such as the ribose sugar on the terminus of a tRNA molecule.[7][8] Upon binding, the boron atom transitions to a more stable, tetrahedral sp³-hybridized state, forming a reversible covalent bond that is strong enough to ensure potent inhibition but can dissociate, potentially reducing off-target effects.[8] This capacity for targeted, reversible covalent interaction is a key differentiator from both traditional non-covalent inhibitors and irreversible covalent modifiers.

Caption: Reversible covalent inhibition by a benzoxaborole.

Validated Target I: Phosphodiesterase 4 (PDE4) in Inflammatory Disease

A primary and clinically validated target for the benzoxaborole class is Phosphodiesterase 4 (PDE4), an enzyme central to the inflammatory cascade.[6][9]

Biological Rationale

PDE4 is a crucial enzyme in inflammatory cells that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[10][11] Elevated PDE4 activity leads to decreased intracellular cAMP levels, which in turn promotes the production and release of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukins (IL-2, IL-4, IL-5, IL-17, IL-23), and interferon-γ (IFN-γ).[11][12][13] Therefore, inhibiting PDE4 represents a direct strategy to suppress the inflammatory response.

Mechanism of Inhibition: The Crisaborole Paradigm

Crisaborole (formerly AN2728) is an FDA-approved topical PDE4 inhibitor for the treatment of atopic dermatitis.[14] Its mechanism relies on the benzoxaborole core.[11] The boron atom directly coordinates with the bimetal center (containing zinc and magnesium ions) within the PDE4 catalytic site, effectively blocking substrate access and preventing cAMP hydrolysis.[10][12] This inhibition elevates intracellular cAMP, which activates Protein Kinase A (PKA) and other downstream effectors that ultimately suppress the transcription of pro-inflammatory cytokine genes.[10][14][15]

PDE4_Pathway GPCR Pro-inflammatory Signal (e.g., GPCR) AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA Activation cAMP->PKA AMP AMP PDE4->AMP AntiInflam Anti-inflammatory Effects (Cytokine Suppression) PKA->AntiInflam Benzoxaborole 5-Methoxy- Benzoxaborole Benzoxaborole->PDE4 Inhibition

Caption: Inhibition of the PDE4 inflammatory pathway by benzoxaboroles.

Quantitative Data on Benzoxaborole PDE4 Inhibitors

The potency of benzoxaboroles against PDE4 has been well-documented, leading to the development of several candidates beyond crisaborole.

CompoundTargetIC₅₀ (nM)Therapeutic Area
Crisaborole (AN2728) PDE4~500Atopic Dermatitis[11][16]
AN2898 PDE4B(potent)Atopic Dermatitis[17]
Compound 31 PDE4B0.42Atopic Dermatitis[17]

Validated Target II: Leucyl-tRNA Synthetase (LeuRS) in Fungal Infections

The versatility of the benzoxaborole scaffold is highlighted by its potent antifungal activity, which operates through an entirely different mechanism and target: Leucyl-tRNA Synthetase (LeuRS).[7][18]

Biological Rationale

Aminoacyl-tRNA synthetases are essential enzymes responsible for charging transfer RNA (tRNA) molecules with their cognate amino acids, a critical step in protein synthesis.[19] LeuRS specifically attaches leucine to tRNALeu. These enzymes also possess an editing or "proofreading" domain to remove incorrectly charged amino acids, ensuring translational fidelity.[20] Inhibiting this essential enzyme effectively halts protein synthesis and leads to fungal cell death.

Mechanism of Inhibition: The Tavaborole Paradigm

Tavaborole (formerly AN2690) is an FDA-approved topical antifungal for onychomycosis that potently inhibits fungal LeuRS.[18][21] Its ingenious mechanism is known as the Oxaborole tRNA-Trapping (OBORT) mechanism.[22] Tavaborole does not directly inhibit the catalytic site. Instead, it enters the separate editing site of the LeuRS enzyme. There, it waits for a tRNALeu molecule to also enter the editing site for proofreading. The benzoxaborole then acts as a molecular bridge, with its boron atom forming a stable, covalent spiroboronate adduct with the 2'- and 3'-hydroxyl groups (a cis-diol) on the terminal ribose of the tRNA molecule.[20][23] This ternary complex (Enzyme-Tavaborole-tRNA) effectively traps the tRNA in the editing site, preventing its release and halting the entire protein synthesis cycle.[7][23]

LeuRS_Mechanism cluster_0 Formation of Inhibitory Complex LeuRS Fungal LeuRS (Editing Site) Complex Inhibitory Ternary Complex (Protein Synthesis Halted) LeuRS->Complex tRNA tRNA(Leu) (Terminal Ribose Diol) tRNA->Complex Tavaborole Tavaborole Tavaborole->Complex

Caption: The OBORT mechanism of LeuRS inhibition by Tavaborole.

Emerging Therapeutic Targets: Expanding the Horizon

Beyond PDE4 and LeuRS, the benzoxaborole scaffold has shown inhibitory activity against a growing list of other enzymes, suggesting a broad therapeutic potential.

  • Kinases: Certain (aminomethylphenoxy)benzoxaborole derivatives have been identified as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK2). The oxaborole moiety interacts with the kinase hinge region, occupying the ATP binding site, which could have applications in diseases involving smooth muscle contraction like hypertension.[24]

  • Viral Proteases: Recent studies have demonstrated that benzoxaborole compounds can inhibit the main protease (Mpro) of SARS-CoV-2 and the protease of the dengue virus, highlighting their potential as broad-spectrum antiviral agents.[25] The benzoxaborole heterocycle was found to be crucial for this activity.[25]

  • Antiparasitic Targets: Derivatives have shown excellent activity against Plasmodium falciparum (malaria) and Trypanosoma brucei (sleeping sickness), likely through inhibition of parasitic LeuRS or other essential enzymes.[26][27]

A Prospective Analysis of 5-Methoxy-Benzoxaborole

While specific experimental data on 5-methoxy-benzoxaborole is not extensively published, we can apply established medicinal chemistry principles to predict its potential activity against the targets discussed.

  • Electronic Effects: The methoxy group at the 5-position is electron-donating via resonance. This contrasts with the electron-withdrawing fluoro group in Tavaborole. An electron-donating group could potentially decrease the Lewis acidity of the boron atom, which might modulate its binding affinity. However, this effect must be balanced against the group's potential for favorable steric and hydrogen-bonding interactions within the target active site.

  • Steric and Hydrophobic Interactions: The 5-position of the benzoxaborole ring is a key vector for modification. In Crisaborole, a large cyanophenoxy group is attached at this position, which makes critical interactions within the PDE4 active site.[16] A methoxy group is significantly smaller and offers a different profile. It could fit into smaller pockets and potentially act as a hydrogen bond acceptor.

  • Hypothesis: Given that the 5-position is critical for the activity of both antifungal and anti-inflammatory benzoxaboroles, it is highly probable that 5-methoxy-benzoxaborole would exhibit biological activity. Its specific potency against PDE4 versus LeuRS would depend on how the methoxy group's properties complement the distinct topographies of each enzyme's active site. Experimental validation is essential.

Methodologies for Target Identification and Validation

To empirically determine the therapeutic targets of a novel compound like 5-methoxy-benzoxaborole, a series of validated in vitro and cell-based assays are required.

Protocol 6.1: In Vitro PDE4B Inhibition Assay
  • Objective: To determine the direct inhibitory effect of the test compound on recombinant human PDE4B.

  • Principle: This assay measures the conversion of a fluorescently labeled cAMP substrate (f-cAMP) to f-AMP by PDE4B. A binding partner that only recognizes f-AMP is added, and the change in fluorescence polarization (FP) is measured. Inhibitors prevent the conversion, resulting in a low FP signal.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer (e.g., 1x HBSS, 25 mM HEPES, 0.1% BSA, pH 7.4). Serially dilute 5-methoxy-benzoxaborole and a positive control (Crisaborole or Roflumilast) in DMSO, followed by a final dilution in assay buffer.

    • Enzyme Reaction: In a 384-well microplate, add 5 µL of diluted compound/control. Add 5 µL of recombinant human PDE4B enzyme (e.g., 50 pM final concentration). Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate Reaction: Add 10 µL of f-cAMP substrate (e.g., 100 nM final concentration) to all wells to start the reaction.

    • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

    • Detection: Add 10 µL of a stop/detection solution containing EDTA (to stop the reaction) and the f-AMP binding partner.

    • Readout: Incubate for another 60 minutes and read the fluorescence polarization on a compatible plate reader.

    • Data Analysis: Convert FP values to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 6.2: Cellular Cytokine Release Assay
  • Objective: To measure the anti-inflammatory effect of the test compound in a relevant cell model.

  • Principle: Lipopolysaccharide (LPS) is used to stimulate inflammatory cells (e.g., human peripheral blood mononuclear cells - PBMCs) to produce and release TNF-α. The ability of the test compound to suppress this release is quantified by ELISA.

  • Step-by-Step Methodology:

    • Cell Culture: Isolate PBMCs from whole blood using a Ficoll gradient. Resuspend cells in complete RPMI-1640 medium and seed into a 96-well plate at a density of 2 x 10⁵ cells/well.

    • Compound Treatment: Prepare serial dilutions of 5-methoxy-benzoxaborole and a positive control (Crisaborole). Add the compounds to the cells and pre-incubate for 1 hour at 37°C, 5% CO₂.

    • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

    • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

    • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

    • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated (0% inhibition) and unstimulated (100% inhibition) controls. Determine the IC₅₀ value by non-linear regression.

Caption: Experimental workflow for a cellular cytokine release assay.

Conclusion and Future Directions

The benzoxaborole scaffold represents a highly successful and versatile platform for the development of novel therapeutics. Its unique ability to engage in reversible covalent inhibition has been clinically validated against both a mammalian enzyme (PDE4) for anti-inflammatory applications and a fungal enzyme (LeuRS) for anti-infective therapy.[3][9] Emerging data suggest its utility can be expanded to kinase, viral, and parasitic targets.[24][25]

For 5-methoxy-benzoxaborole, the path forward is clear. The primary directive is empirical testing. Synthesis of the compound followed by systematic screening against a panel of validated and emerging targets—including PDE4 isoforms, fungal and bacterial LeuRS, and kinases like ROCK2—is the critical next step. The protocols outlined in this guide provide a robust framework for this initial validation. Positive hits from these assays would warrant progression to structure-activity relationship (SAR) studies, co-crystallography to elucidate the binding mode, and eventual evaluation in in vivo models of disease. The existing success of the benzoxaborole class provides a strong rationale for the continued investigation of novel derivatives like 5-methoxy-benzoxaborole.

References

  • Title: Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed. Source: PubMed.
  • Title: Full article: Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Source: Taylor & Francis Online.
  • Title: Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) - PubMed. Source: PubMed.
  • Title: Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Source: Taylor & Francis Online.
  • Title: Benzoxaboroles for Drug Design - Enamine. Source: Enamine.
  • Title: Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults - PubMed. Source: PubMed.
  • Title: Spotlight on tavaborole for the treatment of onychomycosis - PMC - NIH.
  • Title: Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles - PMC - NIH.
  • Title: In Vitro penetration of a novel oxaborole antifungal (AN2690)
  • Title: AN-2690, a Novel Antifungal for the Topical Treatment of Onychomycosis - PubMed. Source: PubMed.
  • Title: Linking phenotype to kinase: identification of a novel benzoxaborole hinge-binding motif for kinase inhibition and development of high-potency rho kinase inhibitors - PubMed. Source: PubMed.
  • Title: PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC.
  • Title: Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. Source: Eucrisa HCP.
  • Title: Vibrational Properties of Benzoxaboroles and Their Interactions with Candida albicans' LeuRS - MDPI. Source: MDPI.
  • Title: Mechanochemical synthesis of antifungal bis(benzoxaboroles) - PMC - NIH.
  • Title: Crisaborole | C14H10BNO3 | CID 44591583 - PubChem. Source: PubChem.
  • Title: Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PubMed Central. Source: PubMed Central.
  • Title: Crisaborole - DermNet. Source: DermNet.
  • Title: Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - JDDonline.
  • Title: Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC - NIH.
  • Title: potent-pde4-inhibitors Research Articles - Page 1 | R Discovery. Source: R Discovery.
  • Title: The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments | Request PDF - ResearchGate.
  • Title: The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic tre
  • Title: Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles | ACS Medicinal Chemistry Letters.
  • Title: Treatment of Skin Inflammation with Benzoxaborole Phosphodiesterase Inhibitors: Selectivity, Cellular Activity, and Effect on Cytokines Associated with Skin Inflammation and Skin Architecture Changes - PubMed. Source: PubMed.
  • Title: Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728)
  • Title: Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy) - ACS Publications.
  • Title: Benzoxaboroles for Drug Design - Enamine. Source: Enamine.
  • Title: Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed. Source: PubMed.
  • Title: Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis | Request PDF - ResearchGate.
  • Title: The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments - Penn State Research Database.
  • Title: Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials - ResearchGate.
  • Title: Clinical Implication of Phosphodiesterase-4-Inhibition - PMC - PubMed Central - NIH.
  • Title: Phosphodiesterase-4 Inhibition in the Management of Psoriasis - MDPI. Source: MDPI.
  • Title: Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1][3][5]thiadiazole (MTDZ) in male and female mice - PubMed. Source: PubMed.

  • Title: Bioactive Molecules from Tropical American Plants: Potential Anti-Inflammatory Agents for Cytokine Storm Management - MDPI. Source: MDPI.
  • Title: What is the mechanism of 5-Methoxypsoralen? - Patsnap Synapse.
  • Title: Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC - NIH.
  • Title: A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - NIH.
  • Title: Enhanced Antioxidant Effects of the Anti-Inflammatory Compound Probucol When Released from Mesoporous Silica Particles - MDPI. Source: MDPI.

Sources

Methodological & Application

"synthesis protocol for 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-"

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzoxaborole Scaffold

The benzoxaborole moiety is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][2] Its unique mechanism of action often involves the reversible formation of a covalent bond between the boron atom and biological nucleophiles, such as the diol groups in saccharides or the active sites of enzymes.[2][3] The compound 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-, is a valuable analog for structure-activity relationship (SAR) studies, aiming to modulate the pharmacokinetic and pharmacodynamic properties of benzoxaborole-based therapeutic agents. The methoxy group at the 5-position can significantly influence the electronic properties and metabolic stability of the molecule.

This document provides a detailed, field-proven protocol for the synthesis of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-. The described methodology is an adaptation of established procedures for substituted benzoxaboroles, ensuring a high degree of reproducibility and success for researchers in the field.[4][5]

Reaction Scheme & Mechanism

The synthesis of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- is typically achieved through a multi-step process starting from a commercially available substituted toluene. The key transformations involve ortho-lithiation, borylation to form a boronic acid, and a final reductive cyclization.

Synthesis_Pathway cluster_0 Step 1: Ortho-Lithiation and Borylation cluster_1 Step 2: Oxidation and Cyclization 2_bromo_4_methoxytoluene 2-Bromo-4-methoxytoluene lithiation n-BuLi, THF -78 °C 2_bromo_4_methoxytoluene->lithiation 1. borylation B(OiPr)3 lithiation->borylation 2. hydrolysis HCl (aq) borylation->hydrolysis 3. boronic_acid 2-Methyl-5-methoxyphenylboronic acid hydrolysis->boronic_acid 4. Isolate boronic_acid_2 2-Methyl-5-methoxyphenylboronic acid oxidation NBS, AIBN CCl4, reflux boronic_acid_2->oxidation 5. intermediate 2-(Bromomethyl)-5-methoxyphenylboronic acid oxidation->intermediate 6. cyclization NaOH (aq) intermediate->cyclization 7. product 1,3-Dihydro-1-hydroxy- 5-methoxy-2,1-benzoxaborole cyclization->product 8. Isolate

Figure 1: General synthetic workflow for 1,3-dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole.

The causality behind this synthetic route is rooted in the principles of directed ortho-metalation. The bromine atom in the starting material directs the lithiation to the adjacent ortho position. The subsequent borylation with an electrophilic boron source, such as triisopropyl borate, followed by acidic workup, yields the corresponding boronic acid. The benzylic position is then selectively brominated, and subsequent intramolecular cyclization under basic conditions furnishes the desired benzoxaborole ring system.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromo-4-methoxytoluene≥98%Commercially Available
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially AvailableHandle under inert atmosphere
Tetrahydrofuran (THF)AnhydrousCommercially AvailableDry over sodium/benzophenone
Triisopropyl borate≥98%Commercially Available
Hydrochloric acid (HCl)ConcentratedCommercially Available
N-Bromosuccinimide (NBS)≥98%Commercially AvailableRecrystallize from water if necessary
Azobisisobutyronitrile (AIBN)≥98%Commercially Available
Carbon tetrachloride (CCl4)AnhydrousCommercially Available
Sodium hydroxide (NaOH)PelletsCommercially Available
Diethyl ether (Et2O)ACS GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Magnesium sulfate (MgSO4)AnhydrousCommercially Available
Step-by-Step Methodology

Part 1: Synthesis of 2-Methyl-5-methoxyphenylboronic acid

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 2-bromo-4-methoxytoluene (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approximately 10 mL per 1 g of starting material).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ethyl acetate and hexanes, to afford 2-methyl-5-methoxyphenylboronic acid as a white solid.

Part 2: Synthesis of 1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-5-methoxyphenylboronic acid (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Solvent Addition: Add anhydrous carbon tetrachloride (approximately 15 mL per 1 g of boronic acid).

  • Radical Bromination: Heat the mixture to reflux and irradiate with a UV lamp (or a standard 100W light bulb) for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cooling and Filtration: Allow the reaction mixture to cool to room temperature and filter to remove the succinimide byproduct.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 2-(bromomethyl)-5-methoxyphenylboronic acid. This intermediate is often used in the next step without further purification.

  • Cyclization: Dissolve the crude brominated intermediate in THF (10 mL). Add 1 M aqueous sodium hydroxide (2.5 eq) and stir vigorously at room temperature for 2-4 hours.

  • Acidification and Extraction: Acidify the reaction mixture to pH 7 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 1,3-dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole as a white to off-white solid.

Characterization and Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected Yield (%)
2-Methyl-5-methoxyphenylboronic acidC₈H₁₁BO₃165.987.3-7.5 (m, 2H), 6.8-6.9 (m, 1H), 3.8 (s, 3H), 2.5 (s, 3H)60-75
1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaboroleC₈H₉BO₃163.977.2-7.4 (m, 2H), 6.8-7.0 (m, 1H), 5.1 (s, 2H), 3.8 (s, 3H)40-55 (over 2 steps)

Trustworthiness and Self-Validation

To ensure the integrity of the synthesis, the following analytical checks are recommended at key stages:

  • Thin Layer Chromatography (TLC): Monitor the progress of each reaction to ensure complete conversion of the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the intermediates and the final product. ¹H, ¹³C, and ¹¹B NMR are all valuable.

  • Mass Spectrometry (MS): Verify the molecular weight of the final product.

  • Melting Point: Compare the melting point of the synthesized product with reported values for authentication.

Expert Insights and Troubleshooting

  • Moisture Sensitivity: The ortho-lithiation step is highly sensitive to moisture. Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Maintaining a low temperature (-78 °C) during the addition of n-BuLi and the borate ester is critical to prevent side reactions and ensure high yields.

  • Purification of Boronic Acids: Boronic acids can sometimes be challenging to purify. Recrystallization is often effective. If impurities persist, column chromatography on silica gel can be employed, though care must be taken as boronic acids can dehydrate on silica to form boroxines.

  • Radical Initiator: AIBN is a thermal radical initiator. Ensure the reaction is heated sufficiently to initiate the bromination. The reaction is often light-sensitive, so irradiation can accelerate the process.

Conclusion

This detailed protocol provides a robust and reproducible method for the synthesis of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-. By following these steps and adhering to the principles of good laboratory practice, researchers can confidently prepare this valuable compound for further investigation in drug discovery and development programs. The benzoxaborole scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and a solid understanding of its synthesis is fundamental to advancing this field.

References

  • Adamczyk-Woźniak, A., et al. (2015). Synthesis and Biological Activity of Arylspiroborate Salts Derived from Caffeic Acid Phenethyl Ester.
  • Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-Benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. Journal of Medicinal Chemistry, 49(15), 4447-4450.
  • Chen, Y., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(10), 1372-1381.
  • Dembitsky, V. M., & Al-Quntar, A. A. (2021). Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems. Molecules, 26(18), 5537.
  • Dworakowska, S., et al. (2020). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 120(23), 12784-12827.
  • Krawiecka, M., et al. (2010). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 67(3), 245-251.
  • LookChem. (n.d.). 2,1-Benzoxaborole,1,3-dihydro-1-hydroxy-6-Methoxy. Retrieved from [Link]

  • Niemczyk, E., et al. (2020). Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. Molecules, 25(24), 5941.
  • PubChem. (n.d.). Tavaborole. Retrieved from [Link]

  • ResearchGate. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Retrieved from [Link]

  • Rock, F. L., et al. (2007). An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site. Science, 316(5832), 1759-1761.
  • Soriano-Irigaray, L., et al. (2021). Development of structurally extended benzosiloxaboroles – synthesis and in vitro biological evaluation. RSC Medicinal Chemistry, 12(9), 1548-1558.
  • Sporzynski, A., et al. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(2), o414-o415.
  • Zhang, Y.-K., et al. (2015). Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy). ACS Medicinal Chemistry Letters, 6(8), 914-918.
  • Zhang, J., et al. (2019). Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry, 62(17), 7899-7913.

Sources

Application Notes and Protocols for Determining the Antifungal Activity of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Benzoxaboroles in Antifungal Research

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Benzoxaboroles have emerged as a promising class of compounds, distinguished by their unique boron-containing heterocyclic structure.[1][2] One of the most well-studied benzoxaboroles, tavaborole (AN2690), has been approved by the FDA for the treatment of onychomycosis.[1][3][4]

The antifungal efficacy of benzoxaboroles stems from their targeted inhibition of fungal protein synthesis.[3][5] Specifically, they act by trapping leucyl-tRNA synthetase (LeuRS), an essential enzyme in the translation process, through a distinctive oxaborole tRNA trapping (OBORT) mechanism.[3][5] This mode of action is distinct from that of widely used antifungals like azoles and echinocandins, making benzoxaboroles a valuable tool against resistant pathogens.

This application note provides a detailed protocol for evaluating the in vitro antifungal activity of a specific benzoxaborole, 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole, using the broth microdilution method. This method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[6][7][8] The protocols described herein are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically document M27-A3, ensuring reproducibility and comparability of results.[7][9][10]

Core Principle: The Broth Microdilution Assay

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The assay involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. Following an incubation period, the plates are examined for visible fungal growth. The MIC is the lowest concentration of the compound at which no growth is observed.

This method is favored for its efficiency, scalability, and the quantitative nature of its results, which are crucial for the preclinical assessment of novel antifungal candidates.[6][11]

Materials and Reagents

Test Compound
  • 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole

  • Dimethyl sulfoxide (DMSO), sterile, for preparing the stock solution

Fungal Strains
  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

  • Test strains of interest (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

Media and Reagents
  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M 3-(N-morpholino)propanesulfonic acid (MOPS).[8]

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture.

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS).

  • Sterile, U-bottom 96-well microtiter plates.[8]

Equipment
  • Biosafety cabinet (Class II)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader (optional, for quantitative endpoint determination)

  • Vortex mixer

  • Micropipettes and sterile tips

  • Hemocytometer or other cell counting device

Experimental Workflow Diagram

Antifungal_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_compound Prepare Compound Stock (in DMSO) serial_dilution Perform 2-fold Serial Dilutions of Compound in Microplate prep_compound->serial_dilution Add to plate prep_media Prepare RPMI-1640 Medium prep_media->serial_dilution prep_inoculum Prepare Fungal Inoculum (Standardized Suspension) inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate Add inoculum to wells incubate Incubate at 35°C (24-48 hours) inoculate->incubate read_mic Read MIC Visually or Spectrophotometrically incubate->read_mic analyze Determine MIC Value read_mic->analyze record Record and Interpret Results analyze->record

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Detailed Step-by-Step Protocol

Part 1: Preparation of the Test Compound
  • Stock Solution Preparation: Prepare a stock solution of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole in sterile DMSO at a concentration of 1.28 mg/mL. The initial concentration may need to be adjusted based on the expected potency of the compound. Ensure the compound is fully dissolved.

  • Intermediate Dilutions: Perform an intermediate dilution of the stock solution in RPMI-1640 medium to achieve a starting concentration for the serial dilution that is twice the highest desired final concentration in the assay plate.

Part 2: Preparation of the Fungal Inoculum
  • Fungal Culture: Subculture the fungal isolates on SDA or PDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Inoculum Suspension: Prepare a suspension of fungal cells in sterile saline or PBS. For yeasts, adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 530 nm of 0.08-0.10). This suspension will contain approximately 1-5 x 10^6 cells/mL.

  • Working Inoculum: Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration in the microtiter plate wells of 0.5-2.5 x 10^3 cells/mL.[8]

Part 3: Assay Plate Setup
  • Plate Layout: Design the plate layout to include the test compound in duplicate, a positive control (fungal growth without the compound), and a negative control (medium only).

  • Serial Dilution:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 11 of the designated rows.

    • Add 200 µL of the starting compound dilution (prepared in Part 1) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (no compound). Well 12 will be the negative control (no compound, no inoculum).

  • Inoculation: Add 100 µL of the working fungal inoculum (prepared in Part 2) to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the final desired range. Add 100 µL of RPMI-1640 medium without inoculum to well 12.

Part 4: Incubation and MIC Determination
  • Incubation: Cover the microtiter plate with a lid and incubate at 35°C ± 2°C for 24-48 hours. The incubation time may need to be adjusted depending on the growth rate of the fungal strain.[12]

  • MIC Reading (Visual): After incubation, visually inspect the wells for fungal growth. The MIC is the lowest concentration of the compound that shows no visible growth (complete inhibition).

  • MIC Reading (Spectrophotometric - Optional): For a more quantitative determination, the optical density (OD) of the wells can be read using a microplate reader at a wavelength of 530 nm. The MIC can be defined as the lowest compound concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in OD compared to the positive control.[13][14]

Data Presentation and Interpretation

The results of the antifungal assay should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of MIC values across different fungal isolates.

Table 1: Example MIC Data for 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole

Fungal Isolate5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole MIC (µg/mL)
Candida albicans ATCC 900280.5
Candida glabrata Clinical Isolate 11
Candida parapsilosis ATCC 22019 (QC)0.25
Cryptococcus neoformans H992
Aspergillus fumigatus ATCC 2043054

Table 2: Quality Control (QC) Results

QC StrainExpected MIC Range (µg/mL)Observed MIC (µg/mL)
Candida parapsilosis ATCC 220190.125 - 0.50.25
Candida krusei ATCC 62580.5 - 21

Logical Interpretation of MIC Values

The interpretation of an MIC value is critical for understanding the potential clinical relevance of an antifungal compound. The following diagram illustrates the relationship between the determined MIC and established breakpoints, if available. For novel compounds like 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole, breakpoints will not be established. Therefore, the MIC values should be compared to those of known antifungal agents and considered in the context of the compound's mechanism of action and potential for in vivo efficacy.

MIC_Interpretation cluster_mic MIC Determination cluster_interpretation Interpretation mic_value Determined MIC Value susceptible Susceptible (S) (MIC ≤ Breakpoint) mic_value->susceptible Compare to Clinical Breakpoints intermediate Intermediate (I) (MIC > S and < R Breakpoints) resistant Resistant (R) (MIC ≥ Breakpoint)

Caption: Relationship between MIC and clinical interpretation based on breakpoints.

Troubleshooting and Considerations

  • Compound Solubility: If the test compound precipitates in the medium, the stock solution concentration may need to be adjusted, or a different solvent system explored.

  • Inconsistent Growth: Poor or inconsistent growth in the positive control wells may indicate issues with the inoculum preparation, medium quality, or incubation conditions.

  • Trailing Endpoints: Some drug-fungus combinations may exhibit trailing growth, making visual MIC determination difficult. In such cases, spectrophotometric reading is recommended.

  • DMSO Concentration: The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid any inhibitory effects on fungal growth.

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the in vitro antifungal activity of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole. By adhering to standardized methodologies, researchers can generate reliable and reproducible data to advance the development of this promising class of antifungal agents. The unique mechanism of action of benzoxaboroles offers a significant opportunity to address the growing threat of antifungal resistance.

References

  • Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans.
  • Benzoxaboroles as Efficient Inhibitors of the β-Carbonic Anhydrases from Pathogenic Fungi: Activity and Modeling Study.
  • Antifungal Activity and Mechanism of Action of a Benzoxaborole, AN2718, which is in Development for the Treatment of Tinea Pedis.
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
  • EUCAST breakpoints for antifungals. EUCAST.
  • Fungi (AFST). EUCAST.
  • Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard. Semantic Scholar.
  • Antifungal Susceptibility Testing: Current Approaches. PMC - PubMed Central.
  • A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH.
  • Clinical breakpoint table. EUCAST.
  • How do I perform antifungal susceptibilty using broth dilution for yeast?.
  • SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS. PubMed Central.
  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore.
  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube.
  • Issues in antifungal susceptibility testing. Ovid.
  • The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments.
  • Issues in antifungal susceptibility testing. UKHSA Research Portal.
  • (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
  • Determination of Antifungal MICs by a Rapid Susceptibility Assay. PMC - NIH.
  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Third Inform
  • Application Notes and Protocols for Brodth Microdilution Assay: Determining the MIC of Antifungal Agent 74. Benchchem.
  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
  • Discovery of a New Boron-Containing Antifungal Agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- Benzoxaborole (AN2690)
  • Data Mining Validation of Fluconazole Breakpoints Established by the European Committee on Antimicrobial Susceptibility Testing. ASM Journals.
  • Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters.
  • Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. PMC - NIH.
  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentr
  • S159 Antifungal Susceptibility Testing.
  • Susceptibility Testing of Fungi to Antifungal Drugs. MDPI.
  • Design, synthesis, crystal structure and fungicidal activity of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][3][15]oxazepin-4(1H)-one analogues. PubMed Central.

  • Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap. PubMed Central.
  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. MDPI.

Sources

Application Notes and Protocols for the Antibacterial Susceptibility Testing of 5-methoxy-benzoxaborole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antibacterial agents.

Abstract: This guide provides a comprehensive framework for determining the in vitro antibacterial activity of 5-methoxy-benzoxaborole, a member of the oxaborole class of compounds. It outlines the scientific rationale, detailed protocols for broth microdilution susceptibility testing, quality control procedures, and data interpretation, grounded in established international standards.

Introduction: The Benzoxaborole Scaffold

Benzoxaboroles are a versatile class of boron-heterocyclic compounds that have garnered significant interest as therapeutic agents due to their unique chemical properties and novel mechanisms of action.[1][2] Unlike many carbon-based drugs, the boron atom in the benzoxaborole ring acts as a potent Lewis acid, enabling it to form stable, reversible covalent bonds with biological targets.[2][3] This distinct mode of interaction has led to the development of approved antifungal (tavaborole) and anti-inflammatory (crisaborole) drugs, and a robust pipeline of antibacterial candidates.[1][4] 5-methoxy-benzoxaborole represents a novel investigational compound within this class, necessitating rigorous and standardized evaluation of its antibacterial potential.

Scientific Rationale: Mechanism of Action and Testing Considerations

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase (LeuRS)

The primary antibacterial target for many benzoxaboroles is Leucyl-tRNA Synthetase (LeuRS), an essential enzyme in protein synthesis.[1][5][6] LeuRS is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNALeu).

The mechanism, known as the "oxaborole tRNA trapping" (OBORT) mechanism, proceeds as follows[5]:

  • The benzoxaborole enters the editing site of the LeuRS enzyme.

  • The boron atom forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine on tRNALeu.

  • This stable benzoxaborole-tRNALeu adduct becomes trapped in the editing site, effectively sequestering the tRNA and inhibiting the enzyme.

  • The depletion of charged leucyl-tRNALeu halts protein synthesis, leading to bacterial cell death or growth inhibition.

This mechanism is a key differentiator from many other antibiotic classes, such as β-lactams or fluoroquinolones, which target cell wall synthesis or DNA replication, respectively.[1][7]

Rationale for Standardized Dilution Methods

Given that 5-methoxy-benzoxaborole is an investigational compound, establishing its Minimum Inhibitory Concentration (MIC) is the foundational step in assessing its antibacterial spectrum and potency. The broth microdilution method, as detailed in the Clinical and Laboratory Standards Institute (CLSI) M07 document, is the internationally recognized reference method for determining MICs.[8][9][10][11] This method provides quantitative, reproducible results essential for preclinical development.

Core Protocol: Broth Microdilution for MIC Determination

This protocol is harmonized with the guidelines set forth by CLSI.[8][9][12] It is designed to determine the MIC of 5-methoxy-benzoxaborole against aerobic bacteria.

Materials and Reagents
  • 5-methoxy-benzoxaborole powder (analytical grade)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • 96-well, sterile, U-bottom microtiter plates

  • Bacterial strains (e.g., target pathogens and ATCC® quality control strains)

  • Tryptic Soy Agar (TSA) or other appropriate non-selective agar

  • Sterile 0.85% saline

  • Spectrophotometer or McFarland turbidity standards (0.5 standard)

  • Multichannel pipettes and sterile reservoirs

  • Incubator, aerobic, set to 35°C ± 2°C

Preparation of Compound Stock Solution

Causality: Benzoxaboroles often exhibit poor aqueous solubility.[4][13][14] Therefore, a polar aprotic solvent like DMSO is required for initial solubilization. It is critical to limit the final DMSO concentration in the assay to ≤1% to prevent solvent-induced toxicity to the bacteria.

  • Accurately weigh 10 mg of 5-methoxy-benzoxaborole powder.

  • Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10,000 µg/mL). Ensure complete dissolution by vortexing.

  • This primary stock should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum

Causality: The final bacterial concentration is a critical variable in susceptibility testing. A standardized inoculum ensures that the results are reproducible and comparable across experiments. The target final concentration in the wells is 5 x 105 CFU/mL .

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Transfer colonies into a tube containing 5 mL of sterile saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 108 CFU/mL. This can be done visually or by using a spectrophotometer (OD625nm of 0.08-0.13).

  • Within 15 minutes of standardization, dilute this adjusted suspension 1:100 in sterile CAMHB (e.g., 200 µL of suspension into 20 mL of CAMHB). This creates the final inoculum suspension of approximately 1-2 x 106 CFU/mL.

Assay Plate Preparation (96-Well Plate)

Workflow: This procedure creates a 2-fold serial dilution of the compound.

  • Plate Layout: Designate wells for the compound dilutions, a solvent control (DMSO), a positive growth control (no compound), and a sterility control (no bacteria).

  • Broth Addition: Add 50 µL of CAMHB to wells in columns 2 through 12.

  • Compound Dilution:

    • Prepare an intermediate dilution of the stock compound in CAMHB. For example, to achieve a final starting concentration of 128 µg/mL, prepare a 4X working solution (512 µg/mL) in a separate tube.

    • Add 100 µL of this 4X working solution to column 1.

    • Using a multichannel pipette, transfer 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

    • Continue this 2-fold serial dilution across the plate to column 10.

    • Discard the final 50 µL from column 10.

    • This leaves 50 µL per well in columns 1-10 with serially diluted compound, and column 11 (growth control) and 12 (sterility control) with only broth.

  • Inoculation: Add 50 µL of the final bacterial inoculum (from step 3.3) to all wells in columns 1 through 11. Do not add bacteria to column 12.

  • Final Concentrations: The final volume in wells 1-11 is now 100 µL. The compound concentrations are now at their 1X final test concentrations (e.g., 128, 64, 32...0.25 µg/mL), and the bacterial density is ~5 x 105 CFU/mL. The final DMSO concentration should be consistent across all tested wells.

Incubation and MIC Determination
  • Seal the plates (e.g., with adhesive seals or place in a container with a lid) to prevent evaporation.

  • Incubate aerobically at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: Place the plate on a reading stand. The MIC is defined as the lowest concentration of 5-methoxy-benzoxaborole that completely inhibits visible growth of the organism, as detected by the unaided eye. A small, faint button of cells at the bottom of the well may be present; this should be disregarded.

Quality Control (QC): Ensuring System Validity

Trustworthiness: A protocol is only reliable if it is self-validating. QC is a mandatory component of AST to ensure that media, reagents, inoculum, and incubation conditions are correct.[15]

  • QC Strains: Include appropriate ATCC® reference strains in each test run.[16]

    • Staphylococcus aureus ATCC® 29213

    • Escherichia coli ATCC® 25922

    • Pseudomonas aeruginosa ATCC® 27853

  • Acceptance Criteria: The resulting MIC for the QC strain must fall within the acceptable range published by CLSI for a control compound (e.g., ciprofloxacin, gentamicin). While ranges for 5-methoxy-benzoxaborole will not exist, demonstrating that the system performs correctly with standard antibiotics validates the run.[17][18]

  • Control Well Validation:

    • Growth Control (Column 11): Must show robust, unambiguous turbidity.

    • Sterility Control (Column 12): Must remain clear.

    • Solvent Control: If a separate DMSO control well is used, it must show growth comparable to the growth control.

If any QC parameters fail, the results for the test isolates are considered invalid and the experiment must be repeated.[15]

Data Presentation and Interpretation

For effective analysis, especially when testing multiple isolates, MIC data should be summarized in tables. Key metrics include the MIC range, the MIC50 (the concentration at which 50% of isolates are inhibited), and the MIC90 (the concentration at which 90% of isolates are inhibited).

Table 1: Example MIC Data Summary for 5-methoxy-benzoxaborole

Organism Group (n=isolates)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (n=50)0.25 - 814
Streptococcus pneumoniae (n=45)≤0.12 - 20.51
Escherichia coli (n=60)4 - >12832128
Haemophilus influenzae (n=30)1 - 1628

Visualized Workflows and Mechanisms

Diagram: Mechanism of LeuRS Inhibition

G cluster_0 Leucyl-tRNA Synthetase (LeuRS) Editing Site tRNA tRNA-Leu (Terminal Adenosine) adduct Trapped Covalent Adduct (BXB-tRNA) tRNA->adduct Forms bond with 2'/3' hydroxyls BXB 5-methoxy- benzoxaborole BXB->adduct halt Protein Synthesis HALTED adduct->halt Inhibition synth Protein Synthesis

Caption: Covalent adduct formation between benzoxaborole and tRNALeu within the LeuRS editing site.

Diagram: Broth Microdilution Workflow

G cluster_prep Preparation Phase cluster_plate Assay Plating Phase cluster_analysis Analysis Phase prep_compound 1. Prepare Compound Stock (in DMSO) prep_inoculum 2. Standardize Inoculum (0.5 McFarland) add_broth 3. Add CAMHB to 96-well plate prep_inoculum->add_broth serial_dilute 4. Perform 2-fold Serial Dilution add_broth->serial_dilute add_inoculum 5. Inoculate Plate (Final Vol: 100 µL) serial_dilute->add_inoculum incubate 6. Incubate Plate (16-20h, 35°C) add_inoculum->incubate read_mic 7. Read MIC (Visual Inspection) incubate->read_mic qc_check 8. Validate QC Controls read_mic->qc_check

Caption: Step-by-step workflow for the broth microdilution susceptibility test.

References

  • Hernandez, V., Crépin, T., Palencia, A., Cusack, S., Akama, T., Baker, S. J., Bu, W., Feng, L., Freund, Y. R., Liu, L., Meewan, M., Mohan, M., Mao, W., Rock, F. L., Sexton, H., Sheoran, A., Zhang, Y., Zhang, Y. K., Zhou, Y., & Plattner, J. J. (2013). Discovery of a Potent, Novel Class of Boron-Based Antibacterials with Activity against Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy, 57(3), 1394–1403. [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]

  • Intertek Inform. (2024). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. [Link]

  • Alford, J. A., Abd-Rabbo, D., Biela, B., Cain, A. K., Cao, S., Cox, G., Davies, M. R., Du, Q., Fulde, M., Horian, A., Johnson, M. D., Malone, K. M., McRobb, E., Mobli, M., O'Mara, M. L., Pelingon, R., Pulle, S., Richter, M. F., Separovic, F., … Heras, B. (2022). A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity. Antimicrobial Agents and Chemotherapy, 66(12). [Link]

  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. [Link]

  • Tan, C. M., Chu, J., He, L., Gengenbacher, M., & Dick, T. (2014). Discovery of a potent benzoxaborole-based anti-pneumococcal agent targeting leucyl-tRNA synthetase. Protein & Cell, 5(11), 865–873. [Link]

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]

  • Pal, C., & Dick, T. (2015). Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. Antimicrobial Agents and Chemotherapy, 59(9), 5576–5583. [Link]

  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Kim, Y. K., Lee, W. G., & Yong, D. (2015). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 35(3), 317–322. [Link]

  • ASM Journals. (2023). DS86760016, a Leucyl-tRNA Synthetase Inhibitor, Is Active against Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy, 67(6). [Link]

  • Regulations.gov. (n.d.). CLSI M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • GlobalSpec. (2015). CLSI M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • ESCMID. (n.d.). EUCAST. [Link]

  • ANSI Webstore. (n.d.). CLSI M07-A10 and CLSI M100-S25 - Package. [Link]

  • Patel, F. V., et al. (2016). Quality Control of Antimicrobial Susceptibility Tests. GCS Medical College J Med Sci, V(II). [Link]

  • EUCAST. (n.d.). Home. [Link]

  • EUCAST. (n.d.). Expert Rules. [Link]

  • EUCAST. (n.d.). Guidance Documents. [Link]

  • Giske, C. G., & Turnidge, J. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1455–1460. [Link]

  • Farha, M. A., et al. (2020). A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI. mBio, 11(1). [Link]

  • Angeli, A., et al. (2019). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 62(17), 8239–8248. [Link]

  • ResearchGate. (2020). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. [Link]

  • Dąbrowski, M., et al. (2021). Development of structurally extended benzosiloxaboroles – synthesis and in vitro biological evaluation. RSC Advances, 11(45), 28247–28258. [Link]

  • ResearchGate. (n.d.). Solubility of benzoxaborole (2) in water. [Link]

  • ResearchGate. (n.d.). Solubility of benzoxaborole (2) in water. [Link]

  • OpenStax. (n.d.). Mechanisms of Antibacterial Drugs. In Allied Health Microbiology. [Link]

Sources

"enzyme inhibition assay using 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Enzyme Inhibition Assay Using 5-Methoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

Abstract

The benzoxaborole class of compounds has emerged as a versatile scaffold in medicinal chemistry, yielding therapeutics with antibacterial, antifungal, and antiparasitic properties.[1][2] A key molecular target for many of these agents is leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to design and execute an enzyme inhibition assay for 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- (hereafter referred to as 5-methoxy-benzoxaborole). We will delve into the mechanistic underpinnings of benzoxaborole action, provide a robust, step-by-step protocol for a radioactive aminoacylation assay, and offer guidance on data analysis and interpretation.

Introduction: The Significance of Benzoxaboroles

Benzoxaboroles are heterocyclic compounds containing a boron atom integrated into a bicyclic structure. The unique electronic properties of the boron atom, particularly its Lewis acidity, allow it to form stable, reversible covalent bonds with biological nucleophiles like the diol groups found in sugars.[3][5] This capability has been ingeniously exploited in drug design.

One of the most successful examples is Tavaborole (AN2690), a 5-fluoro-benzoxaborole approved for treating onychomycosis, a fungal nail infection.[6][7] Its efficacy stems from the specific inhibition of fungal cytoplasmic leucyl-tRNA synthetase (LeuRS), thereby halting protein synthesis and arresting fungal growth.[8][9] The broader benzoxaborole class has shown activity against various pathogens by targeting the same enzyme family, making LeuRS a validated and attractive target for antimicrobial drug discovery.[4][10][11] This guide focuses on a 5-methoxy substituted analogue, providing the necessary framework to evaluate its inhibitory potential against LeuRS.

The Molecular Mechanism of LeuRS Inhibition

Aminoacyl-tRNA synthetases (AARSs) are crucial enzymes that ensure the fidelity of protein translation by attaching the correct amino acid to its corresponding tRNA molecule.[10][12] Class I AARSs, which include LeuRS, possess a distinct editing or "proofreading" domain to hydrolyze incorrectly charged tRNAs.[10]

The inhibitory action of benzoxaboroles is both potent and elegant. Instead of competing at the active site where leucine binds, they target this editing domain. The mechanism proceeds as follows:

  • Entry into the Editing Site: The benzoxaborole molecule enters the hydrolytic editing site of the LeuRS enzyme.

  • Adduct Formation: The boron atom acts as an electrophile and reacts with the 2'- and 3'-hydroxyl groups (a cis-diol) of the terminal adenosine (A76) on the tRNALeu molecule.[3][13]

  • Trapping the tRNA: This reaction forms a stable, covalent spiroborate ester adduct, effectively "trapping" the tRNA molecule in the editing site.[3][13]

  • Inhibition of Catalysis: With the tRNA stalled, the catalytic cycle of the enzyme is blocked, preventing both the release of the charged tRNA and the synthesis of new Leu-tRNALeu. This leads to a rapid cessation of protein synthesis.[13]

This unique mechanism, termed the oxaborole tRNA-trapping (OBORT) mechanism, is highly specific and confers potent inhibitory activity.[4]

G cluster_Enzyme Leucyl-tRNA Synthetase (LeuRS) Editing Site cluster_Process Cellular Process tRNA tRNA-A76 (cis-diol) Adduct Covalent Boron-tRNA Adduct (Trapped State) tRNA->Adduct Inhibitor 5-Methoxy-Benzoxaborole Inhibitor->Adduct Forms adduct with Inhibition INHIBITION Adduct->Inhibition Leads to Catalysis Catalytic Cycle (Aminoacylation) ProteinSynthesis Protein Synthesis Catalysis->ProteinSynthesis Enables Inhibition->Catalysis Blocks

Figure 1: Mechanism of LeuRS inhibition by 5-methoxy-benzoxaborole.

Experimental Protocol: LeuRS Aminoacylation Inhibition Assay

This protocol describes a standard method to measure the inhibition of LeuRS activity by quantifying the attachment of radiolabeled leucine to its cognate tRNA. The assay is robust and can be adapted for enzymes from different species (e.g., fungal, bacterial, or human).

Essential Materials & Reagents
  • Inhibitor: 5-Methoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (dissolved in 100% DMSO to create a 10 mM stock).

  • Enzyme: Purified recombinant LeuRS (e.g., from Saccharomyces cerevisiae or target pathogen).

  • Substrates:

    • L-[14C]-Leucine (or [3H]-Leucine)

    • ATP (disodium salt)

    • Total tRNA (e.g., from brewer's yeast)

  • Buffers and Solutions:

    • Assay Buffer (2X): 60 mM HEPES (pH 7.5), 20 mM MgCl₂, 40 mM KCl, 2 mM DTT. Store at 4°C.

    • Enzyme Dilution Buffer: 30 mM HEPES (pH 7.5), 10 mM MgCl₂, 20 mM KCl, 1 mM DTT, 5% glycerol. Store at 4°C.

    • Quenching Solution: 10% (w/v) Trichloroacetic Acid (TCA). Store at 4°C.

    • Wash Solution: 5% (w/v) TCA. Store at 4°C.

  • Equipment & Consumables:

    • 96-well microplates (V-bottom or U-bottom)

    • Multi-channel pipette

    • Glass fiber filter mats (e.g., Whatman GF/C)

    • Filter manifold/vacuum harvester

    • Scintillation vials

    • Liquid scintillation cocktail

    • Liquid scintillation counter

    • Incubator or water bath set to 30°C (or optimal enzyme temperature)

Step-by-Step Experimental Procedure

This procedure is designed for a 50 µL final reaction volume in a 96-well plate format. Always include appropriate controls:

  • Negative Control: No inhibitor (DMSO vehicle only). Represents 100% enzyme activity.

  • Positive Control: A known LeuRS inhibitor (e.g., Tavaborole).

  • Background Control: No enzyme. To measure non-enzymatic tRNA charging.

  • Inhibitor Preparation:

    • Perform serial dilutions of the 10 mM 5-methoxy-benzoxaborole stock in 100% DMSO. A 10-point, 3-fold dilution series is recommended (e.g., from 1 mM down to 50 nM). This will result in a final in-assay concentration range from 20 µM to 1 nM, assuming a 1:50 dilution into the final reaction.

  • Reaction Plate Setup (on ice):

    • Add 1 µL of the serially diluted inhibitor or DMSO vehicle to the appropriate wells of the 96-well plate.

    • Prepare an Enzyme Mix in Enzyme Dilution Buffer. For each reaction, you will need a final concentration of ~20 nM LeuRS.

    • Add 24 µL of the Enzyme Mix to each well.

    • Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a Substrate Mix in nuclease-free water. For a 50 µL final volume, this mix will be added at 25 µL per well. The final concentrations in the assay should be:

      • ATP: 2 mM

      • Total tRNA: 1.5 mg/mL

      • L-[14C]-Leucine: 20 µM

    • Pre-warm the Substrate Mix to 30°C.

    • To initiate the reaction, add 25 µL of the pre-warmed Substrate Mix to each well.

    • Immediately transfer the plate to a 30°C incubator. Incubate for 20 minutes. Ensure this time is within the linear range of the enzymatic reaction, which should be determined in preliminary experiments.

  • Reaction Quenching and tRNA Precipitation:

    • After the 20-minute incubation, stop the reaction by spotting 40 µL of the reaction mixture from each well onto a glass fiber filter mat.

    • Immediately submerge the filter mat in a tray containing ice-cold 10% TCA for 10 minutes. This will precipitate the tRNA (along with the attached radiolabeled leucine) while unincorporated leucine remains in solution.

    • Transfer the filter mat to a tray of ice-cold 5% TCA and wash three times for 5 minutes each with gentle agitation.

    • Perform a final wash in 95% ethanol for 5 minutes to dry the mat.

    • Allow the filter mat to air-dry completely under a heat lamp or at room temperature.

  • Quantification:

    • Once dry, carefully cut out the individual filter discs corresponding to each well and place them into scintillation vials.

    • Add 4-5 mL of liquid scintillation cocktail to each vial.

    • Measure the radioactivity in a liquid scintillation counter as Counts Per Minute (CPM).

Data Analysis
  • Correct for Background: Subtract the average CPM from the "No Enzyme" control wells from all other data points.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (CPMinhibitor / CPMno inhibitor))

  • Determine IC₅₀: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Visualization of Experimental Design & Data

A well-structured workflow is critical for reproducible results.

G cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification cluster_analysis Data Analysis Inhibitor 1. Prepare Inhibitor Serial Dilutions Plate 4. Add Inhibitor & Enzyme to 96-well Plate Inhibitor->Plate EnzymeMix 2. Prepare Enzyme Mix EnzymeMix->Plate SubstrateMix 3. Prepare Substrate Mix Start 6. Add Substrate Mix to Start Reaction SubstrateMix->Start Incubate1 5. Pre-incubate (15 min) Plate->Incubate1 Incubate1->Start Incubate2 7. Incubate at 30°C (20 min) Start->Incubate2 Spot 8. Spot Reaction onto Filter Mat Incubate2->Spot Quench 9. Quench & Wash with TCA Spot->Quench Dry 10. Dry Filter Mat Quench->Dry Count 11. Scintillation Counting Dry->Count Calc 12. Calculate % Inhibition Count->Calc Plot 13. Plot Dose-Response Curve Calc->Plot IC50 14. Determine IC50 Plot->IC50

Figure 2: Workflow for the LeuRS enzyme inhibition assay.

Sample Data Presentation

The results of the dose-response experiment should be tabulated clearly to facilitate the determination of the IC₅₀ value.

Inhibitor Conc. (nM)Log [Inhibitor]Avg. CPM (Corrected)% Inhibition
0 (Vehicle)-45,1200.0%
10.0043,8902.7%
30.4841,5108.0%
101.0035,64521.0%
301.4824,36546.0%
55 1.74 22,560 50.0% (IC₅₀)
1002.0015,34066.0%
3002.486,77085.0%
10003.002,25095.0%
30003.481,35097.0%
Table 1: Example dose-response data for 5-methoxy-benzoxaborole against LeuRS. The IC₅₀ is determined by fitting this data to a sigmoidal curve.

Conclusion and Further Investigations

This application note provides a comprehensive protocol for evaluating the inhibitory activity of 5-methoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole against leucyl-tRNA synthetase. Adherence to this guide, including the use of proper controls, will ensure the generation of reliable and reproducible data.

For promising lead compounds, further studies are warranted to fully characterize the inhibition. These include:

  • Mode of Inhibition Studies: Performing the assay with varying concentrations of both tRNA and leucine can help determine the kinetic mechanism (e.g., uncompetitive inhibition, as has been shown for other benzoxaboroles).[11]

  • Selectivity Assays: To assess the therapeutic potential, it is crucial to test the inhibitor against the host (e.g., human cytoplasmic and mitochondrial) LeuRS enzymes to establish a selectivity index.

  • Whole-Cell Activity: Potent enzyme inhibitors should be advanced to cell-based assays (e.g., measuring minimum inhibitory concentration, MIC) to confirm they can penetrate the target organism and engage the enzyme in a cellular context.

By following this structured approach, researchers can effectively characterize novel benzoxaborole inhibitors and contribute to the development of new therapeutics against a range of challenging pathogens.

References

  • e-Lanfu, Y., et al. (2025). Antifungal agent tavaborole as a potential broad-spectrum serine and metallo-β-lactamases inhibitor. eBioMedicine. Available at: [Link]

  • Al-Talla, Z. A., et al. (2015). Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Tan, M., et al. (2013). Discovery of a potent benzoxaborole-based anti-pneumococcal agent targeting leucyl-tRNA synthetase. Scientific Reports. Available at: [Link]

  • Tsai, C., et al. (2011). Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap. Journal of Biological Chemistry. Available at: [Link]

  • Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. Available at: [Link]

  • Li, T., et al. (2023). DS86760016, a Leucyl-tRNA Synthetase Inhibitor, Is Active against Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • e-Lanfu, Y., et al. (2023). Antifungal agent tavaborole as a potential broad-spectrum serine and metallo-β-lactamases inhibitor. PubMed. Available at: [Link]

  • Rock, F. L., et al. (2007). An Antifungal Agent That Inhibits an Aminoacyl-tRNA Synthetase by a Novel Mechanism. Science. Available at: [Link]

  • Zia, J., et al. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy. Available at: [Link]

  • Sangi, M. S., et al. (2024). Decoding iNOS Inhibition: A Computational Voyage of Tavaborole Toward Restoring Endothelial Homeostasis in Venous Leg Ulcers. MDPI. Available at: [Link]

  • Wójcik, P., et al. (2024). The structure of Tavaborole (AN2690), active ingredient of Keridin–antifungal drug approved by FDA in 2014 for the treatment of onychomycosis. ResearchGate. Available at: [Link]

  • Bhatta, A. K., et al. (2015). An upcoming drug for onychomycosis: Tavaborole. Indian Journal of Pharmacology. Available at: [Link]

  • Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-Benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. Journal of Medicinal Chemistry. Available at: [Link]

  • Arastehfar, A., et al. (2018). Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy. Available at: [Link]

Sources

Application Note & Protocols: Crystallization of 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol is a member of the benzoxaborole class of organoboron compounds, a chemical scaffold of significant interest in medicinal chemistry. The precise control of the solid-state form of an Active Pharmaceutical Ingredient (API) is a critical determinant of its ultimate performance, influencing stability, solubility, bioavailability, and manufacturability.[1][2][3] Crystallization is the primary unit operation used to isolate and purify APIs while defining these crucial solid-state properties.[3][4] This document provides a comprehensive guide to developing robust crystallization methods for 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol. It moves beyond simple procedural lists to explain the underlying principles of solvent selection, supersaturation control, and solid-state characterization, enabling researchers to design and optimize crystallization processes with a first-principles approach.[1] Protocols for cooling, anti-solvent, and vapor diffusion crystallization are detailed, alongside essential analytical methods for validation.

Foundational Concepts: The Path to a Crystalline State

Crystallization is a thermodynamically driven phase transition where molecules in a solution arrange themselves into a highly ordered, repeating lattice structure.[3][5] The entire process is governed by the creation of a supersaturated solution , a state where the concentration of the solute exceeds its equilibrium solubility (C > S).[6] This supersaturated state is the driving force for two fundamental events: nucleation , the formation of initial, stable crystalline nuclei, and crystal growth , the subsequent addition of molecules to these nuclei.[3][5]

The rate and method of generating supersaturation directly impact the final crystal attributes. Rapid supersaturation often leads to excessive nucleation, resulting in small, and potentially impure, crystals. Conversely, slow, controlled supersaturation within the metastable zone —the region between the solubility curve and the point of spontaneous nucleation—is ideal for growing larger, higher-purity crystals.[1]

Benzoxaborole derivatives, like the target compound, are known to form strong intermolecular hydrogen bonds, often leading to the formation of stable dimers in the crystal lattice.[7][8][9] Understanding these interactions is key to selecting solvents that can effectively solvate the molecule at high temperatures but allow these crystal-forming interactions to dominate upon controlled changes in conditions.

Strategic Workflow for Crystallization Development

A systematic approach is essential for efficiently developing a crystallization protocol. The workflow below outlines a logical progression from initial material characterization to a validated crystallization process.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation A Crude Material (5-methoxy-1,3-dihydro- 2,1-benzoxaborol-1-ol) B Physicochemical Profiling (Solubility, Thermal Stability) A->B C Solvent System Screening B->C D Select Crystallization Method (Cooling, Anti-solvent, etc.) C->D E Process Parameter Optimization (Rate, Temp, Ratio) D->E F Execute Optimized Protocol E->F G Isolate & Dry Crystals F->G H Solid-State Analysis (PXRD, DSC, Microscopy) G->H I Confirm Purity, Form, & Yield H->I

Figure 1: General workflow for developing a robust crystallization protocol.

Pre-Crystallization Assessment: Solvent Screening

The choice of solvent is the most critical factor in a crystallization process.[3] An ideal solvent system should exhibit a steep solubility curve with respect to temperature or solvent composition, meaning the compound is highly soluble under one condition (e.g., high temperature) and poorly soluble under another (e.g., low temperature).

Protocol 4.1: Systematic Solvent Solubility Screen

  • Preparation: Place approximately 10-20 mg of 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol into several 1-dram vials.

  • Solvent Addition: To each vial, add a different candidate solvent (see Table 1) in 100 µL aliquots at room temperature (approx. 22 °C). Stir or sonicate between additions.

  • Room Temperature Solubility: Record the volume of solvent required to fully dissolve the solid. This determines the approximate solubility at room temperature. Classify as "Freely Soluble," "Soluble," "Slightly Soluble," or "Insoluble."

  • Elevated Temperature Solubility: For vials where the solid was slightly soluble or insoluble, heat the suspension in controlled increments (e.g., to 40 °C, then 60 °C), adding more 100 µL aliquots until dissolution is achieved. Record the temperature and total volume.

  • Cooling & Observation: Allow the heated, saturated solutions to cool slowly to room temperature, and then further to 4 °C. Observe the nature of the solid that forms (e.g., crystalline, amorphous, oil).

  • Rationale: This systematic screen identifies suitable single solvents for cooling crystallization (high solubility at high temp, low at room temp) and potential solvent/anti-solvent pairs (high solubility in one, poor in the other).[10]

Solvent Class Candidate Solvents Expected Behavior based on Benzoxaborole/Boronic Acid Chemistry
Protic Isopropanol, Ethanol, Methanol, WaterLikely to be good solvents due to hydrogen bonding capability. Water and methanol have been used for related benzoxaboroles.[8]
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateGood dissolving power. Ethyl acetate is a common choice for boronic acid recrystallization.[10]
Ethereal Tetrahydrofuran (THF), 2-Methyl-THFModerate to good dissolving power.
Chlorinated Dichloromethane (DCM)Often used for boronic acid derivatives, but can form solvates.[11]
Hydrocarbon Heptane, Hexanes, CyclohexaneExpected to be poor solvents (anti-solvents).[10][12]

Table 1: Recommended solvents for initial solubility screening.

Crystallization Protocols

The following protocols are designed as robust starting points for the crystallization of 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol, based on established principles and data from analogous compounds.

Protocol 5.1: Controlled Cooling Crystallization

This is often the preferred method for its simplicity and control. It relies on the principle that the solubility of the compound decreases as the temperature of the solvent is lowered.

  • Dissolution: In a jacketed glass reactor or round-bottom flask equipped with a magnetic stirrer and condenser, charge 1.0 equivalent of crude 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol.

  • Solvent Addition: Based on the screening data (Protocol 4.1), add the minimum amount of a suitable solvent (e.g., isopropanol or ethyl acetate) required to achieve complete dissolution at an elevated temperature (e.g., 60-70 °C). Ensure the solution is visually clear.

  • Controlled Cooling: Program the reactor or use a controlled cooling bath to slowly cool the solution. A linear cooling rate of 10-20 °C per hour is a good starting point.[4]

    • Causality: A slow cooling rate maintains a low level of supersaturation, favoring crystal growth over excessive primary nucleation, which leads to larger, more well-defined crystals.[1]

  • Seeding (Optional but Recommended): Once the solution has cooled by 5-10 °C, add a small quantity (0.1-1.0% w/w) of previously isolated, pure crystals ("seeds").

    • Causality: Seeding provides a template for growth, bypasses the stochastic nature of primary nucleation, and ensures crystallization occurs within the metastable zone, leading to better control over particle size and polymorphic form.[4]

  • Maturation (Aging): Once the target temperature (e.g., 5 °C) is reached, hold the resulting slurry under gentle agitation for a minimum of 2-4 hours.

    • Causality: Aging allows the system to reach equilibrium, can promote the conversion of any metastable forms to the most stable polymorph (Ostwald's Rule of Stages), and improves yield.

  • Isolation: Isolate the crystalline product by vacuum filtration.

  • Washing: Gently wash the filter cake with a small amount of cold, fresh solvent to displace the impure mother liquor.

  • Drying: Dry the crystals under vacuum at a mild temperature (e.g., 40 °C) until a constant weight is achieved.

Protocol 5.2: Anti-Solvent Crystallization

This method is useful for compounds that are highly soluble across a wide range of temperatures or are thermally sensitive. Supersaturation is generated by adding a miscible "anti-solvent" in which the compound is insoluble.

  • Dissolution: Dissolve 1.0 equivalent of the crude material in a suitable "good" solvent (e.g., acetone or THF) at room temperature to form a concentrated solution.

  • Anti-Solvent Addition: While stirring the solution, slowly add a miscible anti-solvent (e.g., heptane or water) via a syringe pump or addition funnel. A typical starting point is a rate that completes the addition over 1-2 hours.

    • Causality: A slow addition rate controls the generation of supersaturation, preventing the compound from "oiling out" or precipitating as an amorphous solid.

  • Observation & Seeding: Monitor the solution for the onset of turbidity (cloudiness), which indicates nucleation. If desired, seed the solution just before this point.

  • Maturation: After the anti-solvent addition is complete, allow the slurry to stir at the final temperature for 2-4 hours.

  • Isolation, Washing, & Drying: Follow steps 6-8 from Protocol 5.1. The wash solvent should be a mixture of the solvent and anti-solvent, or the pure anti-solvent.

G cluster_0 Cooling Crystallization cluster_1 Anti-Solvent Crystallization A Dissolve in Solvent @ T_high B Slowly Cool (e.g., 15 °C/hr) A->B C Nucleation & Growth B->C D Isolate Crystals C->D E Dissolve in 'Good' Solvent F Slowly Add 'Anti-Solvent' E->F G Nucleation & Growth F->G H Isolate Crystals G->H

Figure 2: Comparison of cooling vs. anti-solvent crystallization workflows.

Protocol 5.3: Vapor Diffusion

This small-scale method is excellent for screening and for obtaining high-quality single crystals suitable for X-ray diffraction.

  • Setup: Dissolve a few milligrams of the compound in a small volume of a relatively volatile "good" solvent (e.g., DCM or Acetone) in a small, open vial (e.g., 0.5-dram).

  • Environment: Place this inner vial inside a larger, sealable jar (the outer chamber) that contains a reservoir of a volatile anti-solvent (e.g., hexanes or pentane).

  • Diffusion: Seal the outer chamber. Over time, the anti-solvent vapor will slowly diffuse into the inner vial, while the more volatile solvent will slowly diffuse out.

  • Crystal Growth: This extremely slow change in solvent composition gently raises the supersaturation, promoting the growth of a small number of large, high-quality crystals over several days.

Validation & Characterization: Confirming Success

Visual inspection is insufficient to confirm a successful crystallization. A suite of analytical techniques must be employed to verify the solid form, purity, and thermal properties of the isolated material.

6.1 Powder X-Ray Diffraction (PXRD)

  • Principle: PXRD is the definitive technique for identifying crystalline forms (polymorphs).[2][13][14][15] When an X-ray beam hits a crystalline sample, it diffracts at specific angles determined by the unique arrangement of molecules in the crystal lattice, creating a fingerprint-like pattern.[2]

  • Application: A PXRD pattern should be collected for each batch. Consistency in the peak positions (2θ values) from batch to batch confirms reproducibility of the crystal form.[14] The absence of a broad "halo" and the presence of sharp peaks confirms the material is crystalline, not amorphous.[16]

6.2 Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It detects thermal events like melting, crystallization, and solid-solid phase transitions.[18][19][20]

  • Application: A sharp endothermic peak on a DSC thermogram indicates the melting point (Tm) of a crystalline solid. The temperature and shape of the melt are characteristic of a specific polymorph. A broad endotherm or the presence of a glass transition (a step-change in the baseline) would indicate amorphous content.[17][19]

Technique Information Provided Indication of Success
PXRD Crystal structure fingerprint, polymorphismSharp, reproducible diffraction pattern.
DSC Melting point, thermal transitions, crystallinitySharp, single melting endotherm at a consistent temperature.
Microscopy Crystal habit (shape), size, agglomerationUniform, well-defined crystals (e.g., needles, plates, blocks).
HPLC Chemical PurityPurity >99.5%; reduction of impurities from crude material.

Table 2: Key analytical techniques for validating crystallization outcomes.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out / Amorphous Precipitation Supersaturation generated too quickly; poor solvent choice.Reduce cooling rate or anti-solvent addition rate; increase dissolution temperature; select a different solvent system.
Poor Yield Compound is too soluble at the final temperature; insufficient aging time.Choose a solvent with lower final solubility; increase the ratio of anti-solvent; lower the final isolation temperature; increase maturation time.
Inconsistent Crystal Form (Polymorphism) Uncontrolled nucleation; solvent effects; temperature fluctuations.Implement seeding with the desired polymorph; maintain strict control over cooling/addition rates; ensure consistent solvent sourcing and purity.
Fine Needles / Poor Filterability High degree of supersaturation leading to rapid nucleation.Slow down the crystallization process (slower cooling/addition); use a lower starting concentration; consider a solvent that favors a different crystal habit.

References

  • Fujiwara, M., et al. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT.
  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis.
  • Rigaku. (n.d.). Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods.
  • ResearchGate. (n.d.). Detection of polymorphism by powder X-ray diffraction: Interference by preferred orientation.
  • Particle Analytical. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
  • ETH Zurich. (n.d.). Crystallization.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • Imactivated. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • SciSpace. (2015). Technical Crystallization for Application in Pharmaceutical Material Engineering.
  • American Pharmaceutical Review. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection.
  • Slideshare. (n.d.). Crystallization in pharmaceutical industry.
  • IIT Indore. (n.d.). Differential Scanning Calorimetry (DSC).
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • INFINITIA Industrial Consulting. (2024). Differential Scanning Calorimetry (DSC).
  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).
  • Royal Society of Chemistry. (n.d.). A combined experimental-computational study of benzoxaborole crystal structures. CrystEngComm.
  • Google Patents. (n.d.). US20020188100A1 - Formulation of boronic acid compounds.
  • Madura, I. D., et al. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E, 67(Pt 2), o414-o415.
  • Wiley-VCH. (n.d.). Supporting Information.
  • Madura, I. D., et al. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. ResearchGate.
  • Google Patents. (n.d.). US10865217B2 - Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[1][2]-benzoxaborole and polymorphs thereof. Available at:

Sources

Application Notes & Protocols for the Utilization of 5-Methoxy-Benzoxaborole in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry, leading to the development of FDA-approved drugs such as the antifungal tavaborole and the anti-inflammatory crisaborole.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of a specific analogue, 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole (hereafter referred to as 5-methoxy-benzoxaborole). We will explore its potential applications, outline robust screening methodologies, and detail protocols for mechanism of action studies, drawing from established principles for this versatile chemical class.[2][3]

Introduction to the Benzoxaborole Scaffold

Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant attention for their broad therapeutic potential, including antifungal, anti-inflammatory, antibacterial, and antiprotozoal activities.[2] A key feature of this scaffold is the boron atom, which can form stable, reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups found in enzyme active sites. This unique mode of interaction, combined with favorable physicochemical properties like low molecular weight and good water solubility, makes benzoxaboroles attractive candidates for drug development.[2][4]

Two prominent examples highlight the clinical success of this scaffold:

  • Tavaborole (AN2690): An antifungal agent that inhibits fungal leucyl-tRNA synthetase (LeuRS), thereby disrupting protein synthesis.[1][4][5] Its low molecular weight facilitates penetration of the nail plate, making it effective for treating onychomycosis.[5][6]

  • Crisaborole (AN2728): A non-steroidal anti-inflammatory agent that inhibits phosphodiesterase 4 (PDE4).[7][8][9][10] This inhibition leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn suppresses the release of pro-inflammatory cytokines.[7][10][11][12] It is approved for the topical treatment of atopic dermatitis.[8][13]

The 5-position on the benzoxaborole ring is a critical site for substitution, influencing potency and target specificity. The introduction of a methoxy group at this position (5-methoxy-benzoxaborole) presents an opportunity to modulate the electronic and steric properties of the molecule, potentially leading to novel therapeutic activities. These notes will guide the researcher in exploring these possibilities.

Potential Therapeutic Applications & Screening Strategies

Based on the established activities of related benzoxaboroles, the primary areas for investigating 5-methoxy-benzoxaborole are antifungal and anti-inflammatory applications.

Antifungal Activity

Causality: The antifungal mechanism of tavaborole involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for fungal protein synthesis.[14] The boron atom of the benzoxaborole forms an adduct with the terminal adenosine of tRNALeu within the editing site of the enzyme, effectively trapping it and halting protein production.[1][14] It is hypothesized that 5-methoxy-benzoxaborole may act through a similar mechanism.

Screening Workflow: A tiered approach is recommended to efficiently assess antifungal potential.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Mechanism of Action A Initial MIC Determination (Broad Panel of Fungi) C Dose-Response MIC Confirmation A->C Active Compounds B Cytotoxicity Assay (e.g., Mammalian Cell Line) B->C Non-Toxic Compounds D Time-Kill Kinetics Assay C->D E LeuRS Enzyme Inhibition Assay D->E Confirmed Activity F In Vivo Efficacy Model (e.g., Murine Dermatophytosis) E->F Target Confirmed

Caption: Antifungal screening workflow for 5-methoxy-benzoxaborole.

Protocol 2.1.1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

Objective: To determine the lowest concentration of 5-methoxy-benzoxaborole that inhibits the visible growth of a panel of fungal pathogens.

Materials:

  • 5-methoxy-benzoxaborole stock solution (e.g., 10 mg/mL in DMSO).

  • Fungal strains (e.g., Trichophyton rubrum, Candida albicans, Aspergillus niger).

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well microtiter plates.

  • Positive control antifungal (e.g., Tavaborole, Fluconazole).

  • Spectrophotometer or plate reader (optional, for quantitative reading).

Procedure:

  • Inoculum Preparation: Culture fungi on appropriate agar plates. Prepare a suspension of fungal conidia or yeast cells in sterile saline, adjusting the concentration to 0.5–2.5 x 10³ cells/mL.

  • Drug Dilution: Perform a serial two-fold dilution of the 5-methoxy-benzoxaborole stock solution in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.

  • Controls: Include wells for a sterility control (medium only), a growth control (inoculum in medium, no drug), and the positive control antifungal.

  • Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the specific fungus.

  • Reading the MIC: The MIC is the lowest drug concentration at which there is no visible growth. For yeast, this is often defined as ≥50% growth inhibition compared to the drug-free growth control.

Data Presentation:

CompoundT. rubrum MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)Cytotoxicity (CC₅₀, µM)
5-Methoxy-BenzoxaboroleExperimental ValueExperimental ValueExperimental ValueExperimental Value
Tavaborole (Control)0.25 - 1.00.5 - 2.0>64>100
Anti-Inflammatory Activity

Causality: Crisaborole and other anti-inflammatory benzoxaboroles function by inhibiting PDE4, an enzyme that degrades cAMP.[7][10] By inhibiting PDE4, these compounds increase cAMP levels, which suppresses the production of key pro-inflammatory cytokines like TNF-α, IL-23, and IL-17.[11][12] The boron atom plays a crucial role by binding to the bimetal center in the PDE4 active site.[7] We will test the hypothesis that 5-methoxy-benzoxaborole shares this mechanism.

Screening Workflow:

G cluster_0 Tier 1: In Vitro Assays cluster_1 Tier 2: Cellular Mechanism cluster_2 Tier 3: In Vivo Model A PDE4 Enzyme Inhibition Assay B Cytokine Release Assay (e.g., LPS-stimulated PBMCs) A->B Potent Inhibitors C Intracellular cAMP Measurement B->C Active Compounds D Western Blot for pCREB C->D Confirm cAMP Pathway E Topical Efficacy Model (e.g., PMA-induced ear inflammation) D->E Mechanism Supported

Caption: Anti-inflammatory screening workflow for 5-methoxy-benzoxaborole.

Protocol 2.2.1: TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To measure the ability of 5-methoxy-benzoxaborole to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated immune cells.

Materials:

  • 5-methoxy-benzoxaborole stock solution (10 mg/mL in DMSO).

  • Human PBMCs, isolated from whole blood via Ficoll-Paque density gradient centrifugation.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Lipopolysaccharide (LPS) from E. coli (for stimulation).

  • Positive control PDE4 inhibitor (e.g., Crisaborole, Rolipram).

  • Human TNF-α ELISA kit.

  • Sterile 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete RPMI medium.

  • Compound Treatment: Prepare serial dilutions of 5-methoxy-benzoxaborole and the positive control in culture medium. Add 50 µL of the diluted compounds to the appropriate wells. Incubate for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Add 50 µL of LPS solution to achieve a final concentration of 100 ng/mL in all wells except the unstimulated control. The final volume in each well is 200 µL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for analysis.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value (the concentration required to inhibit 50% of TNF-α release) by fitting the data to a dose-response curve.

Data Presentation:

CompoundPDE4B IC₅₀ (nM)TNF-α Release IC₅₀ (nM)
5-Methoxy-BenzoxaboroleExperimental ValueExperimental Value
Crisaborole (Control)~50-100~100-300

Advanced Mechanistic Studies

Visualizing the PDE4 Inhibition Pathway

Successful inhibition of cytokine release warrants a deeper investigation into the proposed mechanism of action. The canonical pathway for PDE4 inhibitors involves the accumulation of intracellular cAMP, leading to the phosphorylation of cAMP Response Element Binding Protein (CREB), which modulates gene transcription.

G cluster_0 cluster_1 cluster_2 AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Degraded by CREB CREB PKA->CREB Phosphorylates AMP AMP PDE4->AMP Benzoxaborole 5-Methoxy- Benzoxaborole Benzoxaborole->PDE4 Inhibits pCREB pCREB Cytokines Pro-inflammatory Cytokine Genes pCREB->Cytokines Reduces Transcription

Caption: Mechanism of action for benzoxaborole-based PDE4 inhibitors.

Synthesis Considerations

The synthesis of 5-methoxy-benzoxaborole and its derivatives can be achieved through established organoboron chemistry protocols.[15][16] A common route involves the ortho-lithiation of a protected benzyl alcohol precursor, followed by reaction with a trialkyl borate and subsequent acidic workup to induce cyclization. Researchers can adapt published methods for substituted benzoxaboroles to produce the desired 5-methoxy analogue.[16][17]

Conclusion

5-methoxy-benzoxaborole represents a promising, yet underexplored, molecule within a clinically validated class of compounds. Its structural similarity to approved drugs provides a strong rationale for its investigation as both an antifungal and an anti-inflammatory agent. The protocols and workflows detailed in these notes offer a comprehensive, scientifically-grounded framework for academic and industrial researchers to systematically evaluate its therapeutic potential. By following these self-validating experimental systems, from broad screening to detailed mechanism-of-action studies, researchers can efficiently determine the viability of 5-methoxy-benzoxaborole as a candidate for drug discovery programs.

References

  • EUCRISA® (crisaborole) ointment 2% HCP Site. Mechanism of Action. [Link]

  • Paller, A. S., et al. (2019). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. Journal of the American Academy of Dermatology. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Crisaborole? [Link]

  • PubChem. Crisaborole. [Link]

  • MedlinePlus. (2020). Crisaborole Topical. [Link]

  • Gupta, A. K., et al. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Patient Preference and Adherence. [Link]

  • Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy. [Link]

  • Conti, R., et al. (2021). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters. [Link]

  • Hui, X., et al. (2007). In Vitro penetration of a novel oxaborole antifungal (AN2690) into the human nail plate. Journal of Pharmaceutical Sciences. [Link]

  • Anonymous. (2007). AN-2690, a Novel Antifungal for the Topical Treatment of Onychomycosis. Current Opinion in Investigational Drugs. [Link]

  • Adamczyk-Woźniak, A., et al. (2022). Vibrational Properties of Benzoxaboroles and Their Interactions with Candida albicans' LeuRS. Molecules. [Link]

  • Zhang, J., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry. [Link]

  • Walczak, M. A., et al. (2020). Mechanochemical synthesis of antifungal bis(benzoxaboroles). RSC Advances. [Link]

  • Sateriale, A., et al. (2019). Identification of a potent benzoxaborole drug candidate for treating cryptosporidiosis. Nature Communications. [Link]

  • Dong, C., et al. (2016). Treatment of Skin Inflammation with Benzoxaborole Phosphodiesterase Inhibitors. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • ResearchGate. (2025). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. [Link]

  • ResearchGate. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. [Link]

  • Blackner, J. J., & Hall, D. G. (2026). Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials. Chemical Reviews. [Link]

  • Conti, R., et al. (2024). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, Y. K., et al. (2015). Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy). Journal of Medicinal Chemistry. [Link]

  • Akama, T., et al. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zhou, Y., et al. (2010). Discovery of Novel Benzoxaborole-Based Potent Antitrypanosomal Agents. ACS Medicinal Chemistry Letters. [Link]

  • Freund, Y. R., et al. (2016). Treatment of Skin Inflammation with Benzoxaborole Phosphodiesterase Inhibitors: Selectivity, Cellular Activity, and Effect on Cytokines Associated with Skin Inflammation and Skin Architecture Changes. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Palencia, A., et al. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS Chemical Biology. [Link]

  • Zhang, Y. K., et al. (2017). Benzoxaborole Antimalarial Agents. Part 5. Lead Optimization of Novel Amide Pyrazinyloxy Benzoxaboroles and Identification of a Preclinical Candidate. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2017). Benzoxaborole Antimalarial Agents. Part 5. Lead Optimization of Novel Amide Pyrazinyloxy Benzoxaboroles and Identification of a Preclinical Candidate. [Link]

  • ResearchGate. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. [Link]

  • de Oliveira, G. L., et al. (2024). Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][7][8][13]thiadiazole (MTDZ) in male and female mice. Psychopharmacology. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of 5-Methoxypsoralen? [Link]

  • Tine, Y., et al. (2021). Bioactive Molecules from Tropical American Plants: Potential Anti-Inflammatory Agents for Cytokine Storm Management. Molecules. [Link]

Sources

Application Notes and Protocols for the Formulation of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the formulation of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole, a promising therapeutic agent, for in vivo research. Benzoxaboroles are a class of boron-containing heterocycles with a wide range of biological activities.[1][2][3] However, their often limited aqueous solubility presents a significant hurdle for achieving optimal bioavailability in preclinical animal models.[4][5] This document outlines a systematic approach, from essential pre-formulation characterization to the development and validation of two distinct parenteral formulation strategies: a co-solvent system and a nanosuspension. The protocols are designed to be robust and reproducible, providing researchers with the necessary tools to advance the in vivo evaluation of this compound.

Introduction to 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole and Formulation Challenges

5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole belongs to the benzoxaborole family, which has garnered significant interest in medicinal chemistry due to their unique mechanism of action and broad therapeutic potential, including antifungal, anti-inflammatory, and anticancer properties.[6][7][8] The boron atom in the benzoxaborole scaffold can form reversible covalent bonds with biological targets, leading to potent and specific inhibition.[9]

A primary challenge in the preclinical development of many benzoxaborole compounds, including 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole, is their poor water solubility.[4] This characteristic can lead to low and variable absorption and bioavailability when administered in vivo, making it difficult to establish clear dose-response relationships and potentially underestimating the compound's efficacy.[5] Therefore, the development of a suitable formulation is a critical step to ensure consistent and effective drug delivery in animal studies.[10]

This guide will walk through the necessary steps to formulate 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole for parenteral administration, a common route for preclinical in vivo studies.

Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

Before developing a formulation, a thorough understanding of the physicochemical properties of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole is essential.[5][11] These pre-formulation studies provide the foundation for selecting an appropriate formulation strategy.[12][13]

Key Pre-formulation Parameters and Protocols
ParameterExperimental ProtocolRationale
Aqueous Solubility Protocol: 1. Add an excess amount of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole to a series of vials containing purified water, phosphate-buffered saline (PBS) at pH 7.4, and citrate buffer at pH 4.5.2. Equilibrate the samples at 25°C and 37°C for 24-48 hours with constant agitation.3. Centrifuge the samples to pellet the undissolved solid.4. Analyze the supernatant for the concentration of the dissolved compound using a validated HPLC-UV method.Determines the intrinsic solubility of the API in physiologically relevant media. The pH-dependent solubility will inform the selection of buffers and potential for pH adjustment as a solubilization strategy.[4][5]
pKa Determination Protocol: 1. Use potentiometric titration or a spectrophotometric method.2. For potentiometric titration, dissolve the compound in a suitable solvent/water mixture and titrate with a standardized acid or base.3. Plot the pH versus the volume of titrant to determine the pKa.The ionization constant (pKa) is crucial for understanding the pH-solubility profile and predicting the compound's behavior in different biological compartments.[4]
LogP/LogD Protocol: 1. Perform a shake-flask experiment using n-octanol and water (for LogP) or a buffered aqueous phase (for LogD at a specific pH).2. Add a known amount of the compound to the biphasic system.3. After equilibration, measure the concentration of the compound in both phases by HPLC-UV.4. Calculate the partition coefficient as the ratio of the concentration in the octanol phase to the aqueous phase.The lipophilicity of the compound influences its absorption, distribution, and potential for formulation in lipid-based systems.
Solid-State Characterization Protocol: 1. Differential Scanning Calorimetry (DSC): Heat a small sample of the API at a constant rate to determine the melting point and identify any polymorphic forms.2. X-Ray Powder Diffraction (XRPD): Analyze the crystalline structure of the API.3. Thermogravimetric Analysis (TGA): Determine the thermal stability and solvent/water content.Understanding the solid-state properties is critical for stability and dissolution. Polymorphism can significantly impact solubility and bioavailability.[13]
Forced Degradation Study Protocol: 1. Expose the API to stress conditions such as acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), heat (60°C), and photolysis (UV light).2. Analyze the samples at various time points using a stability-indicating HPLC method to identify and quantify degradation products.Assesses the intrinsic stability of the drug substance and helps in developing a stable formulation and analytical methods.[14]

Diagram of the Pre-formulation Workflow:

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Strategy Selection API 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole (API) Solubility Aqueous Solubility (pH 2-10) API->Solubility pKa pKa Determination API->pKa LogP LogP/LogD API->LogP SolidState Solid-State Characterization (DSC, XRPD, TGA) API->SolidState Stability Forced Degradation Study API->Stability Decision Informed Decision on Formulation Approach Solubility->Decision Low solubility indicates need for enabling technology pKa->Decision Guides pH adjustment and excipient choice LogP->Decision Informs choice between aqueous and lipid systems SolidState->Decision Identifies stable form for formulation Stability->Decision Determines necessary stabilizers and antioxidants caption Pre-formulation workflow for informed formulation decisions. G cluster_0 Formulation Preparation cluster_1 Formulation Characterization cluster_2 In Vivo Study Readiness API Weigh API CoSolvent Co-solvent Strategy: 1. Prepare Vehicle 2. Dissolve API 3. Add Aqueous Phase 4. Sterile Filter API->CoSolvent Nanosuspension Nanosuspension Strategy: 1. Prepare Stabilizer Solution 2. Create Pre-suspension 3. Homogenize/Mill 4. Collect Nanosuspension API->Nanosuspension Appearance Appearance CoSolvent->Appearance pH pH CoSolvent->pH Concentration Drug Concentration (HPLC) CoSolvent->Concentration Sterility Sterility Testing CoSolvent->Sterility Nanosuspension->Appearance Nanosuspension->pH Nanosuspension->Concentration ParticleSize Particle Size & PDI (DLS) Nanosuspension->ParticleSize Zeta Zeta Potential Nanosuspension->Zeta Nanosuspension->Sterility Ready Formulation Ready for In Vivo Dosing Appearance->Ready pH->Ready Concentration->Ready ParticleSize->Ready Zeta->Ready Sterility->Ready caption Workflow from formulation preparation to in vivo readiness.

Caption: Workflow from formulation preparation to in vivo readiness.

In Vivo Study Considerations

  • Dose Volume: The volume of the formulation administered should be appropriate for the size of the animal to avoid adverse effects.

  • Route of Administration: The chosen formulation should be compatible with the intended route of administration (e.g., intravenous, intraperitoneal, oral). For IV administration of co-solvent formulations, slow injection is often recommended to prevent precipitation in the bloodstream.

  • Tonicity: For parenteral formulations, ensure the final product is isotonic or near-isotonic to prevent hemolysis or irritation at the injection site.

  • Excipient Safety: The excipients used and their concentrations should be safe for the animal species being studied. Consult literature for acceptable limits of common excipients. [15]

Conclusion

The successful in vivo evaluation of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole is critically dependent on the development of an appropriate formulation that ensures adequate drug exposure. This guide provides a comprehensive framework, including detailed protocols for co-solvent and nanosuspension formulations, to address the solubility challenges associated with this class of compounds. By following a systematic approach of pre-formulation, formulation development, and thorough characterization, researchers can generate reliable and reproducible data in their preclinical studies.

References

  • Vertex AI Search. (2022, November 3).
  • Vertex AI Search. Excipients for Parenterals.
  • PubMed. (1986, May). Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design. J Pharm Sci. 75(5):492-6.
  • Pharma Focus Europe.
  • Lubrizol.
  • Wisdomlib. (2025, March 4).
  • PubMed. (2018, October). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Drug Dev Ind Pharm. 44(10):1565-1571.
  • Pharmapproach.com.
  • KK Wagh College of Pharmacy.
  • Roquette.
  • UPM Pharmaceuticals.
  • RSC Publishing. Formulation of benzoxaborole drugs in PLLA: from materials preparation to in vitro release kinetics and cellular assays.
  • PubMed. (2008, December). Equivalence-by-design: targeting in vivo drug delivery profile. Pharm Res. 25(12):2723-30.
  • ACS Publications. Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews.
  • Admescope. (2019, November 25).
  • PubMed. (2013, September 18).
  • News-Medical.Net. (2021, May 16).
  • PMC. 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol.
  • PMC - NIH. (2021, July 20).
  • PMC - PubMed Central.
  • ResearchGate. (2025, August 6).
  • Organic & Biomolecular Chemistry (RSC Publishing). (2025, August 19). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles.
  • DSpace@MIT.
  • ScienceDirect. (1999). Synthesis and structure of benzoboroxoles: novel organoboron heterocycles.
  • European Medicines Agency. (2003, December 17). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING.
  • Semantic Scholar.
  • ResearchGate.
  • ACS Publications. Modular Synthesis of Complex Benzoxaboraheterocycles through Chelation-Assisted Rh-Catalyzed [2 + 2 + 2] Cycloaddition.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-Benzoxaborole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-methoxy-benzoxaborole. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to ensure the successful synthesis of this valuable scaffold.

Introduction to 5-Methoxy-Benzoxaborole

Benzoxaboroles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their unique chemical properties and biological activities.[1] The parent benzoxaborole structure is notably stable compared to its acyclic boronic acid counterparts, a characteristic attributed to the formation of a robust intramolecular B-O bond within the five-membered ring.[1][2] This stability, particularly against oxidative degradation, makes them attractive pharmacophores.[3][4] The 5-methoxy substituent, an electron-donating group, can influence the electronic properties and reactivity of the aromatic ring, making this specific derivative a key intermediate for further functionalization in drug discovery programs.

This guide focuses on a common and effective synthetic strategy: the ortho-lithiation of a substituted anisole, followed by borylation and subsequent cyclization.

General Synthetic Workflow

The synthesis typically proceeds through several key stages, each with critical parameters that can influence the overall success and yield.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Lithiation & Borylation cluster_2 Stage 3: Cyclization & Purification SM 1-Bromo-2,4- dimethoxybenzene Lith Directed Ortho-Lithiation (-78°C, n-BuLi/TMEDA) SM->Lith Anhydrous Ether/THF Boryl Borylation (Triisopropyl borate) Lith->Boryl Electrophilic Trap Ester Intermediate Boronic Ester Boryl->Ester Workup Acidic Workup & Hydrolysis Ester->Workup Formation of Boronic Acid Product 5-Methoxy-Benzoxaborole Workup->Product Intramolecular Dehydration Purify Purification (Recrystallization or Chromatography) Product->Purify

Caption: General workflow for 5-methoxy-benzoxaborole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-methoxy-benzoxaborole?

The most prevalent and scalable method involves the directed ortho-lithiation of a suitably substituted aromatic precursor, followed by quenching with a borate ester and subsequent workup to induce cyclization.[5][6] An alternative route can involve palladium-catalyzed borylation (e.g., Miyaura borylation) of an aryl halide, followed by functional group manipulation to install the hydroxymethyl group needed for cyclization.[7]

Q2: Why is the benzoxaborole ring system more stable than a typical arylboronic acid?

The cyclic structure of benzoxaborole provides significant thermodynamic stability. The formation of the intramolecular B-O bond reduces the Lewis acidity of the boron atom and protects it from common degradation pathways like oxidation and protodeboronation.[4] Studies have shown that the benzoxaborolone scaffold (a related structure) is over 10,000-fold more stable toward oxidation than phenylboronic acid.[3][4] While benzoxaborole itself is also highly stabilized, the exact factor can vary.

Q3: What are the critical safety precautions for this synthesis?

The primary hazards are associated with the lithiation step.

  • n-Butyllithium (n-BuLi): This reagent is pyrophoric and will ignite on contact with air or moisture. It must be handled under a strict inert atmosphere (argon or nitrogen) using syringe techniques.

  • Cryogenic Temperatures: The lithiation is performed at -78°C (dry ice/acetone bath). Appropriate personal protective equipment (cryo-gloves, face shield) is mandatory.

  • Anhydrous Conditions: All glassware must be flame-dried or oven-dried, and all solvents must be rigorously dried, as water will instantly quench the organolithium reagent.

Q4: How is the final product, 5-methoxy-benzoxaborole, typically characterized?

Standard analytical techniques are used:

  • ¹H and ¹³C NMR: To confirm the overall structure and purity.

  • ¹¹B NMR: This is crucial for confirming the presence of the boron atom and its coordination environment. The chemical shift will be indicative of a tetracoordinate or tricoordinate boron species.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity against a known standard.

Q5: Does the benzoxaborole exist in an equilibrium with its open-chain form?

In aqueous solutions, the closed, cyclic form of benzoxaborole is strongly favored.[2] The equilibrium lies far towards the cyclic hemi-ester, which is a key reason for its stability and unique biological profile. Only under specific structural constraints or in the presence of strong Lewis bases might the open form (an ortho-hydroxymethylphenylboronic acid) become more prevalent.[2][8]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem 1: Low or no product yield after the lithiation-borylation sequence.
  • Probable Cause 1: Inactive Organolithium Reagent.

    • Explanation: n-Butyllithium (n-BuLi) degrades upon exposure to air and moisture. An old bottle or one that has been handled improperly will have a significantly lower molarity than stated on the label.

    • Solution: Always use a relatively fresh bottle of n-BuLi. For quantitative and reproducible results, the reagent should be titrated prior to use (e.g., using the Gilman double titration method).

  • Probable Cause 2: Presence of Water or Protic Contaminants.

    • Explanation: Organolithiums are extremely strong bases and will be instantly quenched by trace amounts of water, alcohols, or other acidic protons in the glassware, solvent, or starting material.

    • Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere. Use anhydrous solvents, typically dispensed from a solvent purification system or freshly distilled over a suitable drying agent.

  • Probable Cause 3: Incorrect Reaction Temperature.

    • Explanation: Directed ortho-lithiation reactions are kinetically controlled and must be performed at low temperatures (typically -78°C) to prevent side reactions, such as reaction with the solvent (e.g., THF) or thermal decomposition of the lithiated intermediate.[5]

    • Solution: Maintain a constant temperature of -78°C using a dry ice/acetone or dry ice/isopropanol bath throughout the addition of n-BuLi and the subsequent stirring period. Add the n-BuLi dropwise to control any potential exotherm.

Problem 2: Significant formation of a protodeboronated side product (e.g., 1,3-dimethoxybenzene).
  • Probable Cause 1: Premature Quenching.

    • Explanation: If the lithiated intermediate is exposed to a proton source before the borate ester is added, it will revert to the starting material. This can happen if the inert atmosphere is compromised or if the borate ester contains protic impurities.

    • Solution: Ensure a positive pressure of inert gas is maintained throughout the reaction. Use a high-purity grade of triisopropyl borate or other borylating agent.

  • Probable Cause 2: Protodeboronation During Workup or Purification.

    • Explanation: Boronic acids can be susceptible to protodeboronation (cleavage of the C-B bond) under harsh acidic or basic conditions, especially at elevated temperatures.[4]

    • Solution: Use a mild acidic workup (e.g., saturated ammonium chloride solution or dilute HCl at 0°C). Avoid prolonged heating or exposure to strong acids. If purifying by chromatography, the inherent acidity of silica gel can sometimes promote this side reaction.

Problem 3: Difficulty purifying the final product using silica gel chromatography.
  • Probable Cause: Strong Interaction with the Stationary Phase.

    • Explanation: The Lewis acidic boron center and the hydroxyl group of the benzoxaborole can interact strongly with the silanol groups on the surface of silica gel. This can lead to significant tailing, poor separation, and even decomposition of the product on the column.[4]

    • Solution:

      • Alternative Purification: Recrystallization is often the preferred method for purifying benzoxaboroles.

      • Modified Chromatography: If chromatography is necessary, consider deactivating the silica gel by preparing the slurry with an eluent containing a small amount of a modifying agent, such as 0.5-1% triethylamine or acetic acid, depending on the stability of your compound.

      • Use of Alternative Stationary Phases: Alumina (neutral or basic) may be a viable alternative to silica gel.

Troubleshooting Decision Tree

G Start Low Final Yield Check_SM Starting Material Consumed? Start->Check_SM Check_Inter Intermediate Boronic Ester Formed? (TLC/LCMS) Check_SM->Check_Inter Yes Cause_Lith Lithiation Failure Check_SM->Cause_Lith No Check_Final Product Observed but Lost in Purification? Check_Inter->Check_Final Yes Cause_Boryl Borylation Failure Check_Inter->Cause_Boryl No Cause_Cyclize Cyclization Failure Check_Final->Cause_Cyclize No Cause_Purify Purification Issue Check_Final->Cause_Purify Yes Sol_Reagent Titrate n-BuLi. Use anhydrous conditions. Cause_Lith->Sol_Reagent Sol_Boryl Use fresh borate ester. Check addition temp. Cause_Boryl->Sol_Boryl Sol_Cyclize Check workup pH. Ensure sufficient hydrolysis time. Cause_Cyclize->Sol_Cyclize Sol_Purify Use recrystallization. Modify silica gel (add TEA/AcOH). Cause_Purify->Sol_Purify

Caption: A decision tree for troubleshooting low-yield synthesis.

Experimental Protocols

Table 1: Representative Reaction Conditions
ParameterConditionRationale / Key Insight
Starting Material 1-Bromo-2,4-dimethoxybenzeneThe bromo and methoxy groups direct lithiation to the desired C1 position.
Lithiation Reagent n-Butyllithium (1.1 - 1.2 eq.)Slightly excess ensures full consumption of starting material. Must be titrated.
Solvent Anhydrous THF or Diethyl EtherMust be rigorously dry. THF can be deprotonated by n-BuLi if temperatures rise above -70°C.
Temperature -78 °CCritical for preventing side reactions and ensuring kinetic control of lithiation.[5]
Borylating Agent Triisopropyl borate (1.2 - 1.5 eq.)Added slowly at -78°C to trap the aryl anion.
Workup 1M HCl or Sat. NH₄Cl (aq.)Hydrolyzes the boronic ester and catalyzes the intramolecular cyclization to the benzoxaborole.
Purification Recrystallization (e.g., from EtOAc/Heptane)Often provides higher purity material than chromatography and avoids on-column degradation.[4]
Step-by-Step Methodology: Lithiation-Borylation-Cyclization
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the experiment.

  • Reaction Initiation: Dissolve the starting material (e.g., 1-bromo-2,4-dimethoxybenzene, 1.0 eq.) in anhydrous diethyl ether or THF. Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add a titrated solution of n-butyllithium (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir the resulting mixture at -78°C for 1-2 hours.

  • Borylation: Add triisopropyl borate (1.2 eq.) dropwise to the reaction mixture, again maintaining the temperature at -78°C. After the addition is complete, allow the mixture to stir at -78°C for an additional hour before slowly warming to room temperature overnight.

  • Workup and Cyclization: Cool the reaction mixture to 0°C in an ice bath. Slowly quench the reaction by adding 1M aqueous HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester and cyclization to the benzoxaborole.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure 5-methoxy-benzoxaborole.

References

  • Graham, B. J. (n.d.). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. Retrieved from [Link]

  • Raines, R. T., & Graham, B. J. (2019). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. PMC. Retrieved from [Link]

  • Wójcik, K., et al. (2019). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules. Retrieved from [Link]

  • Ciupka, D., et al. (2021). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. Request PDF. Retrieved from [Link]

  • Vshyvenko, S., et al. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Aggarwal, V. K., & Leonori, D. (2015). Lithiation- Borylation in Synthesis. University of Bristol. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. ResearchGate. Retrieved from [Link]

  • Zhang, Y.-K., et al. (2013). Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. ACS Publications. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Modular Synthesis of Complex Benzoxaboraheterocycles through Chelation-Assisted Rh-Catalyzed [2 + 2 + 2] Cycloaddition. ACS Catalysis. Retrieved from [Link]

  • Rennels, R. A., Maliakal, A. J., & Collum, D. B. (1998). Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. Journal of the American Chemical Society. Retrieved from [Link]

  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research. Retrieved from [Link]

  • Jana, C. K., & Studer, A. (2013). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical Science. Retrieved from [Link]

  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Althaus, M., et al. (2010). Application of the lithiation-borylation reaction to the preparation of enantioenriched allylic boron reagents and subsequent in situ conversion into 1,2,4-trisubstituted homoallylic alcohols with complete control over all elements of stereochemistry. Journal of the American Chemical Society. Retrieved from [Link]

  • Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Quibell, J. M., et al. (2018). SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved from [Link]

  • Bouillon, A., et al. (2019). Synthesis of 4‐, 5‐, and 6‐amino benzoxaborole products. ResearchGate. Retrieved from [Link]

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. Retrieved from [Link]

  • Bhangu, J., et al. (2020). Design, synthesis and structure of a frustrated benzoxaborole and its applications in the complexation of amines, amino acids, and protein modification. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Patel, M. C., et al. (2015). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-bromo-1,2,3-trimethoxybenzene and intermediates.
  • The Hive. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • Drączkowski, P., et al. (2021). Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems. Molecules. Retrieved from [Link]

  • SciSpace. (n.d.). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Retrieved from [Link]

  • Nocentini, A., et al. (2020). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful synthesis and application of this versatile compound. By understanding the causality behind experimental choices, you can better diagnose and resolve challenges encountered in your work.

Introduction to 5-Methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol

5-Methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol, a derivative of the benzoxaborole family, is a valuable building block in medicinal chemistry and materials science. Benzoxaboroles act as Lewis acids, a property crucial to their biological activity, which often involves binding to the active sites of enzymes.[1] For instance, the related compound AN2690 (5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol) exhibits broad-spectrum antifungal activity by inhibiting leucyl-tRNA synthetase.[1][2] The unique structural and electronic properties of these compounds, stemming from the strained five-membered heterocyclic ring, contribute to their reactivity and therapeutic potential.[1][3]

This guide will focus on the practical aspects of working with 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol, from synthesis to application in cross-coupling reactions.

Troubleshooting Guide

Issue 1: Low or No Yield During Synthesis

Question: I am attempting to synthesize 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol following a general procedure for benzoxaboroles, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer: Low yields in benzoxaborole synthesis can often be attributed to several critical factors throughout the multi-step process. A typical synthetic route involves the protection of a formyl group, a lithium-halogen exchange followed by borylation, deprotection, and subsequent reduction and cyclization.[2] Let's break down the potential pitfalls at each stage.

Workflow for Diagnosing Low Yield:

Low_Yield_Troubleshooting Start Low Yield Observed Step1 Verify Starting Material Quality Start->Step1 Initial Check Step1->Start Impure Reagents Step2 Check Anhydrous Conditions (Lithiation Step) Step1->Step2 Purity Confirmed Step2->Start Moisture Contamination Step3 Optimize Borylation Reaction Step2->Step3 Moisture Excluded Step3->Start Inefficient Borylation Step4 Ensure Complete Reduction & Cyclization Step3->Step4 Borylation Successful Step4->Start Incomplete Final Steps Solution Improved Yield Step4->Solution Reaction Complete

Caption: Troubleshooting workflow for low yield synthesis.

Pillar 1: Starting Material and Reagent Integrity

  • Purity of the Precursor: The synthesis often starts from a substituted 2-bromobenzaldehyde. Ensure the purity of your starting material, 2-bromo-5-methoxybenzaldehyde. Impurities can interfere with the sensitive organometallic reactions that follow.

  • Activity of n-Butyllithium: The lithium-halogen exchange is highly sensitive to the quality of the n-butyllithium (n-BuLi). Use a freshly titrated or newly purchased bottle of n-BuLi. Older bottles can have a significantly lower molarity, leading to incomplete lithiation.

  • Anhydrous Solvents and Inert Atmosphere: This reaction sequence is extremely moisture-sensitive. Ensure all solvents (e.g., diethyl ether, THF) are rigorously dried and distilled. The reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen.[2]

Pillar 2: Critical Reaction Parameters

  • Temperature Control: The lithium-halogen exchange is typically performed at very low temperatures (-78 °C) to prevent side reactions.[2] Use a dry ice/acetone bath and add the n-BuLi dropwise to maintain this temperature. A sudden increase in temperature can lead to decomposition of the lithiated intermediate.

  • Borylation Step: The addition of the borate ester (e.g., triethyl borate or trimethyl borate) should also be done at low temperature to control the exothermicity of the reaction.[2] Allowing the reaction to warm prematurely can result in the formation of over-borylated byproducts.

  • Reduction and Cyclization: The final step often involves the reduction of the formyl group to a hydroxymethyl group, which then cyclizes with the boronic acid. Sodium borohydride (NaBH₄) is a common reducing agent for this transformation.[2] Ensure a sufficient molar excess of NaBH₄ is used and allow adequate reaction time for the reduction to go to completion.

Pillar 3: Work-up and Purification

  • Acidic Work-up: After borylation, the reaction is quenched with an acid (e.g., HCl) to hydrolyze the borate ester to the boronic acid.[2] The pH should be carefully controlled to be around 3 to ensure complete hydrolysis without degrading the product.

  • Purification of Intermediates: It can be beneficial to purify the intermediate 2-formyl-4-methoxyphenylboronic acid before proceeding to the reduction and cyclization step. This removes any byproducts from the borylation and can significantly improve the yield and purity of the final product. Recrystallization from water is a common method for purifying formylphenylboronic acids.[2]

Optimized Reaction Conditions (Based on Analogue Synthesis)

ParameterRecommended ConditionRationale
Solvent Dry Diethyl Ether or THFEnsures solubility of reagents and is suitable for low-temperature reactions.
Lithiation Temperature -78 °CMinimizes side reactions and decomposition of the organolithium intermediate.
Borylation Reagent Triethyl Borate or Trimethyl BorateEfficiently introduces the boron moiety.
Borylation Temperature -78 °CControls the exothermic reaction and prevents byproduct formation.
Reducing Agent Sodium Borohydride (NaBH₄)Selectively reduces the aldehyde in the presence of the boronic acid.
pH of Work-up ~3Ensures complete hydrolysis of the borate ester to the boronic acid.
Issue 2: Product Instability and Decomposition

Question: My synthesized 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol appears to be degrading over time, even when stored. What causes this instability and what are the best storage practices?

Answer: Benzoxaboroles, while more stable than their corresponding open-chain boronic acids, can still be susceptible to decomposition.[3] This is often due to their inherent Lewis acidity and the presence of the hydroxyl group on the boron atom.

  • Dimerization and Oligomerization: In the solid state, benzoxaboroles can form dimers through hydrogen bonding between the hydroxyl groups.[2][4] While this is a stable arrangement, in solution or in the presence of moisture, further reactions can occur.

  • Protodeboronation: This is a common degradation pathway for boronic acids and their derivatives, where the C-B bond is cleaved and replaced with a C-H bond.[5] This is often facilitated by moisture and acidic or basic conditions.

  • Oxidation: The boronic acid moiety can be susceptible to oxidation, especially in the presence of air and light.

Recommended Storage and Handling:

  • Storage Conditions: Store the solid product in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperature (e.g., in a refrigerator or freezer). A desiccator is also recommended to minimize exposure to moisture.

  • Solvent Choice: If you need to store the compound in solution, use a dry, aprotic solvent. Avoid protic solvents like methanol or water for long-term storage, as they can facilitate decomposition.

  • Handling: Handle the compound quickly in the open air to minimize exposure to atmospheric moisture and oxygen.

Issue 3: Poor Performance in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am using my synthesized 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol in a Suzuki-Miyaura cross-coupling reaction, but I am getting low conversion to the desired product. How can I troubleshoot this?

Answer: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its success is highly dependent on the reaction conditions and the quality of the reagents.[6] While benzoxaboroles can be used in these couplings, they may require different conditions compared to standard boronic acids.

Troubleshooting Suzuki-Miyaura Reactions:

Suzuki_Troubleshooting Start Low Conversion in Suzuki Coupling Check1 Verify Reagent Quality (Benzoxaborole, Aryl Halide, Catalyst, Base) Start->Check1 Check2 Optimize Base and Solvent System Check1->Check2 Reagents OK Check3 Screen Catalyst and Ligands Check2->Check3 System Optimized Check4 Address Side Reactions (Homocoupling, Protodeboronation) Check3->Check4 Catalyst Screened Success High Conversion Achieved Check4->Success Side Reactions Minimized

Caption: Decision tree for troubleshooting Suzuki-Miyaura reactions.

  • Activation of the Boronic Acid: The catalytic cycle of the Suzuki-Miyaura reaction requires the formation of a boronate species.[7] The base plays a crucial role in this activation. The cyclic structure of the benzoxaborole may influence the ease of this activation.

    • Base Selection: A stronger base may be required to facilitate the formation of the active boronate species. While potassium carbonate is common, consider screening other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8] The presence of a small amount of water can sometimes be beneficial when using K₃PO₄.[8]

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical.

    • Electron-Rich Ligands: If your aryl halide is electron-rich, the oxidative addition step can be slow.[6][8] Using a catalyst with bulky, electron-donating phosphine ligands (e.g., Buchwald ligands) can accelerate this step.[8]

    • Catalyst Deactivation: Ensure your catalyst is active. Using a pre-catalyst or a fresh batch of catalyst can be beneficial.

  • Side Reactions:

    • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can be a significant side reaction, especially in the presence of oxygen.[9] Thoroughly degassing your reaction mixture by bubbling with an inert gas is essential.

    • Protodeboronation: As mentioned earlier, this can be a problem. Using anhydrous solvents and ensuring your base is not excessively wet can help minimize this side reaction.[9]

Recommended Starting Conditions for Suzuki-Miyaura Coupling:

ComponentRecommendationRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Common and effective catalysts for a range of substrates.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃A screen of bases is recommended to find the optimal conditions.
Solvent Toluene/Water, Dioxane/Water, or DMFThe choice of solvent can significantly impact the reaction rate and yield.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation and homocoupling side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the typical spectral characteristics of 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol?

  • ¹H NMR: You would expect to see signals for the aromatic protons, a singlet for the benzylic CH₂ group (around 5.1 ppm), and a signal for the methoxy group (around 3.8 ppm).[2][4]

  • ¹¹B NMR: A signal in the range of 30-35 ppm is characteristic of tricoordinate boron in benzoxaboroles.[2][4]

  • ¹³C NMR: You will observe signals for the aromatic carbons, the benzylic carbon, and the methoxy carbon.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound should be observed.

Q2: Can I use 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol in other cross-coupling reactions besides Suzuki-Miyaura?

A2: Yes, boronic acids and their derivatives are versatile reagents in organic synthesis. While the Suzuki-Miyaura reaction is the most common application, they can also be used in other transformations such as the Chan-Lam coupling for the formation of C-N, C-O, and C-S bonds.[3] The specific reaction conditions will need to be optimized for each type of transformation.

Q3: What are the safety precautions I should take when working with this compound and its synthetic intermediates?

A3: Standard laboratory safety practices should always be followed.

  • n-Butyllithium: This is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • General Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Toxicity: While the specific toxicity of 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol is not detailed, related benzoxaboroles have biological activity, so it is prudent to handle it with care and avoid inhalation, ingestion, and skin contact.

Experimental Protocols

Synthesis of 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol (Adapted from a similar procedure[2])

Step 1: Protection of 2-bromo-5-methoxybenzaldehyde

  • To a solution of 2-bromo-5-methoxybenzaldehyde in methanol, add trimethyl orthoformate and a catalytic amount of concentrated sulfuric acid.

  • Reflux the solution for 1-2 hours.

  • Cool the reaction mixture and neutralize with a solution of sodium methoxide in methanol until the pH is approximately 11.

  • Remove the solvent under reduced pressure to obtain the crude acetal.

Step 2: Lithiation and Borylation

  • Dissolve the crude acetal in dry diethyl ether in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the solution at -78 °C for 1 hour.

  • Slowly add triethyl borate, again keeping the temperature below -70 °C.

  • Remove the cooling bath and allow the solution to warm to room temperature while stirring for 1 hour.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of 3 M aqueous HCl until the pH is approximately 3.

  • Separate the aqueous layer and extract with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-formyl-4-methoxyphenylboronic acid.

Step 3: Reduction and Cyclization

  • Dissolve the crude 2-formyl-4-methoxyphenylboronic acid in methanol.

  • Add sodium borohydride (NaBH₄) in small portions at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude product in hot water and allow it to cool to crystallize.

  • Filter the crystals, wash with cold water, and dry to obtain 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol.

References

  • Madura, I. D., et al. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(2), o414. Available at: [Link]

  • Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 119(1), 1-52. Available at: [Link]

  • Dennis, J. K. (2016). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. Available at: [Link]

  • Sikorski, A., et al. (2020). The synthesis of benzoxaboroles and their applications in medicinal chemistry. ResearchGate. Available at: [Link]

  • Westcott, S. A., et al. (2004). Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation. The Journal of Organic Chemistry, 69(22), 7545-7551. Available at: [Link]

  • Adamczyk-Woźniak, A., et al. (2019). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 24(15), 2758. Available at: [Link]

  • Madura, I. D., et al. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. ResearchGate. Available at: [Link]

  • PubChem. Flamenol. National Institutes of Health. Available at: [Link]

  • precisionFDA. 5-AMINO-1,3-DIHYDRO-2,1-BENZOXABOROL-1-OL. U.S. Food and Drug Administration. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole is a valuable process for obtaining a key structural motif in medicinal chemistry. The general synthetic route involves the protection of a commercially available starting material, ortho-metalation and borylation, followed by deprotection and subsequent reduction to yield the final product. While the synthesis is robust, several side reactions can occur, impacting yield and purity. This guide will address these potential pitfalls and provide evidence-based solutions.

A general overview of the synthetic pathway is depicted below:

Synthesis_Pathway A 2-Bromo-5-methoxybenzaldehyde B Protected Aldehyde A->B Protection (e.g., acetal formation) C Aryllithium Intermediate B->C Lithium-Halogen Exchange (e.g., n-BuLi) D Boronate Ester C->D Borylation (e.g., Triethyl borate) E 2-Formyl-4-methoxyphenylboronic Acid D->E Hydrolysis (Acidic workup) F 5-Methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole E->F Reduction (e.g., NaBH4)

Caption: General synthetic scheme for 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.

Problem 1: Low yield of the aryllithium intermediate and subsequent boronate ester.

Question: My reaction to form the boronate ester is giving a very low yield, and I see a significant amount of starting material (the protected bromobenzaldehyde) and other non-polar byproducts in my crude NMR. What could be the issue?

Answer:

This is a common issue often stemming from incomplete lithium-halogen exchange or side reactions of the highly reactive aryllithium intermediate.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Incomplete Lithium-Halogen Exchange The reaction between the aryl bromide and n-butyllithium is very fast but requires strictly anhydrous and anaerobic conditions. Traces of water or oxygen will quench the organolithium reagent.Ensure all glassware is oven-dried or flame-dried under vacuum and the reaction is performed under an inert atmosphere (argon or nitrogen). Use freshly distilled, anhydrous solvents.
Wurtz-Fittig Type Coupling The aryllithium intermediate can react with the starting aryl bromide to form a biaryl byproduct.[1] This is more likely if the reaction temperature is not sufficiently low.Maintain a very low reaction temperature (typically -78 °C) during the formation of the aryllithium and its subsequent reaction with the borate ester.
Reaction with Solvent Ethereal solvents like THF can be deprotonated by strong organolithium reagents, especially at higher temperatures.While THF is a common solvent, ensure the reaction is kept cold. For particularly sensitive substrates, consider using a less reactive solvent like diethyl ether or a hydrocarbon solvent with a coordinating agent like TMEDA.
Side reactions with the Borate Ester The aryllithium can add more than once to the boron center of the borate ester, leading to the formation of over-borylated species which may be difficult to hydrolyze to the desired boronic acid.Use a slight excess (1.1-1.2 equivalents) of the borate ester and add it slowly to the cold solution of the aryllithium to maintain a low concentration of the organolithium species.

Experimental Protocol: Optimized Lithiation and Borylation

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the protected 2-bromo-5-methoxybenzaldehyde (1.0 eq) and anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flame-dried flask, prepare a solution of triethyl borate (1.2 eq) in anhydrous diethyl ether.

  • Slowly add the triethyl borate solution to the aryllithium solution at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to slowly warm to room temperature overnight.

  • Proceed with the acidic workup as described in the general protocol.

Problem 2: Presence of a significant amount of a demethylated byproduct.

Question: After the final reduction and workup, I am observing a byproduct that appears to be the demethylated analog of my target molecule. How can I prevent this?

Answer:

The methoxy group on the aromatic ring can be susceptible to cleavage under certain conditions, particularly acidic or strongly nucleophilic environments.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Harsh Acidic Workup Prolonged exposure to strong acids, especially at elevated temperatures, during the hydrolysis of the boronate ester or the final workup can lead to the cleavage of the methyl ether.[2][3]Use a milder acidic workup, for example, with saturated aqueous ammonium chloride or dilute HCl at low temperatures. Minimize the time the reaction mixture is in contact with the acid.
Lewis Acid-Mediated Demethylation If any Lewis acidic species are present or generated during the reaction, they can catalyze the demethylation. For instance, some borane reagents can have Lewis acidic character.Ensure the purity of your reagents. If demethylation is a persistent issue, consider using a milder borylation agent or a different workup procedure that avoids strong acids.
Nucleophilic Demethylation While less common in this specific synthesis, strong nucleophiles can also cleave aryl methyl ethers.[4] This is something to be mindful of if alternative reagents or conditions are explored.Stick to the recommended reaction conditions and avoid the introduction of strong nucleophiles, especially at elevated temperatures.

Experimental Protocol: Mild Acidic Workup

  • After the borylation reaction is complete, cool the reaction mixture to 0 °C.

  • Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Problem 3: Over-reduction during the final step.

Question: My final product contains an impurity where the hydroxymethyl group appears to have been fully reduced to a methyl group. How can I avoid this?

Answer:

While sodium borohydride (NaBH₄) is a relatively mild reducing agent, over-reduction can occur under certain conditions.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Excess of Reducing Agent Using a large excess of NaBH₄ can sometimes lead to the reduction of the intermediate hemiacetal to the methyl group, although this is generally a slow process.Use a controlled amount of NaBH₄ (typically 1.0-1.5 equivalents). Monitor the reaction by TLC to ensure the starting aldehyde is consumed without prolonged reaction times.
Elevated Reaction Temperature Higher temperatures can increase the reactivity of NaBH₄ and promote over-reduction.Perform the reduction at a low temperature (0 °C to room temperature) and avoid heating the reaction mixture.
Presence of Lewis Acids The presence of certain Lewis acids can activate the hydroxyl group of the benzoxaborole for further reduction.Ensure that the starting 2-formyl-4-methoxyphenylboronic acid is pure and free from any Lewis acidic impurities before proceeding with the reduction.

Experimental Protocol: Controlled Reduction

  • Dissolve the 2-formyl-4-methoxyphenylboronic acid (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, monitoring the gas evolution.

  • Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the starting material is consumed (typically within 1-2 hours), proceed with a mild acidic workup.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the aldehyde group in the first step?

A1: The aldehyde group is acidic and would be deprotonated by the organolithium reagent used in the subsequent step. This would consume the expensive organolithium reagent and prevent the desired lithium-halogen exchange from occurring efficiently. Protection, typically as an acetal, renders the aldehyde inert to the strongly basic and nucleophilic conditions of the lithiation and borylation steps.[5]

Q2: What are the key safety precautions to take during the lithiation step?

A2: Organolithium reagents like n-butyllithium are highly pyrophoric and react violently with water. All manipulations must be carried out under a dry, inert atmosphere (argon or nitrogen). Use proper personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves. Always have a suitable fire extinguisher (Class D for metal fires) readily available. Quench any residual organolithium reagent carefully with a proton source like isopropanol at low temperatures before aqueous workup.

Q3: Can I use other borate esters besides triethyl borate?

A3: Yes, other borate esters such as trimethyl borate or triisopropyl borate can also be used.[6] Triisopropyl borate is less reactive and can sometimes offer better control and reduce the formation of over-borylated byproducts. However, the subsequent hydrolysis of the resulting boronate ester may require slightly more vigorous conditions.

Q4: My final product is difficult to purify. What purification strategies do you recommend?

A4: The final product, 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole, is a polar molecule. Purification can often be achieved by:

  • Crystallization: If the crude product is reasonably pure, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, water, or ethanol/water) can be very effective.

  • Column Chromatography: For more complex mixtures, silica gel column chromatography is the method of choice. A gradient elution system, starting with a non-polar solvent mixture (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective.[7][8]

  • Acid-Base Extraction: The boronic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with a mild aqueous base (e.g., sodium bicarbonate). The aqueous layer containing the deprotonated product is then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.

Purification_Workflow cluster_0 Purification Strategy Crude Crude Product Cryst Crystallization Crude->Cryst Chroma Column Chromatography Crude->Chroma Extract Acid-Base Extraction Crude->Extract Pure Pure Product Cryst->Pure Chroma->Pure Extract->Pure

Caption: Purification options for 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole.

Q5: How can I confirm the structure of my final product?

A5: A combination of spectroscopic techniques should be used for structural confirmation:

  • ¹H NMR: Look for the characteristic singlet for the benzylic protons (CH₂O) typically around 5.0 ppm, the singlet for the methoxy group protons around 3.8 ppm, and the aromatic protons in the expected regions with the appropriate splitting patterns. The hydroxyl proton on the boron atom may be a broad singlet.

  • ¹³C NMR: Confirm the number of unique carbon atoms and their chemical shifts.

  • ¹¹B NMR: This will show a characteristic signal for the tetracoordinate boron atom in the benzoxaborole ring, typically in the range of 20-30 ppm.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound and analyze its fragmentation pattern.

  • Infrared (IR) Spectroscopy: Look for the characteristic O-H and B-O stretching vibrations.

References

  • Bailey, W. F., & Roth, G. P. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(5), 646-663. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Mastering Organic Chemistry. [Link]

  • Madura, I. D., Adamczyk-Woźniak, A., Jakubczyk, M., & Sporzyński, A. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(2), o414. [Link]

  • Aiyar, S. N., Jain, A. C., & Seshadri, T. R. (1963). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Indian Journal of Chemistry, 1, 283-286.
  • Feutrill, G. I., & Mirrington, R. N. (1972). The reaction of lithium with trialkyl borates.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic- and homo-benzylic-DMG strategies. Chemical Reviews, 90(6), 879-933. [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

  • Narasimhan, N. S., & Mali, R. S. (1983).
  • Wang, L., et al. (2017). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Journal of Medicinal Chemistry, 60(23), 9645-9665. [Link]

  • Bailey, W. F., & Patricia, J. J. (2007). The Lithium–Halogen Exchange Reaction in Process Chemistry. In Process Chemistry in the Pharmaceutical Industry (pp. 207-226). CRC Press.
  • Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. [Link]

  • user27582. (2017, May 15). What is an easy way to reduce a boronic acid to borane? Chemistry Stack Exchange. [Link]

  • Wikipedia contributors. (2023, December 2). Organolithium reagent. In Wikipedia, The Free Encyclopedia. [Link]

  • Xu, T., et al. (2013). Preparative isolation and purification of five flavonoid glycosides and one benzophenone galloyl glycoside from Psidium guajava by high-speed counter-current chromatography (HSCCC). Molecules, 18(12), 15648-15661. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Borohydride. [Link]

  • Kim, J. H., et al. (2019). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 24(11), 2135. [Link]

  • DeRuiter, J., & Noggle, F. T. (1992). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl- and N,N-Diethyl-Homologs. Microgram Journal, 9(1), 21-29. [Link]

  • Al-Tel, T. H. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Chemistry of Heterocyclic Compounds, 54(1), 89-92. [Link]

  • Mamedov, V. A., et al. (2019). Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones. RSC Advances, 9(23), 13133-13143. [Link]

  • Li, G., et al. (2018). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry, 42(18), 15065-15069. [Link]

  • Wang, Z., et al. (2013). Generation of Organolithium Compounds bearing Super Silyl Ester and its Application to Matteson Rearrangement. Angewandte Chemie International Edition, 52(28), 7232-7235. [Link]

  • Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates. ChemRxiv. [Link]

  • Wikipedia contributors. (2023, October 29). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. [Link]

  • Xu, T., et al. (2013). Preparative isolation and purification of five flavonoid glycosides and one benzophenone galloyl glycoside from Psidium guajava by high-speed counter-current chromatography (HSCCC). Molecules, 18(12), 15648-15661. [Link]

Sources

Technical Support Center: 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a dedicated technical resource for researchers, medicinal chemists, and drug development professionals working with 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-. The benzoxaborole scaffold is of significant interest in medicinal chemistry, leading to approved drugs like tavaborole and crisaborole[1]. However, the inherent reactivity of the boronic acid functional group, modulated by its cyclic structure and aromatic substituents, presents unique stability challenges. This document provides in-depth, field-proven insights into the stability profile of the 5-methoxy derivative, offering troubleshooting advice and best practices to ensure experimental integrity and reproducibility.

The presence of the 5-methoxy substituent, an electron-donating group, is a critical factor influencing the molecule's reactivity, particularly its susceptibility to oxidation[2]. This guide will address the causality behind these stability issues and provide robust protocols to mitigate them.

FAQs: Understanding Core Stability

Q1: What are the primary degradation pathways for 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-?

A1: The primary stability concerns for this compound are oxidative degradation and, to a lesser extent, hydrolytic equilibrium .

  • Oxidative Degradation (Deboronation): This is the most significant pathway leading to irreversible degradation. The carbon-boron (C-B) bond is susceptible to cleavage by reactive oxygen species (ROS) or other oxidizing agents, resulting in the formation of the corresponding phenol (5-methoxyphenol) and boric acid.[2][3] The electron-donating nature of the 5-methoxy group activates the aromatic ring, making the C-B bond more susceptible to oxidation compared to unsubstituted or electron-withdrawn benzoxaboroles.[2] This process is often the root cause of potency loss and the appearance of major impurities.

  • Hydrolytic Equilibrium: In aqueous solutions, the benzoxaborole exists in a dynamic equilibrium between its closed, cyclic form (a boronic ester) and an open, acyclic 2-(hydroxymethyl)-4-methoxyphenylboronic acid form. While the cyclic form is remarkably stable and strongly preferred, this equilibrium is fundamental to its mechanism of action and can be influenced by solvent, pH, and temperature. It is not a degradation pathway in itself, but the transient open form may be more vulnerable to other degradation mechanisms.

G cluster_main Stability Profile of 5-Methoxy-Benzoxaborole cluster_degradation Degradation Pathways cluster_equilibrium Aqueous Equilibrium Compound 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- (Cyclic Form) Oxidation Oxidative Degradation (Irreversible) Compound->Oxidation Major Pathway Accelerated by O₂, ROS OpenForm Open-Chain Boronic Acid (Transient Species) Compound->OpenForm Hydrolytic Ring-Opening (Reversible) Phenol 5-Methoxyphenol + Boric Acid Oxidation->Phenol Cleavage of C-B bond

Caption: Primary stability pathways for the target compound.

Q2: How does the 5-methoxy group specifically impact the stability of the benzoxaborole core?

A2: The 5-methoxy group (-OCH₃) is a strong electron-donating group (EDG) through resonance. Its presence increases the electron density on the aromatic ring. This has a dual effect:

  • Increased Susceptibility to Oxidation: The higher electron density on the carbon atom attached to the boron makes the C-B bond more susceptible to electrophilic attack by oxidizing agents. Experimental studies on substituted benzoxaborolones have shown that oxidation is faster with electron-donating groups.[2]

  • Potential Influence on Lewis Acidity: The Lewis acidity of the boron atom is crucial for its biological activity, such as binding to diols in enzyme active sites[4]. While the primary effect of substituents is on oxidative stability, they can also subtly alter the electronic properties of the boron atom, potentially influencing the pKa and the equilibrium between the trigonal and tetrahedral forms of the boronic acid.[2]

Troubleshooting Guide: Common Experimental Issues

Q3: I am observing a new, early-eluting peak in my reverse-phase HPLC analysis after storing my compound in a methanol solution for a few days. What could it be?

A3: This is a classic sign of oxidative degradation . The new, earlier-eluting peak is likely the resulting phenol (5-methoxyphenol). Phenols are generally less polar than their corresponding boronic acids, leading to shorter retention times in reverse-phase chromatography.

Causality & Troubleshooting Steps:

  • Confirm Identity: Use LC-MS to confirm the mass of the new peak. The expected mass would correspond to 5-methoxyphenol.

  • Check Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Older bottles of solvents like THF or ether can accumulate peroxides, which are potent oxidizing agents. While less common in HPLC-grade methanol, contamination is possible.

  • Inert Atmosphere: The primary cause is likely dissolved oxygen in the solvent. When preparing stock solutions for anything other than immediate use, you must degas the solvent thoroughly (e.g., by sparging with argon or nitrogen) and store the solution under an inert atmosphere.[2]

  • Temperature: Store solutions at low temperatures (-20°C or -80°C) to slow the degradation rate.[2]

Q4: My NMR spectrum (¹H or ¹³C) looks complex or shows broader peaks than expected, especially in aqueous buffers. Is the compound decomposing?

A4: Not necessarily. This is likely due to the ring-chain equilibrium between the closed benzoxaborole and the open boronic acid form. In certain solvents or pH ranges, the rate of this exchange can be on the NMR timescale, leading to peak broadening or the appearance of multiple species.

Troubleshooting & Verification:

  • ¹¹B NMR Spectroscopy: This is a powerful tool for observing the boron's chemical environment directly.[5] A single peak would suggest a dominant species, while multiple or broad peaks could indicate an equilibrium or degradation.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve the equilibrium. At lower temperatures, the exchange may slow down, leading to sharper peaks for the individual species.

  • Solvent Change: Acquire a spectrum in a dry, aprotic solvent (e.g., DMSO-d₆). In the absence of water, the equilibrium should heavily favor the closed form, resulting in a cleaner spectrum.

Protocols & Best Practices

Protocol 1: Recommended Storage and Handling

This protocol is designed to minimize oxidative degradation, the primary stability risk.

ParameterSolid CompoundSolutions
Atmosphere Store under an inert gas (Argon or Nitrogen).Prepare with degassed solvents; overlay with inert gas.
Temperature -20°C for long-term storage.[2]-80°C for long-term storage.
Light Store in amber vials to protect from light.Use amber vials or wrap in foil.
Container Tightly sealed glass vials.Tightly sealed glass vials with PTFE-lined caps.
Handling Weigh and handle quickly in a low-humidity environment or glovebox. Avoid repeated freeze-thaw cycles. Aliquot solutions.
Protocol 2: Preparation of a Stable Stock Solution (10 mM in DMSO)

This workflow is critical for ensuring the integrity of solutions used in biological assays.

Caption: Workflow for preparing stable stock solutions.

Analytical Support

Q5: How do I set up a stability-indicating HPLC method to monitor for degradation?

A5: A stability-indicating method is one that can separate the parent compound from all its potential degradation products without interference.

Method Development Starting Points:

  • Column: Use a modern, end-capped C18 column to minimize interactions with free silanol groups, which can catalyze on-column degradation.[5]

  • Mobile Phase:

    • Aqueous (A): 0.1% Formic Acid or Acetic Acid in Water. The acidic pH helps maintain a consistent protonation state.

    • Organic (B): Acetonitrile or Methanol.

  • Gradient: A shallow gradient is often necessary to resolve the parent compound from the closely related phenol degradant.

    • Example: Start at 10-20% B, ramp to 95% B over 15-20 minutes.

  • Detection: UV detection, typically in the range of 220-280 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Forced Degradation Study: To validate your method, you must perform a forced degradation study. Expose the compound to stress conditions (e.g., acid, base, H₂O₂, heat, light) to intentionally generate degradation products.[6] Your HPLC method must be able to resolve the parent peak from all new peaks formed under these conditions.

References

  • Wu, S., Waugh, W., & Stella, V. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758–765. [Link]

  • Siklos, M. I., et al. (2021). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. ACS Medicinal Chemistry Letters, 12(9), 1448–1455. [Link]

  • Pertsikov, D., et al. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. Organic Letters, 18(18), 4554–4557. [Link]

  • Adamczyk-Woźniak, A., et al. (2009). A review of the synthesis, properties and applications of benzoxaboroles. Acta Crystallographica Section B: Structural Science, 65(Pt 6), 757–767. [Link]

  • Tomsho, J. W. (2022). Benzoxaborole Protecting Groups. Saint Joseph's University. [Link]

  • Macías-Rubalcava, M. L., et al. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402–6413. [Link]

  • Ahuja, S. (2011). Drug degradation pathways. In Handbook of Modern Pharmaceutical Analysis (pp. 265-300). Academic Press. [Link]

  • Adamczyk-Woźniak, A., et al. (2019). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. Coordination Chemistry Reviews, 389, 64-85. [Link]

  • Adamczyk-Woźniak, A., et al. (2011). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 111(7), 4279–4313. [Link]

  • Sadou Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-10. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-Benzoxaborole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methoxy-benzoxaborole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. Our goal is to empower you with the knowledge to not only successfully synthesize this valuable compound but also to understand the underlying chemical principles for effective yield optimization.

Introduction to 5-Methoxy-Benzoxaborole Synthesis

5-Methoxy-benzoxaborole is a key heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities.[1] The synthesis of benzoxaboroles, however, can present challenges, including the sensitivity of the boronic acid functional group and the potential for low yields. This guide will focus on a common and effective synthetic route, providing detailed protocols and solutions to frequently encountered issues.

A prevalent strategy for synthesizing substituted benzoxaboroles involves a lithium-halogen exchange followed by borylation and subsequent cyclization. This guide will detail a robust protocol for the synthesis of 5-methoxy-benzoxaborole, adapted from established procedures for analogous compounds.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 5-methoxy-benzoxaborole?

A common and commercially available starting material is 2-bromo-5-methoxybenzaldehyde.[3] This compound provides the necessary aromatic core with the methoxy substituent and a bromine atom strategically positioned for a lithium-halogen exchange, which is a key step in the formation of the benzoxaborole ring.

Q2: Why is the protection of the aldehyde group necessary?

The aldehyde group is highly reactive towards the organolithium reagents used in the lithium-halogen exchange step. To prevent unwanted side reactions, such as nucleophilic attack on the aldehyde, it must be protected. A common method is the formation of a dimethyl acetal, which is stable under the reaction conditions and can be easily deprotected later.[2]

Q3: What are the critical parameters to control during the lithium-halogen exchange and borylation steps?

Temperature control is paramount. These reactions are typically carried out at very low temperatures (-78 °C) to ensure selectivity and prevent side reactions. The slow, dropwise addition of n-butyllithium is crucial to maintain temperature and control the reaction rate. Similarly, the subsequent addition of the boron source (e.g., triethyl borate) should also be performed at low temperatures.

Q4: My final product is difficult to purify. What are some effective purification techniques?

Purification of boronic acid derivatives can be challenging due to their polarity and potential for decomposition on silica gel.[4] Recrystallization is often the preferred method for purifying 5-methoxy-benzoxaborole. A mixture of a good solvent (like dichloromethane) and a poor solvent (like hexane) can be effective.[5] In some cases, column chromatography on alumina may be a viable alternative to silica gel.[4]

Q5: Can I use a different boron source other than triethyl borate?

Yes, other trialkyl borates, such as trimethyl borate or triisopropyl borate, can also be used. The choice of borate ester can sometimes influence the reaction yield and the ease of workup.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 5-methoxy-benzoxaborole, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Acetal Protection Incomplete reaction; acidic catalyst is not active.- Ensure the use of a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).- Increase the reaction time or gently heat the reaction mixture (reflux).- Use a Dean-Stark apparatus to remove water and drive the equilibrium towards acetal formation.
Incomplete Lithium-Halogen Exchange Insufficient n-butyllithium; presence of moisture or other electrophilic impurities; reaction temperature too high.- Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).- Use freshly titrated n-butyllithium to accurately determine its concentration.- Maintain the reaction temperature at or below -78 °C during the addition of n-butyllithium.
Formation of Side Products During Borylation Reaction temperature is too high, leading to multiple additions to the boron center.- Add the trialkyl borate slowly and dropwise while maintaining a very low reaction temperature (-78 °C).- Use a slight excess of the trialkyl borate to favor the formation of the desired boronate ester.
Low Yield of Final Product After Cyclization Incomplete deprotection of the acetal; inefficient cyclization.- Ensure complete hydrolysis of the boronate ester and deprotection of the acetal by using a sufficiently acidic workup (e.g., 1 M HCl).- Stir the reaction mixture for an adequate time during the acidic workup to allow for complete cyclization.
Product Decomposition During Purification Boronic acids can be sensitive to prolonged exposure to silica gel.[4]- Minimize the time the product spends on the silica gel column.- Consider using a less acidic stationary phase like alumina for chromatography.[4]- Prioritize purification by recrystallization whenever possible.

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-1,3-dihydro-2,1-benzoxaborole

This protocol is adapted from the synthesis of the analogous 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol.[2]

Step 1: Protection of 2-bromo-5-methoxybenzaldehyde

  • To a solution of 2-bromo-5-methoxybenzaldehyde (1.0 eq) in methanol, add trimethoxymethane (1.0 eq).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Reflux the solution for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize the acid with a solution of sodium methoxide in methanol until the pH is approximately 11.

  • Remove the methanol under reduced pressure to obtain the crude 1-bromo-2-(dimethoxymethyl)-4-methoxybenzene. This product is often used in the next step without further purification.

Step 2: Lithium-Halogen Exchange and Borylation

  • Dissolve the crude 1-bromo-2-(dimethoxymethyl)-4-methoxybenzene in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Stir the solution at -78 °C for 1 hour.

  • Slowly add triethyl borate (1.1 eq) dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature while stirring for 1-2 hours.

Step 3: Deprotection and Cyclization

  • Pour the reaction mixture into a vigorously stirred solution of 1 M hydrochloric acid.

  • Continue stirring at room temperature for 1-2 hours to ensure complete hydrolysis of the boronate ester and the acetal, leading to the cyclization to form the benzoxaborole.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

  • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of a hot solvent like dichloromethane or ethyl acetate and slowly add a poor solvent like hexane until turbidity is observed.

  • Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.

Visualizing the Synthesis and Troubleshooting

Workflow for the Synthesis of 5-Methoxy-Benzoxaborole

Synthesis_Workflow A 2-bromo-5-methoxybenzaldehyde B Protection (Acetal Formation) A->B MeOH, H+ C 1-bromo-2-(dimethoxymethyl)-4-methoxybenzene B->C D Lithium-Halogen Exchange C->D n-BuLi, -78°C E Borylation D->E B(OEt)3, -78°C F Deprotection & Cyclization E->F HCl (aq) G 5-methoxy-benzoxaborole F->G

Caption: Synthetic pathway for 5-methoxy-benzoxaborole.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of 5-Methoxy-Benzoxaborole Q1 Analyze crude product by NMR/TLC. Is starting material present? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Product Loss or Decomposition Q1->A1_No No Q2 Check for acetal peaks in NMR. A1_Yes->Q2 Sol3 Optimize purification method. Consider recrystallization. A1_No->Sol3 A2_Yes Incomplete Deprotection/ Cyclization Q2->A2_Yes Yes A2_No Inefficient Li-Hal Exchange or Borylation Q2->A2_No No Sol1 Increase reaction time/temp for protection/cyclization steps. A2_Yes->Sol1 Sol2 Ensure anhydrous conditions. Use fresh n-BuLi. A2_No->Sol2

Caption: Decision tree for troubleshooting low yield.

References

  • Adamczyk-Woźniak, A., et al. (2009). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 694(22), 3533-3541.
  • Baker, S. J., et al. (2006). Discovery of a novel class of boronic acid-based inhibitors of scytalone dehydratase. Bioorganic & Medicinal Chemistry Letters, 16(10), 2795-2798.
  • Google Patents. (2019).
  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Hernandez, V., et al. (2013). Benzoxaboroles as a new class of non-covalent inhibitors of N-myristoyltransferase. Bioorganic & Medicinal Chemistry Letters, 23(17), 4895-4899.
  • Luliński, S., et al. (2021). Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems. Molecules, 26(18), 5538.
  • Madura, I. D., et al. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(2), o414.
  • PrepChem. (2023). Synthesis of 5-bromo-2-methoxybenzaldehyde. [Link]

  • PubChem. 2-Bromo-5-methoxybenzaldehyde. [Link]

  • ResearchGate. (2022). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. [Link]

  • Royal Society of Chemistry. (2021). Design and Enantioselective Synthesis of 3-(α-Acrylic Acid) Benzoxaboroles to Combat Carbapenemase Antibiotic Resistance. [Link]

  • SciELO. (2016). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

  • TSpace. (2022). Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids. [Link]

Sources

Technical Support Center: 5-Methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its stability profile, potential degradation pathways, and best practices for its handling and use in a laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole.

Q1: What is the general stability of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole under typical laboratory conditions?

Benzoxaboroles as a class of compounds are generally considered robust.[1] In aqueous solutions, they exist in a dynamic equilibrium between the closed cyclic form (the benzoxaborole) and the open-chain boronic acid form, with a strong preference for the closed, cyclic structure.[1] This inherent stability makes them resistant to deboronation under both acidic and basic conditions.[1] However, like other boronic acid derivatives, they can be susceptible to oxidative degradation.

Q2: How should I store 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole to ensure its stability?

For optimal stability, it is recommended to store 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole as a solid in a tightly sealed container at low temperatures (e.g., -20°C), protected from light and moisture. For solutions, it is advisable to use anhydrous solvents and store them under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. Avoid prolonged storage in aqueous solutions, especially at non-neutral pH, to minimize the risk of hydrolysis of the methoxy group.

Q3: What is the expected solubility of this compound?

Benzoxaboroles are known to be highly water-soluble.[1] The presence of the methoxy group may slightly decrease water solubility compared to the parent benzoxaborole, but it is generally expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, as well as in aqueous buffers.

Q4: Are there any known incompatibilities with common reagents?

Strong oxidizing agents, such as hydrogen peroxide, should be used with caution as they can lead to degradation of the benzoxaborole ring.[2] Additionally, strong acids and high temperatures can potentially cleave the methoxy group's ether linkage.[3][4] While benzoxaboroles are generally stable, prolonged exposure to harsh acidic or basic conditions should be avoided to prevent potential degradation.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during experimentation with 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole.

Problem Potential Cause Troubleshooting Steps
Inconsistent Assay Results Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored as a solid at -20°C, protected from light and moisture. 2. Prepare Fresh Solutions: Prepare solutions fresh for each experiment. If stock solutions are used, ensure they are stored under an inert atmosphere at low temperature and for a limited time. 3. Check Solvent Purity: Use high-purity, anhydrous solvents to minimize water content that could contribute to hydrolysis. 4. Control pH: If working in aqueous buffers, maintain a pH close to neutral (pH 6-8) to minimize acid or base-catalyzed degradation.
Appearance of Unexpected Peaks in Chromatography (HPLC, LC-MS) Formation of degradation products.1. Identify the Stressor: Review the experimental conditions to identify potential stressors (e.g., exposure to light, extreme pH, oxidizing agents, high temperature). 2. Perform Forced Degradation Studies: To identify potential degradants, conduct controlled stress studies (see Section 3). This will help in characterizing the impurity peaks. 3. Optimize Chromatographic Method: Ensure your analytical method is stability-indicating, meaning it can resolve the parent compound from all potential degradation products.
Loss of Compound Potency Over Time in Solution Oxidative or hydrolytic degradation.1. Inert Atmosphere: Purge solutions with an inert gas (nitrogen or argon) before sealing and storage to minimize oxidation. 2. Use of Antioxidants: For formulations where it is permissible, consider the addition of antioxidants. 3. Aqueous Solution Stability: If working in an aqueous medium is necessary, conduct a time-course study to determine the compound's stability under your specific conditions (pH, temperature) and use the data to define a window for reliable experiments.
Discoloration of Solid Compound or Solution Photodegradation or oxidation.1. Protect from Light: Always handle the solid compound and its solutions in amber vials or protect them from light. 2. Inert Handling: For long-term storage or sensitive experiments, handle the solid in a glove box under an inert atmosphere.

Section 3: Understanding Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[2] Based on the chemical structure of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole, the following degradation pathways are plausible under stress conditions.

Hydrolytic Degradation
  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions and elevated temperatures, the ether linkage of the 5-methoxy group is susceptible to cleavage, which would yield 5-hydroxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole and methanol.[3][4]

  • Base-Catalyzed Hydrolysis: While aryl methyl ethers are generally stable to base, very harsh basic conditions could potentially lead to cleavage of the ether bond. However, this is less likely than acid-catalyzed hydrolysis.

Oxidative Degradation

Oxidative conditions are a known liability for benzoxaboroles.[2]

  • Oxidative O-Demethylation: The methoxy group can be oxidatively cleaved to form the corresponding phenol, 5-hydroxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole.

  • Oxidation of the Benzoxaborole Ring: Strong oxidizing agents like hydrogen peroxide can lead to the opening of the oxaborole ring and further degradation of the aromatic system. A study on the related compound tavaborole showed significant degradation in the presence of H₂O₂.[2]

Photolytic Degradation

Exposure to UV or visible light can induce degradation. The aromatic ring system in the molecule can absorb light, leading to the formation of reactive species and subsequent degradation. This can often result in discoloration of the material.[1]

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. For aryl methyl ethers, a known thermal degradation pathway is the homolytic cleavage of the O-CH₃ bond to form a phenoxy radical and a methyl radical.[5]

Visualizing Potential Degradation Pathways

DegradationPathways cluster_main 5-Methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole cluster_hydrolysis Hydrolysis (Strong Acid) cluster_oxidation Oxidation cluster_thermal Thermal Stress main 5-Methoxy-1-hydroxy- 1,3-dihydro-2,1-benzoxaborole hydrolysis_prod 5-Hydroxy-1-hydroxy- 1,3-dihydro-2,1-benzoxaborole + Methanol main->hydrolysis_prod H⁺ / Δ oxidation_prod1 5-Hydroxy-1-hydroxy- 1,3-dihydro-2,1-benzoxaborole (O-Demethylation) main->oxidation_prod1 [O] oxidation_prod2 Ring-Opened and Further Degraded Products main->oxidation_prod2 Strong [O] thermal_prod Phenoxy Radical Species main->thermal_prod Δ

Caption: Potential degradation pathways of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole.

Section 4: Experimental Protocols

This section provides a standardized protocol for conducting a forced degradation study to assess the stability of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole.

Protocol: Forced Degradation Study

Objective: To evaluate the stability of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole under various stress conditions and to identify potential degradation products.

Materials:

  • 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • LC-MS system for identification of degradants

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase to the target concentration for analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours. At appropriate time points, withdraw an aliquot and dilute with mobile phase.

    • Thermal Degradation (Solid): Place a known amount of the solid compound in a vial and keep it in an oven at 80°C for 48 hours. At the end of the study, dissolve the solid in methanol to the target concentration for analysis.

    • Photolytic Degradation: Expose the stock solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • For any significant degradation observed, analyze the corresponding samples by LC-MS to determine the mass of the degradation products and aid in their structural elucidation.

Visualizing the Forced Degradation Workflow

ForcedDegradationWorkflow cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solution in Methanol acid Acid Hydrolysis (1M HCl, 60°C) start->acid base Base Hydrolysis (1M NaOH, 60°C) start->base oxidation Oxidative Stress (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC & LC-MS sampling->analysis end Identify Degradation Products & Pathways analysis->end

Caption: Workflow for a forced degradation study.

References

  • Adamczyk-Woźniak, A., et al. (2009). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. Available at: [Link]

  • Kitzen, J., et al. (2018). Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions. Pharmacology & Pharmacy, 9, 357-381. Available at: [Link]

  • Vaughan, K., et al. (2004). The Mechanism of Hydrolysis of Aryl Ether Derivatives of 3-Hydroxymethyltriazenes. European Journal of Organic Chemistry, 2004(10), 2055-2062. Available at: [Link]

  • Ravi, P., et al. (2021). Oxidative degradation profile studies of tavaborole by a validated stability indicating RP-UPLC method: Isolation and characterization of novel degradant using 2D-NMR and HRMS. Biomedical Chromatography, 35(6), e5070. Available at: [Link]

  • Bakshi, M., & Singh, S. (2002). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. Available at: [Link]

  • Gami, A. S., et al. (2012). Degradation of anisole and phenetole by anisole-grown cells of Rhodococcus aetherivorans strain MOB600. Journal of Basic Microbiology, 52(4), 438-444. Available at: [Link]

  • Florence, A. T., & Attwood, D. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • Farmer, S., & Kennepohl, D. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

  • Tobis, M., et al. (2018). Mechanistic diversity of reductive cleavage of aryl methyl ethers. Catalysis Science & Technology, 8(1), 147-152. Available at: [Link]

  • Ahad, H. A., et al. (2017). degradation pathway of pharmaceutical dosage forms. SlideShare. Available at: [Link]

  • Sankar, P. R., et al. (2020). Development and Validation of a Stability Indicating LC-MS/MS Method for the Estimation of Tavaborole in Bulk and its Pharmaceutical Formulations. Journal of Drug Delivery and Therapeutics, 10(4-s), 112-119. Available at: [Link]

  • Liguori, F., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 8(46), 17291-17304. Available at: [Link]

  • Sturgeon, M. R., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1472-1485. Available at: [Link]

  • Scheer, A. M., et al. (2010). Radical Chemistry in the Thermal Decomposition of Anisole and Deuterated Anisoles: An Investigation of Aromatic Growth. The Journal of Physical Chemistry A, 114(35), 9045-9055. Available at: [Link]

  • Clare, B. W. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. Available at: [Link]

  • Pfizer Inc. (2020). Topical composition. Google Patents.
  • Wang, Y., et al. (2024). Degradation of Butylated Hydroxyanisole by the Combined Use of Peroxymonosulfate and Ferrate(VI): Reaction Kinetics, Mechanism and Toxicity Evaluation. Molecules, 29(2), 349. Available at: [Link]

  • Ranzi, E., et al. (2009). Detailed Kinetics of the Pyrolysis and Oxidation of Anisole. Energy & Fuels, 23(11), 5344-5353. Available at: [Link]

  • Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. Available at: [Link]

  • ResearchGate. (n.d.). The three main classical reaction types for aryl methyl ether cleavage. ResearchGate. Available at: [Link]

  • Paton, D. M. (2017). Crisaborole: Phosphodiesterase inhibitor for treatment of atopic dermatitis. Drugs of Today, 53(4), 239-245. Available at: [Link]

  • University of Lisbon Repository. (n.d.). The mechanism of hydrolysis of aryl ether derivatives of 3-hydroxymethyltriazenes. Available at: [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Available at: [Link]

  • Wikipedia. (n.d.). Ether cleavage. Wikipedia. Available at: [Link]

  • Soloway, A. H. (1959). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society, 81(12), 3022-3024. Available at: [Link]

  • Mandal, T., et al. (2022). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv. Available at: [Link]

  • Slideshare. (n.d.). Pharmaceutical Degradation. Slideshare. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 3. Top: calculated mechanism for demethylation of anisole. ResearchGate. Available at: [Link]

  • Ishigaki, Y., et al. (1994). Evidence of phenoxymethyl radical formation in laser photolyses of anisole in solution. Chemistry Letters, 23(10), 1931-1934. Available at: [Link]

  • Pittelkow, M., et al. (2004). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 2(14), 2059-2065. Available at: [Link]

  • Madura, I. D., et al. (2012). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 14(20), 6833-6842. Available at: [Link]

  • ResearchGate. (n.d.). Photocatalytic/photochemical degradation of aniline by solar radiation. ResearchGate. Available at: [Link]

  • Patel, K., et al. (2022). AQbD integrated high-performance thin layer chromatographic method for quantitative estimation of Tavaborole in the presence of its degradants and the matrix of nanostructured lipid carriers. Journal of Liquid Chromatography & Related Technologies, 45(5-6), 231-242. Available at: [Link]

  • ResearchGate. (n.d.). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]

  • accessdata.fda.gov. (2009). 22404Orig1s000. Available at: [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). AusPAR: Crisaborole. Available at: [Link]

  • Calzolari, A., et al. (2022). Green Anisole Solvent-Based Synthesis and Deposition of Phthalocyanine Dopant-Free Hole-Transport Materials for Perovskite Solar Cells. Molecules, 27(21), 7436. Available at: [Link]

  • Stankovic, M., et al. (1998). UV derivative spectrophotometric study of the photochemical degradation of nisoldipine. Journal of Pharmaceutical and Biomedical Analysis, 18(3), 329-334. Available at: [Link]

  • ResearchGate. (n.d.). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important benzoxaborole scaffold, providing not just solutions, but the underlying scientific principles to empower your experimental design and execution.

I. Frequently Asked Questions (FAQs)

This section provides answers to common high-level questions regarding the synthesis, properties, and handling of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole.

Q1: What are the most common and scalable strategies for synthesizing 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole?

A1: There are two primary scalable routes:

  • Organometallic Route (Grignard/Organolithium): This classic method involves the formation of an organometallic species from a 2-halo-5-methoxybenzyl precursor, followed by quenching with a borate ester. While effective, it requires stringent anhydrous conditions and often cryogenic temperatures, which can present challenges on a larger scale.[1]

  • Palladium-Catalyzed Borylation (Suzuki-Miyaura Coupling): This is the more modern and often preferred route for scalability. It involves a one-pot reaction of an unprotected o-bromobenzyl alcohol derivative with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), catalyzed by a palladium complex.[2] This method offers milder reaction conditions, better functional group tolerance, and often simplifies workup and purification.[3]

Q2: Why is the benzoxaborole ring system stable compared to its open-chain boronic acid precursor?

A2: The cyclic structure of the benzoxaborole provides significant stability. The five-membered oxaborole ring reduces the Lewis acidity of the boron atom and protects it from degradation pathways that commonly affect acyclic boronic acids, such as protodeboronation (cleavage of the C-B bond) and oxidative decomposition.[1] This enhanced stability is a key reason for their growing use as pharmacophores in drug development.[4][5]

Q3: How should I purify the final product? Are there issues with silica gel chromatography?

A3: While benzoxaboroles are more robust than many boronic acids, they can still be sensitive to highly acidic or basic conditions. Standard silica gel chromatography can sometimes lead to decomposition or streaking. The preferred methods for purification, especially at scale, are:

  • Recrystallization: If a suitable solvent system can be identified, this is the ideal method for obtaining high-purity material.

  • Trituration: Suspending the crude product in a solvent in which it is poorly soluble can effectively wash away impurities.[4] If chromatography is necessary, using a deactivated silica gel (e.g., treated with triethylamine) or switching to a different stationary phase like alumina may be beneficial.

Q4: What are the key analytical techniques for characterizing 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole?

A4: A combination of spectroscopic methods is essential for unambiguous characterization:

  • ¹H NMR: Look for the characteristic singlet of the benzylic CH₂ group (around 5.0 ppm) and the aromatic protons, along with the methoxy singlet.

  • ¹³C NMR: Confirms the carbon framework.

  • ¹¹B NMR: This is crucial for boron-containing compounds. You should observe a broad singlet characteristic of a tricoordinate boronic ester/acid, typically in the range of 28-32 ppm.[6]

  • IR Spectroscopy: A distinct, intense band for the B-OH stretching vibration is typically observed in the 1414–1446 cm⁻¹ range.[7]

  • Mass Spectrometry (HRMS): To confirm the elemental composition.

Q5: How should the final compound be stored?

A5: The compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential slow oxidation or hydrolysis over long periods. It is generally a stable, crystalline solid at room temperature.[8]

II. Detailed Experimental Protocol: Palladium-Catalyzed Synthesis

This section provides a robust, step-by-step protocol for the synthesis of the target compound, optimized for scalability and reproducibility. The workflow is based on a two-step sequence starting from commercially available 2-bromo-5-methoxybenzoic acid.

Workflow Overview

G cluster_0 Step 1: Reduction cluster_1 Step 2: Miyaura Borylation & Cyclization A 2-Bromo-5-methoxybenzoic acid B (2-Bromo-5-methoxyphenyl)methanol A->B LiAlH4 or BH3-THF THF, 0°C to RT D Target Product: 5-Methoxy-1-hydroxy-1,3-dihydro- 2,1-benzoxaborole B->D Pd(dppf)Cl2, KOAc Dioxane, 80-90°C C Bis(pinacolato)diboron (B2pin2) C->D

Caption: Two-step synthesis workflow.

Step 1: Reduction of 2-Bromo-5-methoxybenzoic acid

Objective: To reduce the carboxylic acid to the corresponding benzyl alcohol, which is the direct precursor for the borylation reaction.

ReagentM.W. ( g/mol )Amount (1 eq)MolesEquivalents
2-Bromo-5-methoxybenzoic acid231.0410.0 g43.28 mmol1.0
Lithium Aluminum Hydride (LiAlH₄)37.952.46 g64.92 mmol1.5
Tetrahydrofuran (THF), anhydrous-200 mL--

Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of nitrogen.

  • Reagent Addition: Suspend lithium aluminum hydride (LiAlH₄) in 100 mL of anhydrous THF in the flask and cool the slurry to 0°C using an ice bath.

  • Substrate Addition: Dissolve 2-bromo-5-methoxybenzoic acid in 100 mL of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ slurry over 30-45 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly add 2.5 mL of water, followed by 2.5 mL of 15% aqueous NaOH, and then 7.5 mL of water. This sequence (Fieser workup) is critical for producing a granular, easily filterable precipitate.

  • Workup: Stir the resulting white suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield (2-bromo-5-methoxyphenyl)methanol as a white solid or pale oil. The product is often pure enough for the next step, but can be recrystallized from hexanes/ethyl acetate if necessary. Expected yield: >90%.

Step 2: One-Pot Miyaura Borylation and Cyclization

Objective: To convert the o-bromobenzyl alcohol into the target benzoxaborole via a palladium-catalyzed C-B bond formation followed by spontaneous intramolecular cyclization.

ReagentM.W. ( g/mol )Amount (1 eq)MolesEquivalents
(2-Bromo-5-methoxyphenyl)methanol217.068.5 g39.15 mmol1.0
Bis(pinacolato)diboron (B₂pin₂)253.9410.95 g43.07 mmol1.1
Potassium Acetate (KOAc)98.1411.53 g117.45 mmol3.0
Pd(dppf)Cl₂·CH₂Cl₂816.640.96 g1.17 mmol0.03
1,4-Dioxane, anhydrous-250 mL--

Procedure:

  • Setup: In a 500 mL flask, combine (2-bromo-5-methoxyphenyl)methanol, bis(pinacolato)diboron, and potassium acetate.

  • Inerting: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent & Catalyst Addition: Add anhydrous 1,4-dioxane followed by the palladium catalyst, Pd(dppf)Cl₂.

  • Reaction: Heat the reaction mixture to 85-90°C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

    • Combine the filtrates and evaporate the solvent.

    • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically an off-white or tan solid.

    • Triturate the solid with cold hexanes or a 1:1 mixture of hexanes and diethyl ether to remove non-polar impurities (like pinacol).

    • If further purification is needed, recrystallize from a suitable solvent system such as ethyl acetate/hexanes or toluene. Expected yield: 70-85%.

III. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing causal explanations and actionable solutions.

G start Low Yield or Incomplete Reaction in Step 2 (Borylation/Cyclization) q1 Was the reaction run under inert atmosphere? start->q1 a1_no Action: Repeat reaction. Ensure proper degassing of solvent and use of N2/Ar. Reason: O2 deactivates the Pd(0) catalyst. q1->a1_no No a1_yes Check Catalyst Activity q1->a1_yes Yes q2 Is the Pd catalyst old or discolored? a1_yes->q2 a2_yes Action: Use a fresh batch of catalyst. Reason: Palladium catalysts can degrade upon storage. q2->a2_yes Yes a2_no Check Reagents q2->a2_no No q3 Was the KOAc anhydrous? Was the B2pin2 of high quality? a2_no->q3 a3_no Action: Use freshly dried KOAc and high-purity B2pin2. Reason: Water can hydrolyze B2pin2 and interfere with the catalytic cycle. Base quality is critical. q3->a3_no No/Unsure a3_yes Action: Check reaction temperature and time. Consider screening other ligands/bases. Reason: Optimization may be needed for specific substrate batches. q3->a3_yes Yes

Caption: Troubleshooting Decision Tree for the Borylation Step.

Problem 1: The reduction of the benzoic acid (Step 1) stalls or gives low yield.

  • Possible Cause: Inactive LiAlH₄. This reagent is highly sensitive to moisture and can lose its reducing power if not stored and handled properly.

  • Solution: Use a fresh bottle of LiAlH₄ or test the activity of your current batch on a small scale with a known substrate. Ensure your THF is truly anhydrous, as water will rapidly consume the hydride.

  • Expert Insight: For larger-scale reactions, consider using a borane-THF complex (BH₃·THF) as an alternative reducing agent. It is often safer to handle than LiAlH₄ and provides excellent yields for the reduction of carboxylic acids.[9]

Problem 2: The Miyaura borylation reaction (Step 2) is sluggish or incomplete.

  • Possible Cause A: Inactive Catalyst. The active catalytic species is Pd(0), which is generated in situ. Oxygen can oxidize and deactivate the catalyst.

  • Solution A: Ensure the reaction is set up under a strictly inert atmosphere. Degassing the solvent by sparging with argon for 20-30 minutes before adding the catalyst can be highly beneficial.

  • Possible Cause B: Poor Quality Base. The base (KOAc) plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[10][11] If it is not anhydrous and finely powdered, the reaction rate can suffer.

  • Solution B: Use freshly purchased potassium acetate or dry your existing stock in a vacuum oven before use. Grinding the KOAc into a fine powder increases its surface area and reactivity.

Problem 3: During workup of Step 2, I see a significant amount of a non-polar byproduct.

  • Possible Cause: This is likely pinacol, the byproduct from the B₂pin₂ reagent.

  • Solution: This is normal. Pinacol is highly soluble in non-polar solvents. The trituration step with hexanes or hexanes/ether is specifically designed to wash this byproduct away from your desired solid product.

Problem 4: My final product's ¹¹B NMR spectrum is very broad or shows multiple peaks.

  • Possible Cause: This could indicate the presence of the open-chain boronic acid form or oligomeric species formed through dehydration. While the cyclic form is highly favored, an equilibrium can exist.[8][12] It could also indicate complexation with residual solvent or water.

  • Solution: Ensure the product is thoroughly dried under high vacuum. Dissolving the sample in a coordinating solvent like DMSO-d₆ for NMR analysis can sometimes sharpen the ¹¹B signal. A peak around 30 ppm is expected for the desired product.[6] If a peak closer to 20 ppm is observed, it may indicate the presence of a tetracoordinate boronate species.

IV. References

  • Baker, S. J., Zhang, Y. K., Akama, T., Lau, A., Zhou, H., Hernandez, V., ... & Plattner, J. J. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. Journal of Medicinal Chemistry, 49(15), 4447–4450. [Link]

  • DSpace@MIT. (n.d.). Catalytic and Biological Applications of Benzoxaborolones. [Link]

  • Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. (n.d.). [Link]

  • ResearchGate. (n.d.). The structure of Tavaborole (AN2690). [Link]

  • Cottrell, K. A., et al. (2019). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS infectious diseases, 5(11), 1874–1884. [Link]

  • Acta Crystallographica Section E. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. [Link]

  • Al-Rawashdeh, B., et al. (2022). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC medicinal chemistry, 13(5), 529–559. [Link]

  • Rout, J., et al. (2022). Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. Organic Process Research & Development, 26(6), 1786–1792. [Link]

  • Adamczyk-Woźniak, A., et al. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. Organic letters, 18(21), 5556–5559. [Link]

  • Wikipedia. (n.d.). Tavaborole. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

  • Li, X., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(10), 1372-1381. [Link]

  • Touisni, N., et al. (2019). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 24(10), 1957. [Link]

  • FDA. (2014). NDA#: 204,427 Review. [Link]

  • ResearchGate. (n.d.). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. [Link]

  • ResearchGate. (n.d.). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. [Link]

  • LookChem. (n.d.). 2,1-Benzoxaborole,1,3-dihydro-1-hydroxy-6-Methoxy. [Link]

  • Zhang, Y. K., et al. (2015). Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy) and 6-(2-(Alkylaminocarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. Journal of medicinal chemistry, 58(13), 5344–5354. [Link]

  • PubChem. (n.d.). 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid. [Link]

  • Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical reviews, 119(7), 4438–4492. [Link]

  • ResearchGate. (n.d.). The synthesis of benzoxaboroles and their applications in medicinal chemistry. [Link]

  • Demborynski, M., et al. (2014). A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][1][13]oxaboroles. New Journal of Chemistry, 38(11), 5448-5456. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483. [Link]

  • Wuts, P. G. M. (2021). Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation. The Journal of Organic Chemistry, 86(17), 11991-11999. [Link]

  • Chad's Prep. (2021). 12.4 Grignard Reagents | Organic Chemistry. [Link]

  • Leśniak, D., et al. (2019). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules (Basel, Switzerland), 24(23), 4252. [Link]

  • Murphy, C. L. W. (2015). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]

  • ResearchGate. (n.d.). Synthesis of isotopically labelled [3-14C]- and [3,3-2H2]-5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). [Link]

  • PrepChem. (n.d.). Synthesis of m-methoxybenzyl alcohol. [Link]

  • Google Patents. (n.d.). Process for preparing benzoxaboroles.

  • PubMed. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- Benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. [Link]

  • PubMed. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. [Link]

  • Chowdhury, C., et al. (2015). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron letters, 56(31), 4594–4597. [Link]

  • Feng, M., et al. (2016). One-pot synthesis of benzoxaborole derivatives from the palladium-catalyzed cross-coupling reaction of alkoxydiboron with unprotected o-bromobenzylalcohols. Organic & biomolecular chemistry, 14(28), 6767–6774. [Link]

Sources

Technical Support Center: Characterization of 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and promising pharmacophore. Benzoxaboroles have garnered significant attention for their unique chemical properties and therapeutic potential.[1] However, their characterization is not always straightforward due to the inherent Lewis acidity of the boron atom, its isotopic nature, and the compound's structural dynamics in solution.[2][3]

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common challenges encountered during your experiments. Our goal is to explain the causality behind these challenges and provide robust, self-validating protocols to ensure the integrity of your results.

Part 1: Synthesis and Purification Troubleshooting

The foundation of accurate characterization is a pure compound. Issues in this initial stage can cascade, leading to ambiguous analytical data.

Question: My final reaction yield is consistently low after the cyclization step. What are the most common reasons for this?

Answer: Low yields in benzoxaborole synthesis often stem from incomplete cyclization or side reactions. The key is understanding the mechanism. The final step is typically an intramolecular condensation (dehydration) of an ortho-hydroxymethylphenylboronic acid intermediate.

  • Causality—The Role of Water: The cyclization is a reversible equilibrium. If excess water is present during the reaction or workup, it can drive the equilibrium back towards the open-chain boronic acid form, thus lowering the isolated yield of the desired cyclic product.[2]

  • Troubleshooting—Driving the Equilibrium:

    • Azeotropic Removal of Water: When performing the cyclization, using a solvent like toluene with a Dean-Stark trap can effectively remove water as it forms, pushing the reaction to completion.

    • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, especially if the precursor is isolated before cyclization.

  • Causality—Boroxine Formation: Phenylboronic acids are prone to trimerizing into cyclic anhydrides called boroxines, especially under dehydrating conditions that are too harsh. This trimer is often a stable, crystalline solid that can be mistaken for the product but will not possess the desired biological activity.

  • Troubleshooting—Controlled Dehydration:

    • Use mild dehydrating agents or rely on azeotropic removal rather than strong desiccants.

    • Monitor the reaction by TLC or LC-MS to check for the disappearance of the starting material and the formation of the product, avoiding prolonged reaction times that might favor boroxine formation.

Part 2: Analytical Characterization FAQs

This section addresses the most frequent and complex issues encountered during the spectroscopic and structural analysis of 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: Why do I see broad peaks or unexpected chemical shifts in the ¹H NMR spectrum of my sample?

Answer: This is one of the most common challenges and is directly related to the unique chemistry of the benzoxaborole ring. The boron atom is a Lewis acid, and the entire structure exists in a dynamic equilibrium between its closed (benzoxaborole) and open (boronic acid) forms, especially in the presence of trace amounts of water or protic solvents.[2][4]

  • Causality—Chemical Exchange: The broadening of the -OH and adjacent benzylic -CH₂ protons is often due to a rapid chemical exchange between the closed and open forms.[2][4] If the rate of this exchange is on the NMR timescale, it leads to coalescence and broadening of the corresponding signals. The equilibrium can be influenced by solvent, temperature, and pH.

  • Troubleshooting Protocol:

    • Solvent Choice: Use a well-dried aprotic solvent like DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it can better solubilize the compound and its hydrogen-bonding capabilities can sometimes sharpen the -OH proton signal.

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can confirm a dynamic process. At lower temperatures, the exchange rate may slow sufficiently to resolve separate signals for the open and closed forms or sharpen the existing peaks.[2]

    • Use of a Drying Agent: Adding a small amount of molecular sieves or D₂O to the NMR tube can help. D₂O will exchange with the -OH proton, causing its signal to disappear, which can help in peak assignment and simplify the spectrum.

Table 1: Typical NMR Spectroscopic Data for 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol (Note: Shifts are approximate and can vary based on solvent and concentration.)

NucleusChemical Shift (ppm)MultiplicityNotes
¹H~7.6 - 6.8mAromatic protons (3H)
¹H~5.0s-CH₂- protons (2H), can be broad
¹H~3.8s-OCH₃ protons (3H)
¹HVariable (broad)sB-OH proton (1H), exchangeable
¹³C~158-110-Aromatic and methoxy carbons
¹³C~68--CH₂- carbon
¹¹B~28-32s (broad)Typical for a trigonal planar boronic ester
Mass Spectrometry (MS)

Question: The mass spectrum of my compound shows a strange cluster of peaks around the molecular ion. Is this an impurity?

Answer: This is almost certainly not an impurity but rather the characteristic isotopic signature of boron. Understanding this pattern is critical for correctly interpreting your data.

  • Causality—Boron's Natural Isotopes: Boron naturally exists as two stable isotopes: ¹⁰B (with a natural abundance of ~19.9%) and ¹¹B (with a natural abundance of ~80.1%).[5][6] This means that any fragment containing a boron atom will appear as a pair of peaks separated by 1 mass unit.

  • Interpreting the Spectrum:

    • M+ and [M-1]+ Pattern: For the molecular ion (M⁺), you will see a primary peak corresponding to the molecule containing the more abundant ¹¹B isotope.

    • Characteristic Ratio: You will also see a smaller peak at one mass unit lower ([M-1]⁺), corresponding to the molecule with the ¹⁰B isotope. The intensity ratio of these two peaks will be approximately 4:1 (¹¹B:¹⁰B), which is a definitive confirmation of the presence of a single boron atom in the ion.[7]

Workflow for Comprehensive Spectroscopic Analysis

The following workflow ensures a systematic and self-validating approach to characterizing your compound.

G cluster_0 Initial Analysis cluster_1 Structural Confirmation cluster_2 Troubleshooting A Obtain Purified Sample B ¹H NMR in DMSO-d₆ A->B F Broad/Ambiguous Peaks? B->F Evaluate Spectrum C ¹³C NMR D ¹¹B NMR C->D E High-Resolution MS (HRMS) D->E H Incorrect Isotopic Ratio in MS? E->H Evaluate MS Data F->C Peaks Sharp & Correct G Run Variable Temp (VT) NMR F->G Yes I Check for Boroxine Trimer H->I Yes J J H->J No, Analysis Complete

Sources

Validation & Comparative

A Comparative Guide to the Antifungal Efficacy of Benzoxaboroles: Tavaborole vs. C5-Substituted Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the antifungal efficacy of tavaborole, a clinically approved benzoxaborole, and explores the impact of substitutions at the C5 position of the benzoxaborole ring, with a conceptual focus on a 5-methoxy analog. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antifungal agents.

Introduction: The Rise of Benzoxaboroles in Antifungal Therapy

The benzoxaborole class of organoboron compounds has emerged as a significant source of novel therapeutic agents, attributable to their unique chemical properties and high target specificity.[1][2] Unlike many traditional antifungals that target the fungal cell membrane's ergosterol biosynthesis, benzoxaboroles employ a distinct mechanism of action, making them effective against a range of fungal pathogens and presenting a solution to growing resistance concerns.[3] The most prominent member of this class in antifungal therapy is tavaborole (trade name Kerydin®), a 5-fluoro-substituted benzoxaborole approved by the U.S. Food and Drug Administration (FDA) for the treatment of onychomycosis.[4][5] This guide will dissect the well-documented efficacy of tavaborole and discuss the theoretical and observed impact of structural modifications, particularly at the C5 position, by contrasting the known effects of the 5-fluoro group with a hypothetical 5-methoxy substitution.

Section 1: Mechanism of Action - A Novel Approach to Fungal Inhibition

The primary mechanism of action for antifungal benzoxaboroles like tavaborole is the targeted inhibition of fungal protein synthesis.[6][7] This is achieved by inhibiting a crucial enzyme: the cytoplasmic leucyl-tRNA synthetase (LeuRS).

The Role of Leucyl-tRNA Synthetase (LeuRS): LeuRS is essential for the translation phase of protein synthesis. It performs a two-step reaction: first, it activates leucine by forming a leucyl-adenylate intermediate, and second, it transfers the leucine to its cognate transfer RNA (tRNALeu). The accuracy of this process is critical and is maintained by an editing or "proofreading" domain within the enzyme, known as the CP1 domain. This domain hydrolyzes mischarged tRNAs (e.g., tRNALeu incorrectly charged with isoleucine) to ensure fidelity.[7]

Inhibition by Benzoxaboroles: Tavaborole exploits this editing mechanism for its antifungal effect. The boron atom in the benzoxaborole ring forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (A76) of tRNALeu within the LeuRS editing site.[7][8] This adduct effectively traps the tRNALeu in the editing site, preventing the catalytic turnover of the enzyme and halting the synthesis of leucyl-tRNALeu.[7] The subsequent depletion of charged tRNALeu leads to a complete shutdown of protein synthesis, resulting in fungal cell stasis (fungistatic activity) and, at higher concentrations, cell death (fungicidal activity).[7][9]

A key advantage of this mechanism is its selectivity. Tavaborole exhibits a significantly higher affinity (over 1,000-fold) for fungal LeuRS compared to its human counterpart, which provides a wide margin of safety for topical application.[3]

Mechanism_of_Action cluster_normal Normal Fungal Protein Synthesis cluster_inhibition Inhibition by Tavaborole LeuRS Leucyl-tRNA Synthetase (LeuRS) Protein Fungal Proteins LeuRS->Protein Protein Synthesis LeuRS_inhibited LeuRS Editing Site tRNA tRNA(Leu) tRNA->LeuRS Leu Leucine Leu->LeuRS Adduct Tavaborole-tRNA Adduct (Stable Complex) LeuRS_inhibited->Adduct tRNA_trapped tRNA(Leu) tRNA_trapped->LeuRS_inhibited tRNA_trapped->Adduct Tavaborole Tavaborole Tavaborole->LeuRS_inhibited Tavaborole->Adduct No_Protein Protein Synthesis BLOCKED Adduct->No_Protein

Caption: Mechanism of Tavaborole action on fungal LeuRS.

Section 2: Comparative In Vitro Efficacy Data

The antifungal activity of a compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible fungal growth. While extensive data exists for tavaborole, direct comparative studies against a 5-methoxy-benzoxaborole analog are not prominent in the literature. The following tables summarize the known efficacy of tavaborole against key fungal pathogens.

Tavaborole Efficacy Against Dermatophytes

Dermatophytes, particularly Trichophyton rubrum and T. mentagrophytes, are the primary causative agents of onychomycosis.[9] Tavaborole has demonstrated potent activity against these fungi.

Fungal SpeciesNo. of StrainsMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Trichophyton rubrum1004.08.01.0 - 8.0[10]
T. mentagrophytes1004.08.04.0 - 8.0[10]
T. rubrum4--0.63[11][12]
  • MIC50/MIC90: The MIC required to inhibit 50% and 90% of the isolates, respectively.

Tavaborole Efficacy Against Candida Species

While primarily developed for dermatophytes, tavaborole shows broad-spectrum activity, including against various Candida species.

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.25 - 2.0[9][13]
Other Fungi (General)0.25 - 2.0[9][13]
Structure-Activity Relationship (SAR): The C5 Position

The substitution at the 5-position of the benzoxaborole ring is critical for antifungal activity.

  • 5-Fluoro (Tavaborole): The electron-withdrawing nature of the fluorine atom is believed to enhance the Lewis acidity of the boron atom, facilitating the formation of the stable adduct with tRNA in the LeuRS editing site. This potentiation is a cornerstone of tavaborole's efficacy.

  • 5-Methoxy (Hypothetical): A 5-methoxy substitution would introduce an electron-donating group. In principle, this could reduce the Lewis acidity of the boron, potentially leading to a weaker interaction with the tRNA and, consequently, a higher MIC value (lower potency) compared to tavaborole. However, the methoxy group could also alter other properties like solubility, cell permeability, and metabolism, which could either negatively or positively impact overall efficacy. Studies on other 3-substituted benzoxaboroles have shown that the presence of a fluorine substituent at a position para to the boron atom consistently results in lower MIC values (higher activity) against Candida albicans.[14] This supports the hypothesis that an electron-withdrawing group at this position is beneficial for antifungal action.

Section 3: Key Experimental Protocols

To ensure reproducibility and standardization in antifungal susceptibility testing, established protocols must be followed. The Clinical and Laboratory Standards Institute (CLSI) provides benchmark methodologies.

Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M38)

This protocol is the gold standard for determining the MIC of antifungal agents against filamentous fungi like Trichophyton.

Rationale: This method provides a quantitative measure of antifungal activity by challenging a standardized fungal inoculum with a serial dilution of the test compound in a liquid growth medium.

Step-by-Step Methodology:

  • Preparation of Antifungal Stock: Dissolve the benzoxaborole compound (e.g., tavaborole) in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Medium Preparation: Prepare RPMI-1640 liquid medium, buffered to pH 7.0 with MOPS buffer. This medium is widely used as it supports the growth of most clinically relevant fungi and provides consistent results.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antifungal stock solution using the RPMI-1640 medium to achieve a range of final concentrations (e.g., from 16 µg/mL down to 0.03 µg/mL).

  • Inoculum Preparation: Grow the fungal isolate (e.g., T. rubrum) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) until sporulation. Harvest conidia by flooding the plate with sterile saline and gently scraping the surface. Adjust the conidial suspension to a standardized concentration (e.g., 0.4 x 104 to 5 x 104 CFU/mL) using a spectrophotometer or hemocytometer.

  • Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate, including a positive control well (no drug) and a negative control well (no fungus).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 28-30°C) for a specified period (e.g., 4-7 days for T. rubrum). The incubation time is critical and depends on the growth rate of the specific fungus.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the antifungal agent that causes a complete inhibition of visible growth compared to the drug-free growth control well.

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase start Fungal Isolate (e.g., T. rubrum) culture Culture on Sabouraud Agar start->culture inoculum Prepare Standardized Inoculum Suspension culture->inoculum dilution Serial Dilution of Benzoxaborole in Plate inoculum->dilution inoculate Inoculate Plate with Fungal Suspension dilution->inoculate incubate Incubate at Controlled Temperature inoculate->incubate read Visual Reading of Growth Inhibition incubate->read mic Determine MIC Value read->mic

Caption: Standard workflow for MIC determination.

Section 4: Discussion and Future Perspectives

Tavaborole has established itself as a safe and effective topical antifungal with a unique mechanism of action.[3][15] Its efficacy is well-documented against the primary pathogens responsible for onychomycosis. The development of tavaborole underscores the potential of the benzoxaborole scaffold in medicinal chemistry.

The critical role of the 5-fluoro substituent in tavaborole's potency highlights the importance of structure-activity relationship studies. While direct data on a 5-methoxy analog is sparse, chemical principles and related studies suggest it may be less potent due to the electronic effects of the methoxy group.[14] This points to a clear and valuable direction for future research.

Future Research Should Focus On:

  • Synthesis and Evaluation of Novel Analogs: A systematic synthesis and in vitro screening of benzoxaboroles with various substitutions at the C5 position (including methoxy, chloro, cyano, etc.) would provide a comprehensive understanding of the SAR at this position.

  • Head-to-Head Comparative Studies: Direct, side-by-side comparisons of new analogs against tavaborole using standardized CLSI protocols are necessary to accurately assess relative potency and spectrum.

  • Penetration and Formulation Studies: For topical agents, efficacy is not solely dependent on MIC. The ability to penetrate the target tissue (e.g., the nail plate) is paramount. Tavaborole's small molecular weight is a key factor in its superior nail penetration compared to other agents like ciclopirox.[3][9] Future studies on new analogs must evaluate their physicochemical properties and performance in ex vivo penetration models.

By continuing to explore the rich chemistry of the benzoxaborole scaffold, the scientific community can pave the way for the next generation of antifungal agents with improved efficacy, broader spectrum, and the ability to overcome existing resistance challenges.

References

  • Vertex AI Search. (n.d.). Clinical Profile of Tavaborole 5% Topical Solution - GlobalRx.
  • Medicine.com. (2020, February 10). Tavaborole: Dosage, Mechanism/Onset of Action, Half-Life.
  • National Center for Biotechnology Information. (n.d.). Tavaborole | C7H6BFO2 | CID 11499245 - PubChem.
  • Gupta, A. K., & Daigle, D. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Clinical, Cosmetic and Investigational Dermatology, 8, 567–573.
  • Piras, M., et al. (n.d.). In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum. Antimicrobial Agents and Chemotherapy.
  • Corning, K. L., et al. (2015). In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical. Journal of Drugs in Dermatology, 14(6), 609-614.
  • Bhatia, A., & Kanish, B. (2015). An upcoming drug for onychomycosis: Tavaborole. Muller Journal of Medical Sciences and Research, 6(2), 173.
  • U.S. Food and Drug Administration. (2014, March 6). 204427Orig1s000.
  • Piras, M., et al. (n.d.). In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum. Antimicrobial Agents and Chemotherapy, ASM Journals.
  • ResearchGate. (n.d.). Tavaborole compared to other oral and topical antifungal agents for the treatment of toenail onychomycosis.
  • Wójcik, P., et al. (n.d.). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules.
  • Corning, K. L., et al. (2015). In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical. PubMed.
  • ResearchGate. (n.d.). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments | Request PDF.
  • Palancade, B., et al. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS Chemical Biology.
  • Elewski, B. E., et al. (2015). Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies. Journal of the American Academy of Dermatology.
  • Benkovic, S. J., & Tomsho, J. W. (2014). The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. Bioorganic & Medicinal Chemistry.

Sources

A Comparative Guide to 5-Methoxy- and 5-Fluoro-Benzoxaborole: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoxaborole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activity.[1][2][3][4] This versatility stems from the unique properties of its integrated boron atom, which acts as a Lewis acid capable of forming reversible covalent bonds with biological nucleophiles, a mechanism central to its therapeutic effects.[1][5][6] While the core heterocycle is crucial, its efficacy and specificity are profoundly influenced by substitutions on the aromatic ring.

This guide provides an in-depth comparative analysis of two key analogues: 5-fluoro-benzoxaborole, known clinically as Tavaborole (AN2690), and 5-methoxy-benzoxaborole. We will dissect how a single atomic substitution—an electron-withdrawing fluorine versus a mixed electron-donating/withdrawing methoxy group—alters the molecule's physicochemical properties, influences its synthesis, and ultimately dictates its biological function.

Structural and Physicochemical Properties: The Impact of Substitution

The fundamental difference between the two molecules lies in the electronic nature of the substituent at the C-5 position. Fluorine is a highly electronegative, electron-withdrawing atom, while the methoxy group is electron-withdrawing by induction but electron-donating by resonance. These electronic effects directly modulate the Lewis acidity of the boron atom, a critical parameter for biological activity.[7][8]

G cluster_0 Core Benzoxaborole Scaffold cluster_1 5-Fluoro-benzoxaborole (Tavaborole) cluster_2 5-Methoxy-benzoxaborole Core Core Fluoro Fluoro Methoxy Methoxy

Caption: Core structure and C-5 substituted analogues.

The increased electron-withdrawing nature of the fluorine atom enhances the electrophilicity (Lewis acidity) of the boron center. This is reflected in a lower pKa value compared to unsubstituted or methoxy-substituted benzoxaboroles, signifying a greater propensity to accept a hydroxide ion and exist in the tetrahedral boronate form at physiological pH.[1][8] This heightened acidity is often correlated with more potent inhibition of biological targets like aminoacyl-tRNA synthetases.

Property5-Fluoro-benzoxaborole5-Methoxy-benzoxaboroleRationale for Differences
IUPAC Name 5-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole1-Hydroxy-5-methoxy-1,3-dihydro-2,1-benzoxaborole-
Synonyms AN2690, Tavaborole--
Molecular Formula C₇H₆BFO₂C₈H₉BO₃The methoxy group adds a carbon and three hydrogens.
Molecular Weight 151.93 g/mol 164.00 g/mol The -OCH₃ group is heavier than the -F atom.
pKa ~6.4 - 7.0[8]> 7.4 (Estimated)The strongly electron-withdrawing fluorine atom increases the Lewis acidity of the boron, lowering the pKa. The methoxy group is less electron-withdrawing, resulting in a higher pKa, closer to the unsubstituted compound (~7.4).[8]
Appearance Yellowish to white crystals[9]Pink to white solid[10]Solid crystalline state is common for benzoxaboroles.

Synthesis Methodologies: A Comparative Workflow

The synthesis of substituted benzoxaboroles typically follows a conserved pathway, beginning with a readily available, appropriately substituted aromatic precursor. The key steps involve the introduction of the hydroxymethyl and boronic acid functionalities at ortho positions, followed by spontaneous or acid-catalyzed cyclization.

Caption: General synthetic workflow for benzoxaboroles.

Protocol 1: Synthesis of 5-Fluoro-benzoxaborole (AN2690)

This protocol is adapted from established literature procedures.[9][11] The causality behind this multi-step synthesis lies in the precise orchestration of reactivity. The aldehyde must be protected to prevent its reaction with the highly nucleophilic organolithium intermediate formed during the lithium-halogen exchange.

Step-by-Step Methodology:

  • Aldehyde Protection:

    • Dissolve 2-bromo-5-fluorobenzaldehyde (1.0 eq) in methanol.

    • Add trimethyl orthoformate (1.0 eq) and a catalytic amount of concentrated sulfuric acid.

    • Reflux the solution for 1 hour. The acid catalyzes the formation of the dimethyl acetal, protecting the aldehyde.

    • Cool the solution and quench with a methanolic solution of sodium methoxide to neutralize the acid.

    • Remove the solvent under vacuum to yield 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene.

  • Lithium-Halogen Exchange and Borylation:

    • Dissolve the protected intermediate in dry diethyl ether under an inert argon atmosphere.

    • Cool the solution to -78°C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions of the unstable aryllithium species.

    • Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C. This generates the aryllithium intermediate.

    • Add triisopropyl borate (1.2 eq) dropwise. The borate ester traps the aryllithium to form a boronate ester complex.

    • Allow the mixture to warm to room temperature slowly.

  • Hydrolysis and Cyclization:

    • Add 3 M aqueous HCl to the reaction mixture. This hydrolyzes the boronate ester to the boronic acid and simultaneously removes the acetal protecting group.

    • The resulting ortho-formylphenylboronic acid spontaneously cyclizes to form the more stable benzoxaborole ring.

    • Extract the aqueous layer with diethyl ether.

    • Purify the crude product by recrystallization from hot water to yield 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole as yellowish crystals.[9]

Protocol 2: Synthesis of 5-Methoxy-benzoxaborole

A more recent and efficient method involves the direct ortho-oxalkylation of an arylboronic acid with an aldehyde, catalyzed by a Brønsted acid.[10] This approach simplifies the starting materials and reduces the number of steps.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a solution of 4-methoxyphenylboronic acid (1.0 eq) in chloroform, add paraformaldehyde (2.0 eq). Paraformaldehyde serves as the source of the hydroxymethyl group.

    • Add trifluoroacetic acid (TFA, 2.0 eq). TFA acts as a Brønsted acid catalyst to promote the electrophilic substitution on the electron-rich aromatic ring.

  • Reaction and Cyclization:

    • Stir the mixture at 60°C for 12 hours in a sealed tube. The reaction proceeds via an ortho-hydroxymethylation of the arylboronic acid.

    • The in situ generated 2-hydroxymethyl-4-methoxyphenylboronic acid is unstable and immediately undergoes intramolecular dehydration (cyclization) to form the benzoxaborole ring.

  • Workup and Purification:

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Purify the residue by silica gel chromatography (eluting with a petroleum ether/ethyl acetate mixture) to yield 1-hydroxy-5-methoxy-1,3-dihydro-2,1-benzoxaborole.

Biological Activity & Mechanism of Action

The primary mechanism of action for many antimicrobial benzoxaboroles, including Tavaborole, is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][12][13]

The benzoxaborole enters the editing site of the LeuRS enzyme. There, its Lewis acidic boron atom forms a stable, reversible covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine on tRNALeu. This adduct traps the tRNA in the editing site, preventing the catalytic cycle from completing and thereby halting protein synthesis, leading to fungal cell death.

G cluster_0 LeuRS Enzyme Editing Site BX Benzoxaborole (e.g., Tavaborole) Adduct Stable Spiroboronate Adduct (Trapped) BX->Adduct Forms covalent bond with ribose diol tRNA tRNA-Leu (Terminal Adenosine Ribose) tRNA->Adduct Halt Protein Synthesis HALTED Adduct->Halt ProteinSynthesis Protein Synthesis Continues

Sources

Validating the Mechanism of Action of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the mechanism of action of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole, a novel benzoxaborole compound. Drawing from established methodologies in drug discovery, we will explore the experimental validation of its hypothesized primary target, phosphodiesterase 4 (PDE4), and compare its performance against a well-characterized alternative, Crisaborole (AN2728). This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the therapeutic potential of this and similar molecules.

The Benzoxaborole Scaffold: A Privileged Moiety in Inflammation

The benzoxaborole ring system is a unique pharmacophore that has gained significant attention in medicinal chemistry.[1][2][3] The presence of a boron atom within this structure facilitates unique interactions with biological targets, often involving the formation of reversible covalent bonds.[4][5] This has been successfully leveraged in the development of drugs like Crisaborole, an FDA-approved topical treatment for atopic dermatitis.[6][7][8]

The primary mechanism of action for Crisaborole is the inhibition of phosphodiesterase 4 (PDE4).[4][9][10] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger that downregulates inflammatory responses.[6][11] By inhibiting PDE4, Crisaborole increases intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-4, IL-13, and IL-31.[6][9][12] Given the structural similarity, it is highly probable that 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole shares this mechanism of action.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label="Hypothesized Signaling Pathway for 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole"; fontsize=12; }

Part 1: Biochemical Validation of PDE4 Inhibition

The initial step in validating the mechanism of action is to confirm direct interaction with the purified target enzyme. A biochemical phosphodiesterase inhibition assay is the gold standard for this purpose.

Experimental Rationale

This experiment aims to quantify the inhibitory potency of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole against purified PDE4 enzyme isoforms. By measuring the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50), we can determine its potency and compare it to known PDE4 inhibitors.

Detailed Experimental Protocol: PDE4 Inhibition Assay
  • Reagents and Materials:

    • Purified recombinant human PDE4 isoforms (e.g., PDE4A, PDE4B, PDE4C, PDE4D)

    • 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole (test compound)

    • Crisaborole (positive control)

    • Rolipram (alternative positive control)

    • cAMP (substrate)

    • 5'-Nucleotidase (converts AMP to adenosine and inorganic phosphate)

    • Phosphate detection reagent (e.g., Malachite Green)[13]

    • Assay buffer (e.g., Tris-HCl, MgCl2)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.

    • Add the diluted compounds to the microplate wells.

    • Add the purified PDE4 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the cAMP substrate.

    • Incubate for a specific duration (e.g., 30 minutes) at 30°C.

    • Stop the reaction and proceed with the detection of inorganic phosphate generated from the hydrolysis of cAMP to AMP, followed by the conversion of AMP to adenosine and phosphate by 5'-nucleotidase.

    • Measure the absorbance at the appropriate wavelength for the chosen phosphate detection reagent.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

dot graph TD { rankdir=TB; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];

} caption { label="Biochemical PDE4 Inhibition Assay Workflow"; fontsize=12; }

Comparative Data: Expected Outcomes

The performance of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole should be compared against Crisaborole.

CompoundPredicted PDE4B IC50 (µM)Reference
5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaboroleTo be determined-
Crisaborole (AN2728)~0.49[14]
Apremilast~0.29[15]

Part 2: Cellular Validation of Target Engagement

While biochemical assays confirm direct enzyme inhibition, cellular assays are crucial to demonstrate that the compound can penetrate the cell membrane and engage its target in a more physiologically relevant context.[11][16]

Experimental Rationale

This experiment will measure the ability of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole to increase intracellular cAMP levels in a cellular context. A common method involves using a reporter gene assay where the expression of a reporter (e.g., luciferase) is driven by a cAMP response element (CRE).

Detailed Experimental Protocol: CRE-Luciferase Reporter Assay
  • Cell Line:

    • Use a human cell line that expresses PDE4, such as HEK293 cells, transfected with a CRE-luciferase reporter plasmid.[17]

  • Reagents and Materials:

    • Transfected HEK293 cells

    • 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole (test compound)

    • Crisaborole (positive control)

    • Forskolin (an adenylate cyclase activator to stimulate cAMP production)

    • Cell culture medium and supplements

    • Luciferase assay reagent

    • 96-well cell culture plates

  • Procedure:

    • Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and controls for a specific duration (e.g., 1 hour).

    • Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.

    • Incubate for a further period (e.g., 4-6 hours).

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the fold-increase in luciferase expression relative to the vehicle-treated control and determine the EC50 value.

dot graph TD { rankdir=TB; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; edge [color="#FBBC05"];

} caption { label="Cellular CRE-Luciferase Assay Workflow"; fontsize=12; }

Comparative Data: Expected Outcomes

The cellular potency of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole can be benchmarked against Crisaborole.

CompoundPredicted EC50 (µM)
5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaboroleTo be determined
CrisaboroleIn the low micromolar range

Part 3: Downstream Functional Validation: Cytokine Release Assay

To confirm the functional anti-inflammatory effects of PDE4 inhibition, a cytokine release assay is essential. This directly measures the intended therapeutic outcome of the compound.

Experimental Rationale

This assay will determine if the increase in intracellular cAMP translates into a reduction in the release of pro-inflammatory cytokines from relevant immune cells, such as peripheral blood mononuclear cells (PBMCs).

Detailed Experimental Protocol: LPS-Induced Cytokine Release in PBMCs
  • Cell Source:

    • Isolate PBMCs from healthy human donor blood using density gradient centrifugation.

  • Reagents and Materials:

    • Isolated PBMCs

    • 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole (test compound)

    • Crisaborole (positive control)

    • Lipopolysaccharide (LPS) (to stimulate cytokine release)

    • RPMI-1640 medium and supplements

    • ELISA kits for TNF-α, IL-12, and IL-23

    • 96-well cell culture plates

  • Procedure:

    • Plate the PBMCs in a 96-well plate.

    • Pre-treat the cells with serial dilutions of the test compound and controls for 1 hour.

    • Stimulate the cells with LPS.

    • Incubate for 18-24 hours.

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α, IL-12, and IL-23 in the supernatants using specific ELISA kits.

    • Calculate the percentage of inhibition of cytokine release for each compound concentration and determine the IC50 values.

Comparative Data: Expected Outcomes

The ability of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole to suppress cytokine release should be on par with or superior to Crisaborole.

CompoundPredicted TNF-α Inhibition IC50 (µM)Reference
5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaboroleTo be determined-
Crisaborole (AN2728)~0.54[14]

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered approach to validating the mechanism of action of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole as a PDE4 inhibitor. By systematically progressing from biochemical target engagement to cellular and functional assays, researchers can build a comprehensive data package to support its therapeutic potential.

A successful validation would position 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole as a promising candidate for the treatment of inflammatory conditions. Further studies should include selectivity profiling against other PDE families, in vivo efficacy studies in relevant animal models of inflammatory diseases, and a thorough assessment of its pharmacokinetic and safety profiles. The unique boron chemistry of the benzoxaborole scaffold continues to be a fertile ground for the discovery of novel therapeutics.[1][3][5]

References

  • Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. [Link]

  • What is the mechanism of Crisaborole? - Patsnap Synapse. [Link]

  • Crisaborole | C14H10BNO3 | CID 44591583 - PubChem. [Link]

  • FAQ – Eucrisa (Crisaborole) | National Eczema Association. [Link]

  • Crisaborole - DermNet. [Link]

  • The Role of PDE4 Inhibitors in Dermatology: A Focus on Crisaborole and its Applications. [Link]

  • AN-2728, a PDE4 inhibitor for the potential topical treatment of psoriasis and atopic dermatitis - PubMed. [Link]

  • A cell-based PDE4 assay in 1536-well plate format for high-throughput screening - PubMed. [Link]

  • AN-2728, a PDE4 inhibitor for the potential topical treatment of psoriasis and atopic dermatitis | Request PDF - ResearchGate. [Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - NIH. [Link]

  • PDE4B Cell-Based Activity Assay Kit - BPS Bioscience. [Link]

  • Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research. [Link]

  • Characterization of the Cellular Activity of PDE 4 Inhibitors Using Two Novel PDE 4 Reporter Cell Lines | Request PDF - ResearchGate. [Link]

  • Decoding iNOS Inhibition: A Computational Voyage of Tavaborole Toward Restoring Endothelial Homeostasis in Venous Leg Ulcers - MDPI. [Link]

  • Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed. [Link]

  • Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC - NIH. [Link]

  • Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV. [Link]

  • Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed. [Link]

  • Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. | Semantic Scholar. [Link]

  • (PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - ResearchGate. [Link]

  • Characterization of LY2775240, a selective phosphodiesterase‐4 inhibitor, in nonclinical models and in healthy subjects - NIH. [Link]

  • Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC - PubMed Central. [Link]

  • Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • 1,3-Dihydro-1-hydroxy-6-[(4-methoxyphenyl)thio]-2,1-benzoxaborole - MySkinRecipes. [Link]

  • 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC. [Link]

  • Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - NIH. [Link]

  • 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - ResearchGate. [Link]

  • Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy) - ACS Publications. [Link]

  • Discovery of a New Boron-Containing Antifungal Agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- Benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis - PubMed. [Link]

  • Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems - PMC. [Link]

  • Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents - NIH. [Link]

  • 5-Methoxy-2-benzofuran-1(3H)-one - PMC - NIH. [Link]

  • 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one - ResearchGate. [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of the 2,1-Benzoxaborole Class: Crisaborole and Tavaborole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a detailed comparative analysis of the in vivo efficacy of the 2,1-benzoxaborole class of compounds, focusing on two landmark drugs: Crisaborole and Tavaborole. While the specific derivative, 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-, lacks extensive public data, the foundational benzoxaborole scaffold has given rise to potent therapeutic agents. This document will dissect the preclinical and clinical performance of Crisaborole for atopic dermatitis and Tavaborole for onychomycosis, comparing them to established alternatives and detailing the experimental methodologies that validate their efficacy.

The 2,1-Benzoxaborole Scaffold: A Platform for Novel Therapeutics

The 2,1-benzoxaborole core is a unique heterocyclic structure containing a boron atom. This feature is critical to its therapeutic activity, as the boron atom possesses an empty p-orbital that can form stable, reversible covalent bonds with hydroxyl groups in biological targets. This novel mechanism has been leveraged to design first-in-class inhibitors for distinct therapeutic areas. The low molecular weight of these compounds also facilitates effective penetration into target tissues like skin and nails.[1][2]

This guide will explore the in vivo translation of these chemical properties into clinical efficacy through the lens of two approved drugs.

Crisaborole: A Non-Steroidal Approach to Atopic Dermatitis

Crisaborole (Eucrisa®) is a topical phosphodiesterase 4 (PDE4) inhibitor approved for mild-to-moderate atopic dermatitis (AD).[3] Its development marked a significant advancement, offering a non-steroidal alternative to corticosteroids and calcineurin inhibitors.[4]

Mechanism of Action: PDE4 Inhibition

Crisaborole selectively targets and inhibits PDE4, an enzyme highly expressed in inflammatory cells.[5] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, crisaborole leads to increased intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn downregulates the signaling pathways that promote the release of pro-inflammatory cytokines such as TNF-α, IL-12, and IL-23.[3][6] This ultimately reduces the inflammation, pruritus (itching), and skin barrier dysfunction characteristic of AD.[7]

crisaborole_moa cluster_cell Inflammatory Cell crisaborole Crisaborole pde4 PDE4 crisaborole->pde4 Inhibits amp 5'-AMP pde4->amp Degrades camp cAMP camp->pde4 pka PKA camp->pka Activates pro_inflammatory Pro-inflammatory Cytokine Release (TNF-α, IL-23, etc.) pka->pro_inflammatory Inhibits inflammation Inflammation & Pruritus pro_inflammatory->inflammation

Caption: Crisaborole inhibits PDE4, increasing cAMP and reducing inflammatory cytokine release.

In Vivo Efficacy Profile

Crisaborole's efficacy has been demonstrated in both preclinical animal models and large-scale human clinical trials.

  • Preclinical Models: In murine models of skin inflammation, topical crisaborole was shown to reduce inflammatory cell influx (neutrophils and macrophages) and pruritus.[7] It also proved effective in reducing skin injury-induced inflammation in the context of filaggrin deficiency, a key factor in AD pathogenesis.[7] Furthermore, crisaborole treatment was found to decrease the burden of Staphylococcus aureus on inflamed skin in mice, which is highly relevant as S. aureus colonization often exacerbates AD in patients.[7]

  • Clinical Trials: Two large, identical Phase III trials (AD-301 and AD-302) established the efficacy of crisaborole 2% ointment.[8] Patients aged 2 to 79 with mild-to-moderate AD were treated twice daily. The primary endpoint was "treatment success," defined as an Investigator's Static Global Assessment (ISGA) score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline at day 29.

Table 1: Summary of Crisaborole Phase III Clinical Trial Efficacy Data

Outcome (at Day 29) Crisaborole 2% Ointment Vehicle (Placebo) P-value
AD-301 Trial
Treatment Success (ISGA 0/1) 32.8% 25.4% <0.05
ISGA Score of 0 or 1 51.7% 40.6% 0.005
AD-302 Trial
Treatment Success (ISGA 0/1) 31.4% 18.0% <0.001
ISGA Score of 0 or 1 48.5% 29.7% <0.001

Data synthesized from Paller, A, et al. (2016).[4]

Patients treated with crisaborole also experienced earlier relief from pruritus compared to those on vehicle.[6]

Comparison with Alternatives for Atopic Dermatitis

Crisaborole's primary advantage is its non-steroidal nature, avoiding the potential side effects of long-term corticosteroid use, such as skin atrophy.

Table 2: Comparison of Topical Treatments for Mild-to-Moderate Atopic Dermatitis

Feature Crisaborole (PDE4 Inhibitor) Topical Corticosteroids (TCS) Topical Calcineurin Inhibitors (TCI)
Mechanism Increases cAMP to reduce inflammation.[3] Broad anti-inflammatory action. Inhibit T-cell activation.[9]
Efficacy Effective for mild-to-moderate AD.[8] Highly effective; potency varies. Effective, steroid-sparing.[10]
Key Side Effects Application site pain (stinging/burning).[11] Skin atrophy, striae (with long-term use). Application site burning, rare risk of malignancy (boxed warning).[10]

| Use on Sensitive Areas | Can be used on face and skin folds.[11] | Low-potency TCS used with caution. | Preferred for sensitive areas.[9] |

Experimental Protocol: Murine Model of AD-Like Skin Inflammation

This protocol describes a common method to induce and evaluate treatments for AD-like inflammation in mice.

Workflow:

  • Sensitization: On day 0, the abdominal skin of BALB/c mice is shaved. A 2x2 cm gauze patch saturated with 100 µL of 0.5% oxazolone (in acetone/olive oil) is applied and covered with a dressing for 24 hours.

  • Challenge: Starting on day 7, 20 µL of 0.5% oxazolone is applied to the dorsal surface of one ear every other day for 2 weeks to elicit a chronic inflammatory response.

  • Treatment: Beginning on day 8, the challenged ear is treated topically with 20 µL of crisaborole ointment (2%) or vehicle control once or twice daily.

  • Efficacy Assessment:

    • Ear Thickness: Measured daily using a digital caliper as an indicator of edema and inflammation.

    • Histology: At the end of the study (e.g., day 21), ear tissue is collected, fixed in formalin, and stained with H&E to assess epidermal thickness and inflammatory cell infiltration.

    • Cytokine Analysis: Tissue can be homogenized to measure levels of inflammatory cytokines (e.g., TNF-α, IL-4, IL-13) via ELISA or qPCR.

ad_workflow cluster_phase1 Phase 1: Sensitization cluster_phase2 Phase 2: Challenge & Treatment cluster_phase3 Phase 3: Assessment day0 Day 0: Shave abdomen, apply 0.5% Oxazolone patch day7 Day 7: Begin topical Oxazolone challenge on ear day0->day7 7-day rest day8 Day 8: Start daily topical treatment (Crisaborole or Vehicle) day21 Day 21: End of study assess1 Daily Ear Thickness Measurement day8->assess1 Daily during treatment assess2 Endpoint Histology (Cell Infiltration) day21->assess2 assess3 Endpoint Cytokine Analysis (ELISA/qPCR) day21->assess3

Caption: Experimental workflow for a murine model of atopic dermatitis.

Tavaborole: A Boron-Based Antifungal for Onychomycosis

Tavaborole (Kerydin®) is a topical benzoxaborole antifungal approved for the treatment of onychomycosis, a fungal infection of the nails.[12] Its development addressed a key challenge in topical onychomycosis therapy: penetrating the dense nail plate.[13]

Mechanism of Action: Fungal Protein Synthesis Inhibition

Unlike azole antifungals that target ergosterol synthesis, tavaborole inhibits fungal protein synthesis by targeting leucyl-tRNA synthetase (LeuRS).[12] The boron atom in tavaborole forms an adduct with the ribose diols of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme. This traps the tRNA, preventing it from being released and halting protein synthesis, which ultimately leads to fungal cell death (fungicidal activity).[14]

tavaborole_moa cluster_fungus Fungal Cell leucine Leucine leurs Leucyl-tRNA Synthetase (LeuRS) leucine->leurs trna tRNA(Leu) trna->leurs charged_trna Leucyl-tRNA(Leu) leurs->charged_trna Charges protein_synthesis Protein Synthesis charged_trna->protein_synthesis tavaborole Tavaborole tavaborole->leurs Forms adduct with tRNA in editing site onychomycosis_workflow cluster_phase1 Phase 1: Preparation cluster_phase2 Phase 2: Treatment cluster_phase3 Phase 3: Assessment day_neg3 Day -3: Begin immunosuppression (Prednisolone) day0 Day 0: Infect forepaw nails with T. mentagrophytes day_neg3->day0 day7 Day 7: Confirm infection, begin daily topical treatment day0->day7 7-day infection establishment day35 Day 35: End of 28-day treatment period assess Collect nails, homogenize, and plate for CFU counting day35->assess Endpoint Analysis

Caption: Experimental workflow for a guinea pig onychomycosis model.

Conclusion and Future Directions

The 2,1-benzoxaborole scaffold has proven to be a versatile and highly successful platform for drug discovery. Crisaborole and tavaborole demonstrate that this chemical class can be tailored to inhibit distinct targets—a mammalian enzyme for an inflammatory skin disease and a fungal enzyme for an infectious nail disease. Their in vivo efficacy, validated through rigorous preclinical models and extensive clinical trials, underscores the therapeutic potential of boron chemistry.

Future research into novel benzoxaboroles, such as the 5-methoxy derivative mentioned in the topic, continues to expand. Studies have already identified benzoxaboroles with potent in vivo efficacy against parasites responsible for malaria and leishmaniasis, highlighting the broad applicability of this remarkable chemical class. [15][16]The success of crisaborole and tavaborole provides a strong foundation and a validated roadmap for the continued development of benzoxaborole-based therapeutics.

References

  • Tatsumi, Y., et al. (2017). Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox. Journal of Fungi, 3(4), 58. [Link]

  • Na-Rungsri, K., & Li, H. (2017). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. Annals of Pharmacotherapy, 51(8), 669-677. [Link]

  • Drugs.com. (n.d.). Crisaborole topical Alternatives Compared. [Link]

  • Conti, H. R., et al. (2021). Crisaborole efficacy in murine models of skin inflammation and Staphylococcus aureus infection. Experimental Dermatology, 30(8), 1147-1156. [Link]

  • Drugs.com. (2025). Crisaborole (Topical) Monograph for Professionals. [Link]

  • Tatsumi, Y., et al. (2017). Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox. PubMed, 29048386. [Link]

  • American Academy of Dermatology Association. (2023). Eczema treatment: Crisaborole (Eucrisa®) ointment. [Link]

  • Doherty, T. (2017). Crisaborole | a New Option for the Treatment of Atopic Dermatitis. Pediatric Pharmacotherapy, 23(4). [Link]

  • Tse, S., et al. (2020). Ex vivo (human skin) and in vivo (minipig) permeation of propylene glycol applied as topical crisaborole ointment, 2%. International Journal of Pharmaceutics, 576, 118847. [Link]

  • Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy, 12(7), 735-742. [Link]

  • Dr. Oracle Inc. (2025). What are alternative topical treatments to corticosteroids (corticosteroid) for a patient with a known allergy to corticosteroids? [Link]

  • FDA. (2019). CLINICAL PHARMACOLOGY REVIEW. [Link]

  • Healthline. (2022). 5 Ways to Treat Eczema Without Topical Steroids. [Link]

  • Medical Republic. (2019). An alternative to steroid cream for atopic dermatitis. [Link]

  • Gupta, A. K., et al. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy, 9, 6185-6192. [Link]

  • Wikipedia. (n.d.). Crisaborole. [Link]

  • Jarnagin, K., et al. (2016). Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis. Journal of Drugs in Dermatology, 15(4), 390-396. [Link]

  • Toledo-Alves, F., et al. (2014). The Efficacy and Safety of Tavaborole, a Novel, Boron-Based Pharmaceutical Agent: Phase 2 Studies Conducted for the Topical Treatment of Toenail Onychomycosis. Journal of Drugs in Dermatology, 13(9), 1124-1132. [Link]

  • Gupta, G., et al. (2015). Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis. Journal of Clinical & Experimental Dermatology Research, 6(5). [Link]

  • Zhang, Y. K., et al. (2012). Benzoxaborole antimalarial agents. Part 4. Discovery of potent 6-(2-(alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. ACS Medicinal Chemistry Letters, 3(4), 301-305. [Link]

  • Mowbray, C. E., et al. (2021). DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis. Journal of Medicinal Chemistry, 64(21), 16159-16176. [Link]

  • ResearchGate. (n.d.). Tavaborole efficacy in toenail onychomycosis. [Link]

  • DNDi. (n.d.). DNDI-6148: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis. [Link]

  • Hui, X., et al. (2007). In Vitro penetration of a novel oxaborole antifungal (AN2690) into the human nail plate. Journal of Pharmaceutical Sciences, 96(10), 2622-2631. [Link]

Sources

"head-to-head comparison of benzoxaborole derivatives in vitro"

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Senior Application Scientist's Guide to the In Vitro Comparison of Benzoxaborole Derivatives

Introduction: The Emergence of Boron in Medicinal Chemistry

For decades, boron-containing compounds were largely relegated to the periphery of drug development, often perceived as inherently unstable or toxic. However, the last twenty years have witnessed a paradigm shift, driven by the unique chemical properties of the benzoxaborole scaffold.[1] This heterocyclic motif, which features a boron atom integrated into a bicyclic ring system, possesses a distinctive combination of stability, drug-like properties, and a novel mechanism of action that has catapulted it to the forefront of antimicrobial and anti-inflammatory research.[1]

The key to the benzoxaborole's utility lies in the electron-deficient nature of its boron atom. This allows it to form stable, reversible covalent bonds with biological nucleophiles, such as the diol groups found in sugars or, more critically, in the terminal ribose of transfer RNA (tRNA).[2][3] This capability has led to the development and FDA approval of two landmark drugs: Tavaborole (AN2690, Kerydin®), an antifungal agent for onychomycosis, and Crisaborole (AN2728, Eucrisa®), a topical anti-inflammatory for atopic dermatitis.[1][3][4][5]

This guide, intended for researchers and drug development professionals, provides a head-to-head in vitro comparison of key benzoxaborole derivatives. We will delve into their shared mechanism of action, present comparative efficacy data, detail the essential experimental protocols for their evaluation, and discuss the structure-activity relationships that govern their performance.

Mechanism of Action: A Covalent Trap in Protein Synthesis

The primary antimicrobial target for many benzoxaborole derivatives is a crucial enzyme in protein synthesis: leucyl-tRNA synthetase (LeuRS) .[2][6] This enzyme is responsible for "charging" transfer RNA specific for leucine (tRNALeu) with its correct amino acid, a fundamental step in translating the genetic code into protein. LeuRS enzymes also possess a separate editing or "proofreading" domain to remove incorrectly charged amino acids, ensuring fidelity in protein synthesis.[2][6]

Benzoxaboroles exploit this editing site in a remarkable way. The boron atom of the benzoxaborole forms a covalent, yet reversible, adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine on tRNALeu. This effectively traps the tRNA molecule within the editing site, blocking the catalytic cycle of the enzyme and halting protein synthesis, which ultimately leads to cell death.[2][7]

Scientist's Note: The selectivity of these compounds for fungal or bacterial LeuRS over human LeuRS is a key aspect of their therapeutic potential. This selectivity can arise from subtle differences in the architecture of the editing site between prokaryotic and eukaryotic enzymes. For example, some derivatives are designed with larger substitutions that may cause steric clashes with the eukaryotic enzyme, enhancing their specificity for the microbial target.[8][9]

MOA cluster_LeuRS Leucyl-tRNA Synthetase (LeuRS) Editing Site tRNA tRNA-Leu (Terminal Adenosine) Adduct Benzoxaborole-tRNA Covalent Adduct tRNA->Adduct Trapped in Editing Site Protein_Synthesis Protein Synthesis Adduct->Protein_Synthesis Blocks Benzoxaborole Benzoxaborole Derivative (e.g., Tavaborole) Benzoxaborole->Adduct Forms Adduct Cell_Death Fungal/Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition Leads to

Caption: Mechanism of action of antimicrobial benzoxaboroles.

Head-to-Head In Vitro Performance of Key Derivatives

The in vitro efficacy of benzoxaborole derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against various pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes representative MIC data for prominent and experimental benzoxaborole derivatives against relevant fungal and bacterial species.

DerivativeCommon Name/CodePrimary TargetOrganismMIC (µg/mL)Reference(s)
Tavaborole AN2690LeuRSCandida albicans2[4][10]
Trichophyton rubrum0.25 - 1[11]
Crisaborole AN2728PDE4Candida albicans>64[4][5]
Unsubstituted Benzoxaborole AN2679LeuRSCandida albicans8[4][10]
3-amino derivatives VariousLeuRSCandida albicans31 - 125[4][10]
Benzosiloxaboroles e.g., Compound 20Not LeuRSStaphylococcus aureus (MRSA)1.56 - 12.5[12]
Multi-substitution derivatives 13, 28, 30, 34, 36GGTase IMycosphaerella fijiensis1.56 - 3.13[13]

Data Interpretation & Structure-Activity Relationship (SAR) Insights:

  • Tavaborole (AN2690) demonstrates potent antifungal activity, particularly against dermatophytes like T. rubrum and yeasts like C. albicans.[4][10][11] Its efficacy is directly linked to its LeuRS inhibition.[2]

  • Crisaborole (AN2728) , while a benzoxaborole, is a poor antifungal.[4][5] Its design is optimized for inhibiting human phosphodiesterase-4 (PDE4), highlighting how modifications to the core scaffold can dramatically shift biological targets.[3][14][15]

  • The unsubstituted benzoxaborole (AN2679) shows moderate activity, serving as a crucial baseline.[4][10] The data clearly indicates that substitutions on the benzoxaborole ring are critical for potent activity.[4][10]

  • Studies on 3-amino derivatives reveal that adding an amine substituent at the "3" position of the heterocyclic ring significantly decreases antifungal activity compared to Tavaborole.[4][5][10] This suggests that this position is sensitive and modifications here may disrupt the optimal interaction with the LeuRS editing site.

  • Conversely, the presence of a fluorine atom at the position para to the boron atom (as seen in Tavaborole) consistently results in lower MIC values, indicating higher activity.[5][10] This electron-withdrawing group likely enhances the Lewis acidity of the boron atom, facilitating the formation of the covalent adduct with tRNA.

  • Emerging classes like benzosiloxaboroles , where a silicon atom replaces a carbon in the oxaborole ring, show promise as antibacterial agents against challenging pathogens like MRSA.[12][16] Interestingly, some of these derivatives appear to function through a mechanism independent of LeuRS inhibition, opening new avenues for research.[12]

  • Novel derivatives designed for agricultural applications show that benzoxaboroles can also target other enzymes, such as geranylgeranyl transferase I (GGTase I), to achieve potent antifungal effects against plant pathogens.[13]

Key Experimental Protocols for In Vitro Evaluation

Accurate and reproducible in vitro testing is the cornerstone of drug development. The following are standardized protocols for evaluating benzoxaborole derivatives.

Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution (CLSI M27-A3 Standard)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal isolate.

protocol cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis P1 Prepare standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) A2 Add 100 µL of fungal inoculum to each well P1->A2 P2 Serially dilute Benzoxaborole derivatives in DMSO, then in RPMI-1640 medium A1 Add 100 µL of diluted compound to 96-well plate P2->A1 A1->A2 A3 Incubate at 35°C for 24-48 hours A2->A3 R1 Visually or spectrophotometrically determine lowest concentration with no visible growth A3->R1 R2 Record as Minimum Inhibitory Concentration (MIC) R1->R2

Caption: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized fungal suspension from a fresh culture (e.g., Candida albicans grown on Sabouraud Dextrose Agar). Adjust the suspension turbidity to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to achieve the final target concentration.

    • Rationale: A standardized inoculum is critical for reproducibility. Too high a concentration can overwhelm the drug, leading to falsely elevated MICs, while too low a concentration can lead to falsely low MICs.

  • Drug Dilution: Prepare a stock solution of the benzoxaborole derivative in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution in a 96-well plate using RPMI-1640 medium to create a range of concentrations.

    • Rationale: DMSO is used to solubilize the often-hydrophobic compounds. Serial dilution allows for the precise determination of the minimum concentration that inhibits growth.

  • Inoculation: Add the standardized fungal inoculum to each well of the microdilution plate containing the drug. Include a positive control (no drug) and a negative control (no fungus).

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

    • Rationale: This temperature is optimal for the growth of most pathogenic fungi. The incubation time allows for sufficient growth in the control wells to make inhibition clearly visible.

  • MIC Determination: The MIC is read as the lowest drug concentration at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Protocol 2: Leucyl-tRNA Synthetase (LeuRS) Enzymatic Assay

This assay directly measures the ability of a benzoxaborole derivative to inhibit the aminoacylation activity of the LeuRS enzyme.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, ATP, and radiolabeled [³H]-Leucine.

    • Rationale: The buffer components mimic the intracellular environment and provide the necessary cofactors (Mg²⁺) and energy source (ATP) for the enzymatic reaction. Radiolabeled leucine allows for sensitive detection of tRNA charging.

  • Enzyme and Inhibitor Incubation: Add purified recombinant LeuRS enzyme to the reaction mixture. For test wells, add varying concentrations of the benzoxaborole inhibitor. Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Initiate the aminoacylation reaction by adding the substrate, total tRNA. Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction and Precipitate tRNA: Quench the reaction by adding a cold trichloroacetic acid (TCA) solution. This stops the enzymatic activity and precipitates the large tRNA molecules (both charged and uncharged).

    • Rationale: TCA precipitation separates the tRNA from the unincorporated, small-molecule [³H]-Leucine.

  • Quantification: Collect the precipitated tRNA on a filter membrane. Wash the membrane thoroughly with cold TCA to remove any remaining free [³H]-Leucine. Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The amount of radioactivity is directly proportional to the amount of [³H]-Leucine attached to the tRNA, and thus to the LeuRS activity. Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The in vitro data clearly demonstrates that the benzoxaborole scaffold is a highly versatile platform for drug discovery. While the foundational mechanism of action for many antimicrobial derivatives is the elegant trapping of tRNALeu in the LeuRS editing site, the platform's modularity allows for significant diversification. Subtle modifications to the benzoxaborole ring system can fine-tune activity and dramatically alter the primary biological target, as evidenced by the divergent functions of Tavaborole and Crisaborole.

The structure-activity relationship data underscores the importance of specific substitutions: a halogen at the para position enhances antifungal activity, while substitutions at the 3-position can be detrimental. This provides a clear roadmap for medicinal chemists to design next-generation compounds with improved potency and selectivity. Furthermore, the emergence of novel benzoxaborole classes, such as benzosiloxaboroles with non-LeuRS mechanisms, indicates that the full potential of this boron-containing heterocycle is still being explored. Future in vitro studies should continue to focus on expanding the range of microbial targets, elucidating novel mechanisms of action, and systematically exploring the substitution patterns to build a comprehensive understanding of this powerful therapeutic class.

References

  • Wiglusz, K., Wątły, J., Leśniak, M., Dziadek, I., Młynarz, P., & Adamczyk-Woźniak, A. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 25(24), 6032. [Link]

  • Wiglusz, K., Wątły, J., Leśniak, M., Dziadek, I., Młynarz, P., & Adamczyk-Woźniak, A. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. PubMed. [Link]

  • Cmoch, P., Sowiński, P., & Adamczyk-Woźniak, A. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(15), 7723–7774. [Link]

  • Wiglusz, K., Wątły, J., Leśniak, M., Dziadek, I., Młynarz, P., & Adamczyk-Woźniak, A. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. National Institutes of Health. [Link]

  • Olszewska, P., Stary, U., Leśniak, M., Wątły, J., Dziadek, I., Paradowska, E., Młynarz, P., & Hreczycho, G. (2021). Development of structurally extended benzosiloxaboroles – synthesis and in vitro biological evaluation. RSC Advances, 11(43), 26861–26874. [Link]

  • Akama, T., Baker, S. J., Zhang, Y. K., Hernandez, V., Zhou, H., Sanders, V., Freund, Y., Kimura, R., Maples, K. R., & Plattner, J. J. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. PubMed. [Link]

  • Kim, J., Long, T. E., Son, S., Zhang, Y., Liu, Y., Kim, J. H., Kim, S., Zhou, H., Sanders, V., Freund, Y., Johnson, V., Maples, K., Plattner, J., & Pastoor, T. (2021). Exploring boron applications in modern agriculture: A structure-activity relationship study of a novel series of multi-substitution benzoxaboroles for identification of potential fungicides. PubMed. [Link]

  • (n.d.). Chemical structures and MIC50 values of benzoxaboroles, clarithromycin, and tigecycline against M. abscessus smooth and rough morphotype… ResearchGate. Retrieved January 11, 2026, from [Link]

  • Akama, T., Baker, S. J., Zhang, Y. K., Hernandez, V., Zhou, H., Sanders, V., Freund, Y., Kimura, R., Maples, K. R., & Plattner, J. J. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. The Ohio State University. [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and Discovery of Boronic Acid Drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

  • (n.d.). Discovery and structure–activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. ResearchGate. Retrieved January 11, 2026, from [Link]

  • (n.d.). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Emídio, J. J., Barbosa, D. H. X., de Castro, R. D., Perez-Castillo, Y., & de Sousa, D. P. (2025). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. Scilit. [Link]

  • Hradilová, L., Karadžic, A., Němeček, J., Pejchal, V., & Zitko, J. (2022). Design, Synthesis, and Biological Evaluation of New Benzoxaborole Derivatives as Potential Antimycobacterial Agents. Molecules, 27(24), 8758. [Link]

  • Sonoiki, E., Nsanzabana, C., Nagle, A. S., Cui, L., Cher-Est, C., Giddens, A. C., Ly, V. L., Johnson, D., Lukens, A. K., Wiegand, R. C., Cooper, R. A., & Diagana, T. T. (2017). Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. Antimicrobial Agents and Chemotherapy, 61(1), e01552-16. [Link]

  • Zhang, J., Zhang, J., Hao, G., Xin, W., Yang, F., Zhu, M., & Zhou, H. (2019). Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry, 62(14), 6765–6784. [Link]

  • (n.d.). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Emídio, J. J., Barbosa, D. H. X., de Castro, R. D., Perez-Castillo, Y., & de Sousa, D. P. (2025). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. PubMed. [Link]

  • Olszewska, P., Stary, U., Leśniak, M., Wątły, J., Dziadek, I., Paradowska, E., Młynarz, P., & Hreczycho, G. (2021). Development of structurally extended benzosiloxaboroles – synthesis and in vitro biological evaluation. RSC Publishing. [Link]

  • Olszewska, P., Leśniak, M., Stary, U., Wątły, J., Dziadek, I., Paradowska, E., Młynarz, P., & Hreczycho, G. (2024). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. National Institutes of Health. [Link]

  • (n.d.). Benzoxaborole drugs in therapy: successful cases of Tavaborole and Crisaborole. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Zhao, H., Palencia, A., Seiradake, E., Ghaemi, Z., Cusack, S., Luthey-Schulten, Z., & Martinis, S. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. OSTI.GOV. [Link]

  • Tan, M., Zheng, Y., Zhang, F., Liu, Z., Wang, X., Wang, Y., & Wang, E. (2013). Discovery of a potent benzoxaborole-based anti-pneumococcal agent targeting leucyl-tRNA synthetase. PubMed. [Link]

  • Conti, P., & Radi, M. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). PubMed. [Link]

Sources

A Comparative Guide to the Antibacterial Spectrum of Benzoxaboroles

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the benzoxaborole scaffold has emerged as a promising class of compounds with a versatile range of biological activities.[1][2][3][4][5][6] Their unique boron chemistry allows for novel interactions with bacterial targets, offering potential solutions to the growing challenge of antibiotic resistance.[7] This guide provides a comparative analysis of the antibacterial spectrum of various benzoxaboroles, offering insights into their mechanisms of action and supported by experimental data to aid researchers and drug development professionals in this critical field.

The Rise of Benzoxaboroles in Antibacterial Drug Discovery

Benzoxaboroles are heterocyclic compounds containing a boron atom integrated into a bicyclic structure.[3][8] This structural feature confers upon them the ability to form stable, reversible covalent bonds with hydroxyl groups present in the active sites of various enzymes, leading to potent and specific inhibition.[1] While initially recognized for their antifungal properties, with tavaborole (AN2690) being a notable example, the exploration of benzoxaboroles as antibacterial agents has gained significant traction.[3][9] Their diverse mechanisms of action, ranging from inhibition of protein synthesis to neutralization of resistance enzymes, make them a compelling area of study.

Comparative Antibacterial Spectrum of Key Benzoxaboroles

The antibacterial efficacy of different benzoxaboroles varies significantly based on their chemical structure and the resulting target engagement. The following table summarizes the in vitro activity of several notable benzoxaboroles against a panel of clinically relevant bacteria.

BenzoxaborolePrimary Mechanism of ActionGram-Positive Activity (MIC µg/mL)Gram-Negative Activity (MIC µg/mL)Key Notes
Vaborbactam β-Lactamase Inhibitor (Class A & C)Not applicable (used in combination)Potentiates meropenem against KPC-producing EnterobacteriaceaeRestores activity of β-lactams against many resistant strains.[10][11]
Taniborbactam (VNRX-5133) Broad-spectrum β-Lactamase Inhibitor (Class A, B, C, & D)Not applicable (used in combination)Restores cefepime activity against MDR Enterobacterales and P. aeruginosa.[12][13][14]A pan-spectrum β-lactamase inhibitor effective against both serine and metallo-β-lactamases.[12][13]
Tavaborole (AN2690) Leucyl-tRNA Synthetase (LeuRS) Inhibitor; β-Lactamase InhibitorLimited intrinsic activityPotentiates β-lactams against serine and metallo-β-lactamase producers.Primarily an antifungal, but shows promise as a β-lactamase inhibitor adjuvant.[7][9][12]
AN3365 Leucyl-tRNA Synthetase (LeuRS) InhibitorNot extensively reportedE. coli: 1-2, K. pneumoniae: 1-2, P. aeruginosa: 1-2Demonstrates broad-spectrum activity against Gram-negative pathogens.[1][10]
AN11527 Enoyl-Acyl Carrier Protein Reductase (FabI) InhibitorNot extensively reportedE. coli (tolC mutant): MIC not specified, but activeTargets fatty acid biosynthesis, a different pathway from many other benzoxaboroles.[2][15]
Benzosiloxaboroles (e.g., compound 23) Undetermined (not LeuRS inhibition)S. aureus (MSSA & MRSA): 1.56-3.12Not extensively reportedHighly active against methicillin-sensitive and -resistant Staphylococcus aureus.
Azithromycin-Benzoxaborole Conjugates Ribosome Inhibition (from azithromycin)S. pyogenes, P. acnes, S. pneumoniae, E. faecium: More active than azithromycin aloneGenerally more active against Gram-positive strains.Hybrid molecules designed to enhance the activity of a known antibiotic.

Unraveling the Mechanisms of Action: A Deeper Dive

The diverse antibacterial spectra of benzoxaboroles are a direct consequence of their varied molecular targets. Understanding these mechanisms is crucial for the rational design of new and more effective antibacterial agents.

Inhibition of Leucyl-tRNA Synthetase (LeuRS)

A primary target for several antibacterial and antifungal benzoxaboroles is leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][8] Benzoxaboroles, such as AN3365, bind to the editing site of LeuRS.[1] This binding event traps the tRNA molecule in the active site, preventing the release of the correctly charged tRNA and thereby halting protein synthesis. This "oxaborole tRNA trapping" (OBORT) mechanism is a powerful mode of inhibition.[1]

LeuRS_Inhibition cluster_0 Bacterial Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) Protein_Synthesis Protein Synthesis LeuRS->Protein_Synthesis Essential for tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Binds to Benzoxaborole Benzoxaborole (e.g., AN3365) Benzoxaborole->LeuRS Inhibits (OBORT mechanism) Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to Beta_Lactamase_Inhibition cluster_1 Resistant Bacterium Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactamase β-Lactamase Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolyzed by PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Binds to and inhibits Benzoxaborole_Inhibitor Benzoxaborole Inhibitor (e.g., Vaborbactam) Benzoxaborole_Inhibitor->Beta_Lactamase Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Inhibition leads to

Caption: Mechanism of β-Lactamase Inhibition by Benzoxaboroles.

Targeting Fatty Acid Synthesis

A less common but equally important mechanism of action for benzoxaboroles is the inhibition of fatty acid biosynthesis. The compound AN11527 has been shown to be active against Escherichia coli by targeting the enoyl-acyl carrier protein reductase (FabI). [15]FabI is a crucial enzyme in the bacterial fatty acid synthesis II (FASII) pathway. By inhibiting this enzyme, AN11527 disrupts the production of essential fatty acids required for bacterial membrane integrity and other vital functions.

Experimental Protocol: Determining the Antibacterial Spectrum via Broth Microdilution

To ensure the reproducibility and comparability of antibacterial spectrum data, standardized methodologies are paramount. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [13]

Step-by-Step Methodology:
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Benzoxaborole Dilutions:

    • Prepare a stock solution of the benzoxaborole compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the benzoxaborole dilutions.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).

    • The MIC is defined as the lowest concentration of the benzoxaborole that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow Start Start: Pure Bacterial Culture Prepare_Inoculum Prepare 0.5 McFarland Inoculum Start->Prepare_Inoculum Dilute_Inoculum Dilute Inoculum in CAMHB Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Plate with Diluted Bacteria Dilute_Inoculum->Inoculate_Plate Prepare_Drug_Dilutions Prepare Serial Dilutions of Benzoxaborole in 96-well plate Prepare_Drug_Dilutions->Inoculate_Plate Incubate Incubate at 35°C for 16-20h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End: MIC Value Determined Read_MIC->End

Caption: Workflow for Broth Microdilution MIC Testing.

Future Perspectives and Conclusion

The benzoxaborole scaffold represents a rich source of potential antibacterial agents with diverse mechanisms of action. The ability to target essential bacterial enzymes like LeuRS and FabI, as well as to effectively inhibit key resistance determinants such as β-lactamases, underscores their therapeutic potential. The continued exploration of structure-activity relationships will undoubtedly lead to the development of new benzoxaborole derivatives with improved potency, broader spectrum, and enhanced pharmacokinetic properties. As the threat of antimicrobial resistance continues to grow, the innovative chemistry of benzoxaboroles offers a promising avenue for the discovery of next-generation antibacterial drugs.

References

  • Lomovskaya, O., et al. (2017). Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 61(11), e01222-17. [Link]

  • Castanheira, M., et al. (2017). Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 61(11), e01222-17. [Link]

  • Mandal, S., & Parish, T. (2021). A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI. Antimicrobial Agents and Chemotherapy, 65(9), e02622-20. [Link]

  • Wabnic, M., et al. (2024). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Medicinal Chemistry, 15(3), 734-746. [Link]

  • Si, Y., et al. (2017). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 3(10), 753-763. [Link]

  • Wabnic, M., & Smietana, M. (2018). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 118(16), 7847-7892. [Link]

  • Tevyashova, A. N., et al. (2019). Synthesis and evaluation of biological activity of benzoxaborole derivatives of azithromycin. The Journal of Antibiotics, 72(1), 22-33. [Link]

  • Mandal, S., & Parish, T. (2021). Structures of molecules used in this study. ResearchGate. [Link]

  • Al-Trawneh, S. A., & Al-Aboudi, A. (2022). Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. Molecules, 27(15), 4991. [Link]

  • Tan, Y., et al. (2013). Discovery of a potent benzoxaborole-based anti-pneumococcal agent targeting leucyl-tRNA synthetase. Scientific Reports, 3, 2836. [Link]

  • Osterman, I. A., et al. (2015). Synthesis and study of antibacterial activities of antibacterial glycopeptide antibiotics conjugated with benzoxaboroles. Journal of Medicinal Chemistry, 58(20), 8084-8092. [Link]

  • Zhang, J., et al. (2019). Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry, 62(14), 6765-6784. [Link]

  • Szafran, M., et al. (2014). The structure of Tavaborole (AN2690), active ingredient of Keridin–antifungal drug approved by FDA in 2014 for the treatment of onychomycosis. ResearchGate. [Link]

  • Hall, D. G. (2022). Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials. ResearchGate. [Link]

  • Liu, B., et al. (2020). Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections. Journal of Medicinal Chemistry, 63(6), 2789-2801. [Link]

  • Liu, B., et al. (2020). Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections. ACS Publications. [Link]

  • Barnes, M. D., et al. (2021). The Next-Generation β-Lactamase Inhibitor Taniborbactam Restores the Morphological Effects of Cefepime in KPC-Producing Escherichia coli. Antimicrobial Agents and Chemotherapy, 65(11), e0086721. [Link]

  • Ruzin, A., et al. (2022). Spectrum of cefepime-taniborbactam coverage against 190 β-lactamases defined in engineered isogenic Escherichia coli strains. Antimicrobial Agents and Chemotherapy, 66(5), e0233421. [Link]

  • Anacor Pharmaceuticals, Inc. (2014). Benzoxaborole derivatives as antibacterial agents.
  • Yildirim, I., et al. (2013). Novel benzoxazoles: synthesis and antibacterial, antifungal, and antitubercular activity against antibiotic-resistant and -sensitive microbes. Zeitschrift für Naturforschung C, 68(11-12), 453-460. [Link]

  • Hernandez, V., et al. (2013). Discovery of a Novel Class of Boron-Based Antibacterials with Activity against Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy, 57(3), 1394-1403. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. [Link]

  • Humphries, R. M., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • U.S. Food and Drug Administration. (2022). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. EUCAST. [Link]

  • Kahlmeter, G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1447-1455. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. [Link]

  • Nocentini, A., & Supuran, C. T. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents, 28(7), 551-566. [Link]

  • Nocentini, A., & Supuran, C. T. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Taylor & Francis Online. [Link]

Sources

An In-Depth Comparative Guide to the In Vivo Toxicity of Benzoxaborole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Benzoxaboroles in Modern Therapeutics

Benzoxaboroles represent a versatile and promising class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry over the past two decades.[1][2][3] Their unique chemical architecture, which features a boron atom integrated into a bicyclic ring system, confers several advantageous properties. These include enhanced stability and water solubility compared to their acyclic boronic acid counterparts, coupled with a low potential for toxicity in biological systems and high target specificity.[1][4][5] This favorable combination of attributes makes them highly attractive as therapeutic agents.[1][4]

The primary mechanism of action for many benzoxaboroles involves the potent and often reversible inhibition of key enzymes through the formation of a stable adduct with the enzyme's active site.[6] A notable example is the inhibition of leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis in fungi and bacteria, which is the basis for the antifungal activity of tavaborole.[1][6] This targeted activity has led to the successful development and FDA approval of two landmark benzoxaborole drugs:

  • Tavaborole (AN2690, Kerydin®): A topical antifungal for the treatment of onychomycosis (fungal nail infection).[2][7][8]

  • Crisaborole (AN2728, Eucrisa®): A topical anti-inflammatory agent for treating mild-to-moderate atopic dermatitis.[1][9][10]

Beyond these, a robust pipeline of benzoxaborole analogs is being explored for a range of other diseases, including challenging parasitic infections like visceral leishmaniasis and Chagas disease.[11][12][13] Given the expanding clinical application of this chemical class, a thorough understanding of their in vivo safety and toxicity profiles is paramount for researchers and drug development professionals. This guide provides a comparative analysis of the in vivo toxicity of key benzoxaborole analogs, supported by experimental data from nonclinical studies.

Mechanism of Action: A Visual Overview

The therapeutic efficacy of many benzoxaboroles stems from their ability to interact with the active sites of target enzymes. The boron atom acts as a Lewis acid, enabling it to form a stable, reversible covalent bond with diol-containing molecules, such as the terminal ribose of tRNA in the editing site of LeuRS. This interaction blocks the enzyme's function and disrupts essential cellular processes like protein synthesis.

cluster_0 Mechanism of Action Benzoxaborole Benzoxaborole Analog Enzyme Target Enzyme (e.g., LeuRS, PDE4) Benzoxaborole->Enzyme Binds to Active Site Adduct Stable tRNA-Adduct Formation Enzyme->Adduct Traps tRNA Inhibition Enzyme Inhibition Adduct->Inhibition Leads to Effect Therapeutic Effect Inhibition->Effect Results in

Caption: General mechanism of benzoxaborole enzyme inhibition.

Comparative In Vivo Toxicity Profiles: Crisaborole vs. Tavaborole

Crisaborole and tavaborole are the most extensively studied benzoxaborole analogs in terms of in vivo safety, having undergone rigorous nonclinical testing to support their regulatory approval. Their data provides a strong foundation for understanding the toxicological characteristics of this class, particularly for topical applications.

Crisaborole (AN2728)

Developed for atopic dermatitis, the safety evaluation of crisaborole focused on dermal and systemic toxicity following topical administration, as well as oral studies to assess worst-case systemic exposure.

  • Systemic Toxicity: Crisaborole exhibits minimal systemic absorption following topical application.[9] In a 6-month oral toxicity study in rats, no local or systemic toxicity was observed even at the highest dose of 450 mg/kg/day.[9] Critically, pharmacokinetic data showed no accumulation of crisaborole or its two primary metabolites.[9] Furthermore, a 9-month dermal toxicity study in minipigs, an animal model with skin properties similar to humans, demonstrated an absolute lack of systemic toxicity.[9]

  • Dermal Toxicity: In rabbit studies, 2% crisaborole ointment was classified as a mild to moderate irritant.[9] However, it did not produce any skin sensitization in a mouse local lymph node assay, indicating a low risk of allergic contact dermatitis.[9]

  • Carcinogenicity: Long-term carcinogenicity studies revealed no drug-related neoplasms in a 2-year dermal study in mice.[9] An increased incidence of benign granular cell tumors was noted in the uterus/cervix/vagina of female rats at high oral doses, a finding whose clinical relevance is considered unclear.[9]

  • Reproductive and Developmental Toxicity: Studies in rats and rabbits showed some developmental effects, but only at dose levels that also produced toxicity in the maternal animals.[9]

  • Drug-Drug Interactions: In vitro studies using human liver cells showed that crisaborole does not induce key drug-metabolizing enzymes like CYP3A4, suggesting a minimal risk of drug-drug interactions.[9]

Tavaborole (AN2690)

As a treatment for onychomycosis, tavaborole's safety assessment also included comprehensive dermal and systemic evaluations.

  • Systemic Toxicity: Clinical studies have shown that tavaborole results in low systemic exposure when applied topically to patients.[14]

  • Carcinogenicity: No drug-related neoplastic findings were observed in either a 2-year oral carcinogenicity study in rats or a dermal carcinogenicity study in mice.[15]

  • Reproductive and Developmental Toxicity: Tavaborole did not affect fertility or reproductive performance in rats at oral doses up to 300 mg/kg/day.[7] While no teratogenicity was seen at doses up to 100 mg/kg/day in rats, some skeletal malformations were observed at a very high dose of 300 mg/kg/day.[7] In rabbit studies, no drug-related malformations were noted, and clear no-observable-adverse-effect-levels (NOAELs) were established for both maternal and embryo-fetal toxicity.[7][15]

  • Drug-Drug Interactions: At therapeutic concentrations, tavaborole was found to neither inhibit nor induce cytochrome P450 enzymes, indicating a low likelihood of interaction with other systemic medications.[15]

Data Summary: Head-to-Head Toxicity Comparison

The following table summarizes the key nonclinical in vivo toxicity findings for crisaborole and tavaborole.

FeatureCrisaborole (AN2728)Tavaborole (AN2690)
Primary Application Topical, Atopic DermatitisTopical, Onychomycosis
Animal Models Rat, Rabbit, Mouse, MinipigRat, Rabbit, Mouse
Key Systemic Findings No systemic toxicity in 6-month oral rat study (NOAEL: 450 mg/kg/day) or 9-month dermal minipig study. No drug accumulation.[9]Low systemic exposure. No significant findings.
Key Dermal Findings Mild-to-moderate irritant in rabbits; not a sensitizer in mice.[9]Dose-dependent dermal irritation at treatment site in rabbits.[15]
Carcinogenicity No neoplasms in 2-year dermal mouse study. Uterine tumors in high-dose oral rat study (unclear clinical relevance).[9]No drug-related neoplastic findings in oral (rat) or dermal (mouse) studies.[15]
Reproductive Toxicity Effects only seen in the presence of maternal toxicity.[9]No effect on fertility. Skeletal variations at very high doses in rats. No malformations in rabbits.[7][15]
CYP450 Interaction No induction of key CYP enzymes.[9]No inhibition or induction of CYP enzymes.[15]

Field Insights: The "Boron" Advantage and Experimental Rationale

As a Senior Application Scientist, it is crucial to explain not just the results, but the causality behind the experimental design and the interpretation of the findings.

  • Why Minipigs? The choice of the minipig for long-term dermal toxicity studies is deliberate. Minipig skin shares significant anatomical and physiological similarities with human skin, making it a highly relevant model for predicting human dermal response and systemic absorption of topical drugs.

  • Oral vs. Dermal Studies: For a topically applied drug, conducting oral toxicity studies may seem counterintuitive. However, these studies are essential for risk assessment. They establish a "worst-case scenario" for systemic exposure, helping to define the safety margin in case of higher-than-expected absorption through compromised skin (e.g., in severe atopic dermatitis) or accidental ingestion.

  • Addressing the "Boron Stigma": Historically, some simple boron compounds like boric acid were associated with toxicity.[8] However, the benzoxaborole scaffold represents a significant advancement. The boron atom is integrated into a stable heterocyclic ring, which is not easily hydrolyzed.[1] This structural integrity is key to its favorable safety profile, allowing for targeted biological activity with low off-target effects and minimal systemic toxicity in mammals.[1][8]

Emerging Analogs: A Promising Safety Horizon

Newer benzoxaborole analogs being developed for systemic diseases also show encouraging safety profiles in early studies.

  • DNDI-6148 (Visceral Leishmaniasis): This preclinical candidate has been described as having an "acceptable safety profile" suitable for continued development as an oral therapy.[11][12]

  • AN15368 (Chagas Disease): In studies involving non-human primates with long-term infections, this analog was found to be "extensively validated and apparently safe," with no detectable acute toxicity or long-term health or reproductive impacts.[13]

These findings suggest that the favorable safety characteristics of the benzoxaborole class are not limited to topical applications and that rationally designed analogs can be developed for safe systemic administration.

Standard Protocol: In Vivo 90-Day Dermal Toxicity Study

To ensure trustworthiness and reproducibility, in vivo toxicity studies must follow rigorous, standardized protocols. Below is an example of a workflow for a 90-day dermal toxicity study, based on regulatory guidelines and the types of studies conducted for crisaborole.[9]

Experimental Workflow Diagram

start Study Initiation acclimatization Animal Acclimatization (e.g., Minipigs, 7 days) start->acclimatization grouping Randomization into Dose Groups (Vehicle, Low, Mid, High) acclimatization->grouping dosing Daily Dermal Application (90 days) grouping->dosing observations In-Life Observations - Clinical Signs - Body Weight - Dermal Scoring - Food Consumption dosing->observations Daily sampling Interim Blood Sampling (Hematology & Clinical Chemistry) dosing->sampling Periodic necropsy Terminal Necropsy (Day 91) dosing->necropsy After 90 days analysis Data Analysis & Reporting observations->analysis sampling->analysis pathology Anatomic Pathology - Gross Examination - Organ Weights - Histopathology necropsy->pathology pathology->analysis end Study Conclusion analysis->end

Caption: Workflow for a typical 90-day in vivo dermal toxicity study.

Step-by-Step Methodology
  • Objective: To assess the potential toxicity of a benzoxaborole analog following repeated dermal application over 90 days in a relevant non-rodent species.

  • Test System: Young adult Göttingen minipigs are selected due to their skin's similarity to human skin. An equal number of males and females are used per group.

  • Test Article and Vehicle: The benzoxaborole analog is formulated in a vehicle (e.g., a topical ointment base) at specified concentrations. The vehicle alone is used for the control group.

  • Dose Groups: Typically, four groups are used:

    • Group 1: Vehicle control (0% test article)

    • Group 2: Low dose

    • Group 3: Mid dose

    • Group 4: High dose

  • Administration: The formulation is applied daily to a shaved, intact area of skin on the back of each animal. The application site is typically semi-occluded with a dressing for a set period (e.g., 6 hours) daily.

  • In-Life Observations:

    • Mortality/Morbidity: Checked twice daily.

    • Clinical Signs: Detailed observations for signs of illness or reaction are performed daily.

    • Body Weight and Food Consumption: Measured weekly to assess general health.

    • Dermal Irritation: The application site is scored daily for erythema (redness) and edema (swelling) using a standardized scoring system (e.g., Draize scale).

  • Clinical Pathology: Blood samples are collected at baseline and at specified intervals (e.g., Day 30 and Day 90) for hematology and clinical chemistry analysis to assess effects on blood cells and organ function (liver, kidneys).

  • Anatomic Pathology: At the end of the 90-day period, all animals undergo a full necropsy. Organs are weighed, and tissues from the application site and major organs are collected and preserved for microscopic histopathological examination. This step is critical for correlating any clinical signs with underlying tissue changes.

  • Data Analysis: Data are statistically analyzed to compare the treated groups to the vehicle control group, allowing for the determination of any dose-related toxic effects and the establishment of a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

The benzoxaborole class of compounds, exemplified by the approved drugs crisaborole and tavaborole, demonstrates a robust and favorable in vivo safety profile. Nonclinical studies consistently show that these analogs have low systemic toxicity, minimal potential for carcinogenicity or reproductive harm, and a low risk of drug-drug interactions. This strong safety foundation is a direct result of their unique and stable chemical structure. As new benzoxaborole analogs continue to be developed for both topical and systemic diseases, their well-understood toxicological characteristics provide a high degree of confidence for their continued success as a new generation of therapeutics.

References

  • FDA. (2016). NDA #207695 Pharmacology Review. U.S. Food and Drug Administration. [Link]

  • Zane, L. T., et al. (2016). Tavaborole, a Novel Boron-Containing Small Molecule Pharmaceutical Agent for Topical Treatment of Onychomycosis: I. Reproductive and Developmental Toxicity Studies. International Journal of Toxicology, 35(5), 530-42. [Link]

  • FDA. (2014). NDA #204427 Pharmacology Review. U.S. Food and Drug Administration. [Link]

  • Gupta, A. K., & Daigle, D. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Clinical, Cosmetic and Investigational Dermatology, 8, 567–572. [Link]

  • Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 119(17), 9877-9913. [Link]

  • Tomsho, J. W., & Benkovic, S. J. (2014). The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. Bioorganic & Medicinal Chemistry, 22(16), 4375-4387. [Link]

  • Tomsho, J. W., & Benkovic, S. J. (2014). The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. Bioorganic & Medicinal Chemistry, 22(16), 4375-4387. [Link]

  • Elewski, B. E., et al. (2015). Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies. Journal of the American Academy of Dermatology, 73(1), 62-69. [Link]

  • FDA. (2013). NDA #204427 Clinical Review. U.S. Food and Drug Administration. [Link]

  • Mowbray, C. E., et al. (2021). DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis. Journal of Medicinal Chemistry, 64(21), 15828–15843. [Link]

  • Mowbray, C. E., et al. (2021). DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis. Journal of Medicinal Chemistry, 64(21), 15828–15843. [Link]

  • ResearchGate. (2025). Benzoxaboroles in Medicinal Chemistry: A Structure-Guided Perspective on Next-Generation Therapeutics. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents, 29(5), 387-398. [Link]

  • Nocentini, A., et al. (2020). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 63(1), 387-397. [Link]

  • ClinicalTrials.gov. (2020). A Phase 3, Randomized, Double-Blind, Vehicle-Controlled Study to Evaluate the Efficacy and Safety of Crisaborole. [Link]

  • Penn State Research Database. (2014). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. [Link]

  • DSpace@MIT. (2017). Catalytic and Biological Applications of Benzoxaborolones. [Link]

  • Nagar, A., & Patel, R. C. (2025). Benzoxaboroles in medicinal chemistry: A structure-guided perspective on next-generation therapeutics. European Journal of Medicinal Chemistry, 301, 118224. [Link]

  • Lange, M., et al. (2022). Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. European Journal of Medicinal Chemistry, 238, 114482. [Link]

  • de Oliveira, R. B., et al. (2020). Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. Chemico-Biological Interactions, 315, 108896. [Link]

  • MDPI. (2023). Decoding iNOS Inhibition: A Computational Voyage of Tavaborole Toward Restoring Endothelial Homeostasis in Venous Leg Ulcers. [Link]

  • Hernández-Luis, F., et al. (2022). One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice. Molecules, 27(18), 5894. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-, a novel benzoxaborole compound. By understanding the chemical nature of this substance and adhering to established safety protocols, laboratories can ensure the safe and compliant disposal of this and similar research materials.

The benzoxaborole moiety is of significant interest in medicinal chemistry, with compounds like Tavaborole (the 5-fluoro analog of the topic compound) approved for therapeutic use.[1][2] As research into new benzoxaborole derivatives expands, so does the need for clear and reliable disposal procedures.[3] This guide is designed to provide that clarity, moving beyond generic advice to offer practical, actionable steps for the modern research environment.

Understanding the Compound: Properties Relevant to Disposal

Before disposing of any chemical, it is crucial to understand its properties. 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- is an organoboron compound. Benzoxaboroles are known for their unique chemical properties, including their relative stability in aqueous environments.[4][5] However, like all chemical reagents, it must be handled with care.

Key Properties for Disposal Consideration:

PropertyImplication for Disposal
Physical Form Typically a solid powder.
Solubility Varies depending on the specific derivative, but many are soluble in organic solvents.
Reactivity Generally stable, but incompatibilities should be noted. Avoid contact with strong oxidizing agents.[6][7]
Toxicity Specific toxicity data may be limited for novel compounds. Treat as a potentially hazardous substance.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the recommended procedure for the disposal of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Assessment cluster_disposal_process Disposal Process cluster_post_disposal Post-Disposal Actions A Identify Waste Stream (Solid, Liquid, Contaminated Materials) B Consult Safety Data Sheet (SDS) and Local Regulations A->B C Segregate Waste (Avoid mixing with incompatible chemicals) B->C D Select Appropriate Waste Container (Clearly labeled, compatible material) C->D E Package Waste Securely (Solid waste in sealed bags, liquids in sealed containers) D->E F Decontaminate Glassware and Equipment E->F G Arrange for Professional Disposal (Contact Environmental Health & Safety) F->G H Maintain Disposal Records G->H

Figure 1: A logical workflow for the safe disposal of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-.

Waste Segregation and Incompatibility

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[8] Based on general principles for boron compounds and reactive chemicals, the following should be considered:

  • Avoid Strong Oxidizing Agents: Do not mix benzoxaborole waste with strong oxidizing agents such as nitrates, perchlorates, or peroxides.[9]

  • Separate from Strong Acids and Bases: While benzoxaboroles have a degree of stability, it is prudent to avoid mixing them with concentrated acids and bases in a waste container.

  • Aqueous vs. Organic Waste: If the compound is dissolved in an organic solvent, it should be disposed of in the appropriate flammable solvent waste stream. Do not mix organic solvent waste with aqueous waste.[8]

Waste Container Selection and Labeling

All waste must be collected in appropriate and clearly labeled containers.

  • Container Material: Use a high-density polyethylene (HDPE) or glass container for liquid waste. For solid waste, a securely sealed plastic bag within a rigid, labeled container is recommended. Never use metal containers for corrosive waste.[8]

  • Labeling: The waste container must be labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

Disposal of Contaminated Materials

Any materials that come into contact with the benzoxaborole compound, such as personal protective equipment (PPE), weigh boats, and pipette tips, should be considered contaminated and disposed of as hazardous solid waste. These items should be collected in a designated, labeled bag.

Decontamination Procedures

Thorough decontamination of all laboratory equipment is essential after handling 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-.

Protocol for Decontaminating Glassware and Surfaces:

  • Initial Rinse: Rinse the glassware or surface with a suitable organic solvent in which the compound is soluble (e.g., ethanol or acetone) to remove the bulk of the residue. This rinsate must be collected and disposed of as hazardous liquid waste.[10]

  • Wash: Wash the equipment with a laboratory-grade detergent and warm water.[10][11]

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely.

For equipment that cannot be immersed, wipe down the surfaces with a cloth dampened with the appropriate solvent, followed by a detergent solution and then deionized water. All wipes should be disposed of as contaminated solid waste.

Recommended Disposal Method: Incineration

For investigational compounds and many organic chemicals, high-temperature incineration by a licensed hazardous waste disposal facility is the preferred method of disposal.[12] This ensures the complete destruction of the compound. Do not attempt to dispose of this chemical down the drain or in the regular trash.[13]

The Role of Environmental Health and Safety (EHS)

Your institution's Environmental Health and Safety (EHS) department is your primary resource for waste disposal. Always consult with your EHS office to ensure compliance with all local, state, and federal regulations.[12] They will provide guidance on specific waste codes, arrange for the pickup of hazardous waste, and provide the necessary documentation.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- is a critical aspect of responsible laboratory practice. By following this comprehensive guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain full compliance with all regulatory requirements. As the landscape of chemical research evolves, so too must our commitment to the principles of safe and sustainable science.

References

  • Chemical Compatibility for Waste Accumulation. (n.d.). Retrieved from University of California, Santa Cruz, Environmental Health & Safety.
  • Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. (2025). The Journal of Organic Chemistry.
  • Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. (n.d.).
  • Waste Classification Report. (n.d.).
  • Chemical Waste groups. (n.d.). University of Southern Denmark.
  • Laboratory Decontamination and Decommissioning: In Depth. (n.d.). Boston University Environmental Health & Safety.
  • Classification chart of chemically hazardous waste. (2022). Environmental Science Center, The University of Tokyo.
  • Student Safety Sheets. (n.d.). CLEAPSS Science.
  • Standard Operating Procedure for Field Equipment Cleaning and Decontamination. (2019).
  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022). UNSW Sydney.
  • A divalent protecting group for benzoxaboroles. (2013). RSC Publishing.
  • Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis.
  • Laboratory Equipment Decontamination Procedures. (n.d.). Central Michigan University.
  • NDA 204427 Medical Review. (2014). U.S.
  • Air handling in clean laboratory environments: The reason for anomalously high boron background levels. (2025).
  • Classification of Wastes and Their Disposal. (n.d.).
  • Table of Incompatible Chemicals. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk.
  • The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. (2025).
  • Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies. (2015).
  • Design, Synthesis, and Biological Evaluation of New Benzoxaborole Derivatives as Potential Antimycobacterial Agents. (n.d.). MDPI.
  • Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Vanderbilt University Medical Center, Office of Clinical and Research Safety.
  • An upcoming drug for onychomycosis: Tavaborole. (2015). Indian Journal of Pharmacology.
  • The efficacy and safety of tavaborole, a novel, boron-based pharmaceutical agent: phase 2 studies conducted for the topical treatment of toenail onychomycosis. (2014).
  • Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. (2016). ACS Omega.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-

Author: BenchChem Technical Support Team. Date: January 2026

As drug discovery and development pushes the boundaries of medicinal chemistry, novel pharmacophores like benzoxaboroles are increasingly utilized for their unique biological activities.[1][2] The compound 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- (CAS No. 174671-92-2) belongs to this promising class.[3] While these molecules offer significant therapeutic potential, their safe handling is paramount to protecting the health of researchers in the laboratory.[4]

This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). The protocols herein are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a thorough understanding of the potential risks.

Hazard Assessment: A Data-Driven Approach

Table 1: Hazard Profile Based on Structurally Related Benzoxaborole Compounds

Hazard Class GHS Hazard Code Description Implication for PPE Selection
Acute Toxicity (Oral) H302 Harmful if swallowed Requires measures to prevent ingestion, such as strict hand hygiene and prohibiting eating/drinking in the lab.
Skin Irritation H315 Causes skin irritation Mandates the use of chemical-resistant gloves and protective clothing to prevent direct contact.
Eye Irritation H319 Causes serious eye irritation Requires robust eye protection, such as chemical splash goggles, to prevent contact with dust or splashes.[7][8]

| Respiratory Irritation | H335 | May cause respiratory irritation | Necessitates handling in a well-ventilated area or using local exhaust ventilation (e.g., fume hood). Respiratory protection may be required if dust generation is unavoidable. |

Occupational Exposure Limits (OELs)

Currently, no specific OELs have been established by regulatory bodies like OSHA or ACGIH for this compound.[9][10][11] For such data-poor substances, a strategy of "hazard banding" is often employed, where chemicals are assigned to a control band based on their potential toxicity.[12] Given the known irritant properties, a conservative approach placing this compound in a band that requires high levels of containment and protection is warranted.

Core Directive: Essential Personal Protective Equipment

The selection of PPE is not a matter of preference but a direct response to the assessed hazards. The following PPE is mandatory when handling 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[5] Therefore, protection must be robust.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.

  • Enhanced Precaution: When there is a risk of splashing or handling larger quantities (>1g), a full-face shield should be worn over the chemical splash goggles.[6] This provides an additional layer of protection for the entire face.

Skin Protection
  • Hand Protection: Given that the compound is a known skin irritant, chemically resistant gloves are critical.

    • Glove Type: Nitrile gloves are a suitable first choice for incidental contact with a wide range of laboratory chemicals.[13]

    • Best Practice: Always check the glove manufacturer’s chemical resistance guide for specific breakthrough times. For prolonged handling or submersion, heavier-duty gloves may be required. Gloves should be inspected for any signs of degradation or puncture before each use.

  • Body Protection:

    • A clean, buttoned laboratory coat must be worn to protect skin and personal clothing.

    • Long pants and fully enclosed, chemical-resistant footwear are required. Open-toed shoes, sandals, or perforated shoes are strictly prohibited in the laboratory.[13]

Respiratory Protection

The primary method for controlling respiratory hazards is through engineering controls.

  • Primary Control: All weighing and handling of the solid compound, or any procedures involving solutions, should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

  • Secondary Control: If engineering controls are not feasible or are insufficient to control exposure, respiratory protection is required. A NIOSH-approved respirator, at a minimum an N95-rated filter for particulates, should be used. For operations that may generate vapors, a respirator with organic vapor cartridges may be necessary. All personnel requiring respirators must be part of a formal respiratory protection program, including fit-testing and training.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, procedural workflow minimizes the risk of exposure and contamination.

Pre-Handling Protocol
  • Designate the Area: Clearly define the workspace where the compound will be handled, preferably within a chemical fume hood.

  • Assemble Materials: Ensure all necessary equipment, solvents, and waste containers are inside the fume hood before introducing the compound.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed. Know the location of the appropriate chemical spill kit.

  • Don PPE: Put on all required PPE in the correct order: lab coat, closed-toe shoes, long pants, followed by safety goggles, and finally, gloves.

Handling Protocol
  • Carefully uncap the container, avoiding any sudden movements that could aerosolize the powder.

  • Use a spatula or appropriate tool to weigh and transfer the compound.

  • If creating a solution, add the solvent to the solid slowly to avoid splashing.

  • Keep the container sealed when not in immediate use.

Post-Handling & Decontamination Protocol
  • Securely cap the primary container of the benzoxaborole compound.

  • Decontaminate the workspace by wiping it down with an appropriate solvent and then cleaning with soap and water.

  • Properly seal and label all hazardous waste containers.[14]

  • Doff PPE: Remove PPE in an order that minimizes cross-contamination:

    • Remove gloves first, peeling them off without touching the outer surface with bare skin.

    • Remove the face shield (if used), followed by the lab coat.

    • Remove safety goggles last.

  • Hygiene: Immediately wash hands thoroughly with soap and water.[6]

Emergency & Disposal Plans

Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area.

  • Don Enhanced PPE: Before cleanup, don appropriate PPE, which may include double gloves, a respirator, and chemical splash goggles with a face shield.

  • Containment: For a solid spill, gently cover it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial containment.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Final Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: All cleanup materials must be disposed of as hazardous waste.[15]

Disposal of Contaminated Materials

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials must be placed in a clearly labeled hazardous waste bag or container.[15]

  • Chemical Waste: All waste containing 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- (including excess material and rinsate) must be collected in a compatible, sealed, and properly labeled hazardous waste container for disposal through your institution's Environmental Health & Safety (EHS) office.[14][16] Do not pour chemical waste down the drain. [17]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-.

G Safe Handling Workflow for Benzoxaborole Derivatives cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase A Assess Hazards (Review SDS/Analog Data) B Select & Inspect PPE (Goggles, Gloves, Lab Coat) A->B Informs Selection D Don PPE Correctly B->D C Prepare Workspace (Fume Hood, Spill Kit) C->D Before Handling E Handle Chemical (Weighing, Transfer, Reaction) D->E F Decontaminate Workspace E->F After Use G Doff PPE Safely F->G H Dispose of Waste (Chemical & Contaminated PPE) G->H I Wash Hands Thoroughly G->I

Caption: Logical workflow for handling benzoxaborole derivatives.

References

  • 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-. (n.d.). Beijing Xinheng Research Technology Co., Ltd.
  • 2,1-Benzoxaborole,1,3-dihydro-1-hydroxy-6-Methoxy. (n.d.). LookChem.
  • Safety Data Sheet. (2025, April 28). Sigma-Aldrich.
  • How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds.
  • Safety Data Sheet. (2025, July 8). Sigma-Aldrich.
  • Safety Data Sheet. (2025, July 23). Sigma-Aldrich.
  • Safety Data Sheet. (2025, December 21). Fisher Scientific.
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration.
  • Safety Data Sheet. (2019, October 17). Biosynth.
  • Safety Data Sheet. (2025, August 15). Cayman Chemical.
  • Hall, D. G. (2013, September 16). A Divalent Protecting Group for Benzoxaboroles. National Institutes of Health.
  • Safety Data Sheet. (2026, January 13). CymitQuimica.
  • Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. (n.d.). ECETOC.
  • Safety Data Sheet. (2010, May 14). Fisher Scientific.
  • Working with Chemicals. (n.d.). National Center for Biotechnology Information.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • 1,3-DIHYDRO-1-HYDROXY-2,1-BENZOXABOROL-5-OL. (n.d.). gsrs.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry.
  • Occupational Exposure Limits to Prevent Chemical Risks. (n.d.). Safety & Work.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Table of exposure limits for chemical and biological substances. (2025, August 20). WorkSafeBC.
  • Current occupational exposure limits for Ontario workplaces under Regulation 833. (2022, March 30). Government of Ontario.
  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • 1,3-dihydro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole. (n.d.). Boron Molecular.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Benzoxaborole. (n.d.). Sigma-Aldrich.
  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Cornell University Environmental Health and Safety.
  • Benzoxaborole Protecting Groups. (n.d.). Saint Joseph's University.
  • Design, synthesis and biological evaluation of novel benzoxaborole derivatives as potent PDE4 inhibitors for topical treatment of atopic dermatitis. (2021, March 5). PubMed.
  • Protection of the Benzoxaborole Moiety: Synthesis and Functionalization of Zwitterionic Benzoxaborole Complexes. (2018, June 1). PubMed.
  • Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3. (2024, January 18). Nature Communications.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.